Caspofungin impurity A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H86N10O15/c1-4-28(2)23-29(3)11-9-7-5-6-8-10-12-39(68)55-33-25-38(67)45(54-21-20-53)59-49(74)42-37(66)18-22-60(42)51(76)40(36(65)17-19-52)57-48(73)41(44(70)43(69)30-13-15-31(63)16-14-30)58-47(72)35-24-32(64)26-61(35)50(75)34(27-62)56-46(33)71/h13-16,28-29,32-38,40-45,54,62-67,69-70H,4-12,17-27,52-53H2,1-3H3,(H,55,68)(H,56,71)(H,57,73)(H,58,72)(H,59,74)/t28?,29?,32-,33+,34+,35+,36-,37+,38-,40+,41+,42+,43+,44+,45+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINOBWNPZWJLMW-KYODTCIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)CO)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)CO)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H86N10O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Structure and Analytical Profile of Caspofungin Impurity A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin, a semi-synthetic lipopeptide and a member of the echinocandin class of antifungal agents, is a critical therapeutic for treating invasive fungal infections.[1] Its mechanism of action involves the inhibition of β-(1,3)-D-glucan synthesis, an essential component of the fungal cell wall.[1] The purity of Caspofungin is paramount to its safety and efficacy.[1] This technical guide provides an in-depth examination of Caspofungin Impurity A, a significant process-related impurity encountered during the manufacturing of Caspofungin. Understanding the chemical structure, formation, and analytical methodologies for this impurity is crucial for quality control and regulatory compliance in the pharmaceutical industry.
Chemical Structure and Identification of this compound
This compound has been identified as the serine analogue of Caspofungin.[2] It is a process-related impurity that can arise during the semi-synthesis of Caspofungin from its precursor, Pneumocandin B0, which is produced via fermentation of the fungus Glarea lozoyensis.[1]
Chemical Name (IUPAC): (10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.0⁹,¹³]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Molecular Formula: C₅₁H₈₆N₁₀O₁₅[2]
Molecular Weight: 1079.29 g/mol [3]
CAS Number: 1202167-57-4[3]
The structural difference between Caspofungin and Impurity A lies in the substitution of an L-threonine residue in the cyclic peptide core of Caspofungin with an L-serine residue in Impurity A.
Quantitative Data Summary
The presence of this compound is carefully controlled during the manufacturing process. The following table summarizes the typical levels of this impurity found at different stages of production and in the final drug product, as reported in the literature.
| Sample Type | Impurity A Level (% area by HPLC) | Reference |
| Crude Caspofungin | < 1.0% | [2] |
| Purified Caspofungin (post-RP-MPLC) | < 0.3% | [2] |
| Purified Caspofungin (post-preparative HPLC) | Below Limit of Detection | [2] |
| Commercial Caspofungin Product ("Cancidas®") | 1.11 - 1.26% | [2] |
| Caspofungin Pharmaceutical Composition | ≤ 0.25% (for a specific degradation impurity) | [4] |
Formation Pathway
This compound is primarily a process-related impurity. Its formation is linked to the presence of a serine analogue of the starting material, Pneumocandin B0. This analogue can be carried through the synthetic steps to yield the final impurity.
Caption: Formation pathway of this compound.
Experimental Protocols
Accurate identification and quantification of this compound are critical for quality control. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common analytical technique employed.
RP-HPLC Method for Identification and Quantification
This method is suitable for the routine quality control analysis of Caspofungin and its related impurities, including Impurity A.
-
Instrumentation: A high-performance liquid chromatograph system equipped with a quaternary pump, a multi-wavelength or photodiode array detector, and a data acquisition system.[5]
-
Column: YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm particle size) or equivalent C18 column.[]
-
Mobile Phase A: 0.02 M phosphoric acid buffer, pH adjusted to 3.5.[]
-
Mobile Phase B: Acetonitrile.[]
-
Mobile Phase C: 2-Propanol.[]
-
Elution Mode: Isocratic or gradient elution can be employed. A typical isocratic method uses a mixture of the mobile phases.[] For a gradient method, the initial mobile phase composition is maintained for a period, followed by a linear increase in the organic phase to elute the components.[5]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[]
-
Injection Volume: 10 µL.[5]
-
Run Time: Approximately 30-70 minutes, depending on the specific gradient profile.[3][5]
-
Sample Preparation:
-
Accurately weigh about 1 mg of each impurity standard (A, B, D, E, and Pneumocandin B0) into a 20 mL volumetric flask.[5]
-
Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water in a 1:1 ratio).[2][5]
-
For the test sample, accurately weigh and prepare a solution of Caspofungin to a known concentration in the diluent.
-
-
System Suitability: The system suitability is assessed by injecting a standard solution containing Caspofungin and its impurities to ensure adequate resolution and peak shape.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for Characterization
LC-QTOF-MS provides high-resolution mass data, enabling the unambiguous identification and structural elucidation of impurities.
-
Instrumentation: A liquid chromatography system coupled to a quadrupole time-of-flight mass spectrometer.
-
Chromatographic Conditions: Similar to the RP-HPLC method described above, to achieve separation of the impurity from the main component.
-
Mass Spectrometry: The mass spectrometer is operated in positive ion mode to generate multi-charge quasi-molecular ions and fragmentation patterns. This compound will produce characteristic fragment ions that can be used for its identification.[1]
Conclusion
This compound is a well-characterized, process-related impurity that is monitored and controlled to ensure the quality and safety of the final drug product. The analytical methods outlined in this guide, particularly RP-HPLC, are robust and reliable for the routine analysis of this impurity. A thorough understanding of the formation and control of this compound is essential for pharmaceutical scientists and professionals involved in the development, manufacturing, and quality assurance of Caspofungin.
References
- 1. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 2. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]
- 3. Buy this compound | 1202167-57-4 | > 95% [smolecule.com]
- 4. WO2013044789A1 - Low impurity content caspofungin preparation, method for preparing same, and use thereof - Google Patents [patents.google.com]
- 5. impactfactor.org [impactfactor.org]
A Technical Guide to Caspofungin Impurity A: The Serine Analogue
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Caspofungin is a critical frontline antifungal agent from the echinocandin class, renowned for its potent inhibition of fungal β-(1,3)-D-glucan synthesis.[1][] The purity of this semi-synthetic lipopeptide is paramount to its safety and efficacy. This guide provides an in-depth technical overview of Caspofungin Impurity A, a significant process-related impurity identified as the serine analogue of the parent compound.[1] We will explore its chemical structure, origins during synthesis, potential biological implications, and the detailed experimental protocols required for its identification, quantification, and control. This document serves as a comprehensive resource for professionals engaged in the development, manufacturing, and quality control of Caspofungin.
Core Concepts: Caspofungin and its Mechanism
Caspofungin is a semi-synthetic lipopeptide derived from Pneumocandin B0, a natural fermentation product of the fungus Glarea lozoyensis.[1][3] Its primary therapeutic application is in the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species.[][3]
Mechanism of Action
The antifungal activity of Caspofungin stems from its unique mechanism: the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex.[4][5] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a fundamental structural polymer of the fungal cell wall.[][6] As this component is absent in mammalian cells, Caspofungin offers a targeted therapeutic action with a favorable safety profile.[4] Disruption of the cell wall leads to osmotic instability and ultimately, fungal cell death.[1][]
Unveiling Impurity A: The Serine Analogue
During the complex manufacturing process of Caspofungin, several related substances can emerge. The European Pharmacopoeia recognizes this compound as a primary impurity that requires stringent monitoring.[1]
Structural Elucidation
The defining structural difference between Caspofungin and Impurity A is a single amino acid substitution at position 2 of the cyclic hexapeptide core.[1] In Caspofungin, this position is occupied by a threonine residue; in Impurity A, it is replaced by a serine residue.[1] This subtle change gives rise to its systematic name: l-((4R,5S)-5-(2-Aminoethylamino)-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine)-2-L-serine-5-((3R)-3-hydroxy-L-ornithine)-pneumocandin B0 .[1]
Physicochemical Properties
Accurate characterization of Impurity A is fundamental for its use as a reference standard in analytical methods. Key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1202167-57-4 | [7][8] |
| Molecular Formula | C₅₁H₈₆N₁₀O₁₅ | [7][8] |
| Molecular Weight | 1079.29 g/mol | [7][9] |
| Monoisotopic MW | 1079.2865 Da | [10] |
| Appearance | White to off-white powder | N/A |
| Storage | Store at < -15°C, keep dry | [7] |
Origins and Control of Impurity A
Impurity A is classified as a process-related impurity, meaning its formation is intrinsically linked to the manufacturing and handling of Caspofungin.[1]
Synthetic and Degradative Pathways
The primary source of Impurity A is the semi-synthetic process starting from Pneumocandin B0.[1] If the Pneumocandin B0 starting material is contaminated with its own serine analogue, this impurity can carry through the synthetic steps into the final drug substance.[1][11] Additionally, side reactions, incomplete reactions, or the degradation of intermediates during the conversion process can also generate Impurity A.[1][] Caspofungin itself is susceptible to degradation under stress conditions such as hydrolysis, which can also lead to the formation of this impurity.[1][]
Purification and Control
Controlling the level of Impurity A is a critical step in manufacturing. Chromatographic techniques, especially Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are extensively used for purification.[1] Research shows that while crude Caspofungin may contain up to 1.0% of Impurity A, effective purification can reduce its level to well below regulatory limits, often less than 0.15%.[1][11]
Biological Significance and Signaling Pathways
While the primary concern with any impurity is its potential impact on the safety and efficacy of the active pharmaceutical ingredient (API), specific biological activity data for Impurity A is limited. One source has suggested it may possess some antibacterial properties, though this is atypical for an echinocandin.[7] Another suggests it could influence the pharmacokinetics of Caspofungin, potentially affecting its absorption and metabolism.[10]
The most critical consideration is how it might interact with the target pathway. Caspofungin-induced cell wall stress is known to activate compensatory signaling pathways in fungi, such as the Hog1 MAP kinase pathway, which is involved in the oxidative stress response.[12] As a close structural analogue, Impurity A could potentially modulate this activity, either by contributing to the antifungal effect, antagonizing it, or having no significant effect. Further research is needed to fully elucidate its biological profile.
Key Experimental Protocols
Accurate detection and quantification of Impurity A are essential for quality control. HPLC and Mass Spectrometry are the cornerstone analytical techniques.[1]
Protocol: RP-HPLC for Separation and Quantification
This protocol outlines a typical reversed-phase HPLC method for separating Caspofungin from Impurity A and other related substances.
-
Instrumentation:
-
High-Performance Liquid Chromatograph system with a gradient pump and UV detector (e.g., Agilent 1260 Infinity).[3]
-
-
Chromatographic Conditions:
-
Column: YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm particle size) or equivalent.[3]
-
Mobile Phase A: Aqueous buffer. A common buffer is prepared by dissolving a suitable salt in water and adjusting the pH to 4.0 ± 0.05 with glacial acetic acid.[3]
-
Gradient Elution: A typical gradient might start at ~33% Mobile Phase B, increase to 50%, then 80%, before returning to initial conditions for re-equilibration.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Injection Volume: 10 µL.[3]
-
-
Sample Preparation:
-
Diluent: A mixture of acetonitrile and water (e.g., 1:1 v/v).[11]
-
Standard Solution: Accurately weigh ~1 mg of this compound reference standard into a volumetric flask, dissolve, and dilute to volume with diluent to achieve a known concentration.
-
Test Solution: Accurately weigh ~55 mg of the Caspofungin API sample into a 100 mL volumetric flask, dissolve, and dilute to volume with diluent.[3]
-
-
Analysis:
-
Inject the diluent (blank), standard solution, and test solution into the HPLC system.
-
Identify the peaks based on their retention times relative to the standard. In a representative method, Impurity A elutes before Caspofungin.[13]
-
Quantify the amount of Impurity A in the sample by comparing the peak area from the test solution to the peak area of the known concentration standard.[11]
-
Protocol: LC-MS for Identification and Confirmation
This protocol is used for definitive identification and structural confirmation.
-
Instrumentation:
-
Liquid Chromatography system coupled to a Mass Spectrometer (e.g., LC-QTOF-MS).[1]
-
-
Chromatographic Conditions:
-
Often similar to the HPLC method to ensure separation prior to MS analysis. A Hypersil GOLD aQ column (100×2.1 mm, 1.9µm) with a gradient of 0.1% formic acid and methanol has been reported.[10]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[11]
-
Analysis: Perform full scan analysis to determine the molecular weight. Impurity A should exhibit a molecular ion corresponding to its formula (C₅₁H₈₆N₁₀O₁₅).[10] Multi-charged ions (e.g., [M+2H]²⁺) are common for these large molecules.[1][14]
-
Fragmentation Analysis (MS²): Isolate the parent ion of Impurity A and perform fragmentation. Look for characteristic fragment ions. A distinctive fragment for Impurity A has been reported at m/z 137.0708, which aids in distinguishing it from Caspofungin.[1][10]
-
Protocol: Forced Degradation Study
Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the analytical method.
-
Objective: To generate degradation products, including Impurity A, to ensure they are well-separated from the main Caspofungin peak.
-
Stress Conditions: Expose the Caspofungin API solution to various stress conditions separately:[3][15]
-
Acid Hydrolysis: 0.5 M HCl at 50°C for 30 minutes.[3]
-
Base Hydrolysis: 0.5 M NaOH at room temperature for 30 minutes.[3]
-
Oxidation: 0.2% H₂O₂ at room temperature for 20 minutes.[3]
-
Thermal Stress: Heat at 60°C for 120 hours.[3]
-
Photolytic Stress: Expose to white fluorescent light (1.2 million lux hours) and UV light (200 watt hours/m²).[3]
-
-
Analysis:
-
After exposure, neutralize the acid and base-stressed samples.
-
Analyze all stressed samples using the validated HPLC method.
-
Evaluate the chromatograms for new peaks and ensure resolution between Caspofungin and all degradation products, including the peak corresponding to Impurity A.
-
Data Summary and Visualization
Quantitative data is crucial for the comparison and control of impurities.
Workflow for Impurity Analysis
Comparative Analytical Data
| Analyte | Typical Retention Time (min)[13] | Key MS Fragment (m/z)[1][10] |
| Impurity A | 14.3 | 137.0708 |
| Caspofungin | 16.1 | N/A (Different pattern) |
Conclusion
This compound, the serine analogue of the active drug, is a critical quality attribute that must be carefully controlled during the manufacturing of Caspofungin. Its formation is linked to both the purity of starting materials and the conditions of the synthetic and purification processes. While its precise biological impact requires further investigation, its structural similarity to the parent compound necessitates diligent monitoring. The robust analytical protocols detailed in this guide, primarily centered on RP-HPLC and LC-MS, provide the necessary tools for researchers and drug development professionals to ensure the purity, safety, and consistency of the final Caspofungin product, thereby safeguarding patient health.
References
- 1. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1202167-57-4 | IC139026 [biosynth.com]
- 8. This compound - CAS - 1202167-57-4 | Axios Research [axios-research.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Buy this compound | 1202167-57-4 | > 95% [smolecule.com]
- 11. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. ijapbjournal.com [ijapbjournal.com]
- 14. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Formation of Caspofungin Impurity A from Pneumocandin B0: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the formation of Caspofungin Impurity A, a critical process-related impurity, from its precursor Pneumocandin B0 during the semi-synthesis of the antifungal agent Caspofungin. Understanding and controlling the formation of this impurity is paramount for ensuring the safety, efficacy, and regulatory compliance of the final drug product.
Introduction to Caspofungin and Impurity A
Caspofungin is a potent semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It is derived from Pneumocandin B0, a natural fermentation product of the fungus Glarea lozoyensis. Caspofungin functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell lysis and death.[1][2]
This compound is a significant process-related impurity identified as the "serine analogue" of Caspofungin.[3] Its presence in the final drug product must be carefully monitored and controlled to meet stringent regulatory standards. The formation of Impurity A is a known consequence of the synthetic route from Pneumocandin B0 to Caspofungin.
The Semi-Synthetic Pathway: From Pneumocandin B0 to Caspofungin
The conversion of Pneumocandin B0 to Caspofungin is a multi-step chemical process. The primary transformations involve the reduction of a primary amide group on the glutamine side chain of Pneumocandin B0 and the subsequent addition of an ethylenediamine side chain to the hemiaminal moiety.[1][4]
The overall yield of Caspofungin from Pneumocandin B0 has been reported to be approximately 45% through an optimized three-step process that includes two chromatographic purifications.[4][5]
Formation of this compound
This compound arises from side reactions that can occur during the semi-synthesis of Caspofungin. Incomplete reactions or the presence of reactive intermediates are key contributors to its formation.[1][] The purity of the starting material, Pneumocandin B0, is also a critical factor, as structurally related impurities from the fermentation process can potentially be carried through the synthetic steps.[1]
The key reaction step implicated in the formation of Impurity A is the introduction of the ethylenediamine side-chain.[7] If this reaction is not driven to completion or if side reactions occur, the formation of by-products, including Impurity A, is more likely.[1]
Quantitative Data on Impurity Formation and Degradation
While specific quantitative yields of Impurity A under varied synthetic conditions are not extensively published in publicly available literature, forced degradation studies provide valuable insights into the stability of Caspofungin and the conditions that can promote the formation of degradation products, including Impurity A.
| Stress Condition | Reagent/Temperature | Duration | Degradation of Caspofungin (%) | Reference |
| Acidic Hydrolysis | 0.5 M HCl | 30 minutes | Not specified | [7] |
| Basic Hydrolysis | 0.5 M NaOH | 30 minutes | Not specified | [7] |
| Oxidation | 0.2% H2O2 | 20 minutes | Not specified | [7] |
| Thermal | 60°C | 120 hours | Not specified | [7] |
| Thermal | 80°C | 2-8 hours | 17-21% (Impurity A) | [7] |
| Photolytic | 1.2 million lux hours (fluorescent) | Not specified | 10-15% (Impurity A) | [7] |
| Photolytic | 200 watt hours/m² (UV) | Not specified | 10-15% (Impurity A) | [7] |
Crude Caspofungin can contain up to 1.0% of Impurity A, which can be significantly reduced to less than 0.3% through purification processes like medium pressure reverse phase column chromatography (RP-MPLC) and preparative HPLC.[3]
Experimental Protocols
Detailed, step-by-step proprietary industrial synthesis protocols are not publicly available. However, based on patent literature and scientific publications, a general outline of the key experimental steps and analytical methods can be described.
General Semi-Synthesis of Caspofungin from Pneumocandin B0
The synthesis generally involves the following key transformations:
-
Reduction of the Primary Amide: The primary amide on the glutamine residue of Pneumocandin B0 is reduced to a primary amine. This critical step can be a source of by-products if not carefully controlled.[1] Various reducing agents have been explored, including borane complexes.[8]
-
Introduction of the Ethylenediamine Side Chain: The hemiaminal moiety of the modified Pneumocandin B0 is reacted with ethylenediamine to form the final Caspofungin molecule.[1][7] This substitution reaction is a critical step where side reactions can lead to the formation of Impurity A.[7]
Analytical Method for Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of Caspofungin and its impurities.[1]
Typical HPLC Method Parameters:
| Parameter | Condition | Reference |
| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) | [8] |
| Mobile Phase A | 0.05 M Sodium Acetate Buffer (pH 4.0) | [9] |
| Mobile Phase B | Acetonitrile | [9] |
| Gradient | Initial: 33% B for 14.5 min, to 50% B at 35 min, to 80% B at 50 min, return to 33% B at 70 min | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Column Temperature | 30°C | [8] |
| Injection Volume | 10 µL | [8] |
| Detection | UV at 225 nm | [3] |
Visualizations
Chemical Transformation Pathway
Caption: Formation of Caspofungin and Impurity A from Pneumocandin B0.
Experimental Workflow for Impurity Analysis
Caption: Workflow for the analysis of this compound.
Conclusion
The formation of this compound is an intrinsic challenge in the semi-synthesis of Caspofungin from Pneumocandin B0. A thorough understanding of the reaction mechanism, the influence of process parameters, and the implementation of robust analytical methods are essential for controlling the levels of this impurity in the final active pharmaceutical ingredient. While detailed industrial protocols remain proprietary, the information presented in this guide provides a comprehensive overview for researchers and professionals in the field of drug development to inform their strategies for impurity control and ensure the quality of this critical antifungal medication.
References
- 1. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 2. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]
- 4. PROCESS FOR THE PREPARATION OF CASPOFUNGIN - Patent 3620462 [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 7. Buy this compound | 1202167-57-4 | > 95% [smolecule.com]
- 8. EP2307445B1 - Process for preparing caspofungin and intermediates thereof - Google Patents [patents.google.com]
- 9. impactfactor.org [impactfactor.org]
Degradation Pathways of Caspofungin Leading to Impurity A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of the antifungal agent Caspofungin, with a specific focus on the formation of Impurity A. Caspofungin, a semi-synthetic lipopeptide, is susceptible to degradation under various stress conditions, which can compromise its purity, potency, and safety. Understanding the mechanisms leading to the formation of its degradation products, such as Impurity A, is critical for the development of stable formulations and robust analytical methods.
Impurity A has been identified as the serine analogue of Caspofungin, a significant process-related impurity and degradation product. Its formation can occur both during the semi-synthesis of Caspofungin from its precursor, Pneumocandin B0, and through the degradation of the final drug substance under various stress conditions. This guide details the primary degradation pathways, provides experimental protocols for forced degradation studies, and presents available data on the degradation process.
Principal Degradation Pathways
Caspofungin's complex structure, featuring multiple amide bonds within its cyclic peptide core, makes it susceptible to several degradation pathways:
-
Hydrolysis: This is a primary degradation pathway for Caspofungin. The amide bonds in the cyclic peptide ring are prone to cleavage in the presence of water, and this process can be catalyzed by acidic or basic conditions.
-
Oxidation: Exposure to oxidative conditions can lead to the modification of the Caspofungin molecule, contributing to the formation of various impurities, including the potential for pathways leading to Impurity A.
-
Thermal Degradation: Caspofungin is sensitive to heat. Elevated temperatures can accelerate the rate of degradation, leading to the formation of Impurity A and other related substances.[1]
-
Photodegradation: Exposure to light can also induce the degradation of Caspofungin, highlighting the need for protection from light during storage and handling.
Quantitative Analysis of Caspofungin Degradation
Forced degradation studies are essential to understanding the stability of a drug substance and identifying potential degradation products. The following table summarizes the conditions used in forced degradation studies of Caspofungin and the observed total degradation. While these studies confirm that degradation occurs under these stress conditions, specific quantitative data for the formation of Impurity A is not consistently reported in the publicly available literature.
| Stress Condition | Reagent/Parameters | Temperature | Duration | Total Caspofungin Degradation (%) | Formation of Impurity A (%) |
| Acid Hydrolysis | 0.1N Hydrochloric Acid | - | - | 25.17[2] | Not explicitly quantified |
| 0.5M Hydrochloric Acid | 50°C | 30 minutes | Not explicitly quantified | Not explicitly quantified | |
| Base Hydrolysis | 0.1N Sodium Hydroxide | - | - | 22.46[2] | Not explicitly quantified |
| 0.5M Sodium Hydroxide | Room Temperature | 30 minutes | Not explicitly quantified | Not explicitly quantified | |
| Oxidation | 30% Hydrogen Peroxide | - | - | 26.5[2] | Not explicitly quantified |
| 0.2% Hydrogen Peroxide | Room Temperature | 20 minutes | Not explicitly quantified | Not explicitly quantified | |
| Thermal Degradation | - | 80°C | - | 17.21[2] | Not explicitly quantified |
| - | 60°C | 120 hours | Not explicitly quantified | Not explicitly quantified | |
| Photodegradation | White Fluorescent Light | - | 1.2 million lux hours | Not explicitly quantified | Not explicitly quantified |
| UV Light | - | 200 watt hours/meter square | Not explicitly quantified | Not explicitly quantified |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating stability studies. The following sections provide protocols for forced degradation studies and the analytical method used for the quantification of Caspofungin and its impurities.
Forced Degradation Study Protocols
The following protocols are commonly employed to investigate the degradation of Caspofungin under various stress conditions.
1. Acid Degradation:
-
Procedure: Treat a solution of Caspofungin with 0.1N or 0.5M hydrochloric acid.
-
Conditions: The reaction can be carried out at room temperature or elevated temperatures (e.g., 50°C) for a specified duration (e.g., 30 minutes) to achieve detectable degradation.[3]
-
Neutralization: After the specified time, neutralize the solution with an appropriate base (e.g., sodium hydroxide) to stop the reaction before analysis.
2. Base Degradation:
-
Procedure: Treat a solution of Caspofungin with 0.1N or 0.5M sodium hydroxide.
-
Conditions: The study is typically conducted at room temperature for a defined period (e.g., 30 minutes).[3]
-
Neutralization: Neutralize the solution with a suitable acid (e.g., hydrochloric acid) to halt the degradation process prior to analysis.
3. Oxidative Degradation:
-
Procedure: Treat a solution of Caspofungin with a solution of hydrogen peroxide (e.g., 0.2% or 30%).
-
Conditions: The reaction is generally performed at room temperature for a specific duration (e.g., 20 minutes).[3]
4. Thermal Degradation:
-
Procedure: Expose a solid sample or a solution of Caspofungin to elevated temperatures.
-
Conditions: Common conditions include heating at 60°C for 120 hours or at 80°C for a shorter duration.[3][4]
5. Photolytic Degradation:
-
Procedure: Expose a solid sample or a solution of Caspofungin to controlled light sources.
-
Conditions: The exposure is typically quantified in terms of lux hours for visible light (e.g., 1.2 million lux hours) and watt hours per square meter for UV light (e.g., 200 Wh/m²).[3]
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common analytical technique for the separation and quantification of Caspofungin and its impurities, including Impurity A.
Chromatographic Conditions:
| Parameter | Description |
| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent.[3] |
| Mobile Phase A | 0.8203 g of Sodium Acetate in 1000 mL of water, pH adjusted to 4.0 ± 0.05 with glacial acetic acid.[3] |
| Mobile Phase B | Acetonitrile.[3] |
| Gradient Elution | Initial: 33% B, hold for 14.5 min; ramp to 50% B by 35 min; ramp to 80% B by 50 min; return to 33% B by 70 min.[3] |
| Flow Rate | 1.0 mL/min.[3] |
| Column Temperature | 30°C.[3] |
| Sample Tray Temp. | 4°C.[3] |
| Injection Volume | 10 µL.[3] |
| Detection | UV at 210 nm or 225 nm.[1] |
| Run Time | 70 minutes.[3] |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Caspofungin acetate standard (e.g., 55 mg in 100 mL of diluent). Further dilutions are made to achieve the desired concentration.
-
Sample Solution: Reconstitute the Caspofungin drug product with a suitable diluent (e.g., 0.9% sodium chloride) to a known concentration.
-
Impurity Mixture: Prepare a solution containing known amounts of Caspofungin and its impurities (including Impurity A) to verify the specificity and resolution of the chromatographic method.[3]
Visualizing the Degradation and Analytical Workflow
The following diagrams illustrate the degradation pathways of Caspofungin and a typical experimental workflow for its analysis.
Caption: Major degradation pathways of Caspofungin leading to Impurity A.
Caption: Experimental workflow for forced degradation studies of Caspofungin.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Caspofungin Impurity A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It is a critical therapeutic option for treating invasive fungal infections, primarily those caused by Candida and Aspergillus species. The purity of Caspofungin is paramount to its safety and efficacy. This technical guide provides a comprehensive overview of the physical and chemical properties of a key process-related impurity, Caspofungin Impurity A. Understanding the characteristics of this impurity is essential for the development of robust manufacturing processes, analytical methods, and stable formulations.
This compound is recognized by the European Pharmacopoeia as a primary impurity that requires careful monitoring during the manufacturing of Caspofungin.[1] It is structurally very similar to the active pharmaceutical ingredient (API), differing by a single amino acid substitution.
Chemical Identity and Structure
This compound is the serine analogue of Caspofungin.[1] In the cyclic hexapeptide core of the molecule, the threonine residue present in Caspofungin is replaced by a serine residue in Impurity A.[1]
Systematic Chemical Name: l-((4R,5S)-5-(2-Aminoethylamino)-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine)-2-L-serine-5-((3R)-3-hydroxy-L-ornithine)-pneumocandin B0[1]
The structural relationship between Caspofungin and Impurity A is illustrated in the diagram below.
Caption: Relationship between Caspofungin and Impurity A.
Physical Properties
This compound is a solid at room temperature. Due to its potential instability, it is recommended to be stored at -20°C.[] While specific quantitative physical properties are not widely published in scientific literature, the following table summarizes the available information.
| Property | Value | Source |
| Appearance | Solid | [] |
| Molecular Formula | C₅₁H₈₆N₁₀O₁₅ | [3] |
| Molecular Weight | 1079.29 g/mol | [3] |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Note: While solubility data for Caspofungin acetate (freely soluble in water and methanol, slightly soluble in ethanol) is known, specific data for Impurity A is not publicly available.
Chemical Properties and Stability
This compound can be formed as a by-product during the semi-synthesis of Caspofungin from its precursor, Pneumocandin B0.[1] Its formation can be influenced by incomplete or side reactions. The purity of the starting material, Pneumocandin B0, is crucial in minimizing the levels of this and other impurities.[1]
Furthermore, Caspofungin is susceptible to degradation under various stress conditions, which can also lead to the formation of Impurity A.[1] Key degradation pathways for Caspofungin that can influence the impurity profile include:
-
Hydrolysis: Caspofungin is susceptible to hydrolysis in aqueous solutions.[]
-
Oxidation: Exposure to oxidative conditions can lead to the degradation of Caspofungin.[]
-
Thermal Stress: Caspofungin is sensitive to high temperatures.[]
Forced degradation studies on Caspofungin have shown its susceptibility to acid and base hydrolysis, oxidation, and heat, all of which can contribute to the formation of various degradation products, including Impurity A.[1]
Experimental Protocols: Analysis and Characterization
The primary analytical technique for the separation and quantification of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .
Typical RP-HPLC Method for Caspofungin and Impurity A Analysis
A stability-indicating RP-HPLC method is crucial for separating Impurity A from the Caspofungin API and other related substances. Below is a summary of a typical experimental protocol.
| Parameter | Description |
| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The ratio can be optimized for best resolution. For example, acetonitrile/water ratios in the range of 20:80 to 40:60 (v/v) are often used.[1] |
| Elution Mode | Both isocratic and gradient elution can be employed. |
| Flow Rate | Typically around 1.0 mL/min. |
| Column Temperature | Maintained at a constant temperature, for example, 30°C. |
| Detection | UV detection at 210 nm or 225 nm.[1] |
| Injection Volume | Typically 10 µL. |
Structural Elucidation Techniques
The definitive structure of this compound has been confirmed using advanced spectroscopic techniques:
-
Mass Spectrometry (MS): Used to determine the molecular weight and to study fragmentation patterns. High-resolution mass spectrometry can confirm the molecular formula.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are instrumental in the detailed structural assignment, confirming its identity as the serine analogue of Caspofungin.[1]
The following diagram illustrates a typical analytical workflow for the identification and quantification of this compound.
Caption: Workflow for Impurity A analysis.
Conclusion
References
Characterization of Caspofungin Impurity A: A Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies used for the characterization of Caspofungin Impurity A. This impurity is a significant process-related substance in the manufacturing of Caspofungin, a critical antifungal agent.[1] The European Pharmacopoeia recognizes it as a primary impurity requiring diligent monitoring.[1] Understanding its structure and detection methods is paramount for ensuring the quality, safety, and efficacy of the final drug product.
This compound is identified as the serine analogue of Caspofungin.[1][2] The primary structural difference is the substitution of the threonine residue at position 2 of the cyclic peptide core in Caspofungin with a serine residue in Impurity A.[1] Its systematic chemical name is l-((4R,5S)-5-(2-Aminoethylamino)-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine)-2-L-serine-5-((3R)-3-hydroxy-L-ornithine)-pneumocandin B0.[1]
Physicochemical Properties
| Property | Value |
| CAS Number | 1202167-57-4[3][4][5][6][7] |
| Molecular Formula | C₅₁H₈₆N₁₀O₁₅[3][4][5][6][7] |
| Molecular Weight | 1079.29 g/mol [3][4][6][7] |
| Appearance | Solid[] |
| Storage | Store at < -15°C, keep dry.[4] |
Spectroscopic Data for Characterization
Spectroscopic analysis is fundamental to the structural elucidation and quantification of this compound. The following tables summarize the key mass spectrometry and nuclear magnetic resonance data available.
Mass Spectrometry (MS) Data
Mass spectrometry is a critical tool for determining the molecular weight and analyzing the fragmentation patterns of Impurity A.[1] Techniques such as electrospray ionization (ESI) are typically used, often revealing multi-charged quasi-molecular ions.[1][2]
| Ion Type | m/z Value | Technique | Reference |
| [M+H]⁺ | 1079.630 | ESI⁺ | [2] |
| [M+2H]²⁺ | 540.319 | ESI⁺ | [2] |
| Fragment Ion | 137.0708 | MS² | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical structure of Impurity A. The following chemical shifts have been reported.[2]
¹H-NMR Chemical Shifts (ppm)
| Chemical Shift (ppm) |
|---|
| 0.81 |
| 0.82 |
| 0.83 |
| 1.46 |
| 1.75 |
| 1.84 |
| 3.57 |
| 3.77 |
| 3.90 |
| 3.92 |
| 4.11 |
| 4.17 |
| 4.27 |
| 4.40 |
| 6.66 |
| 6.98 |
¹³C-NMR Chemical Shifts (ppm)
| Chemical Shift (ppm) | Chemical Shift (ppm) | Chemical Shift (ppm) | Chemical Shift (ppm) |
|---|---|---|---|
| 11.00 | 45.60 | 68.70 | 132.28 |
| 19.64 | 49.56 | 69.26 | 156.59 |
| 20.18 | 54.25 | 69.76 | 166.61 |
| 23.84 | 54.55 | 73.13 | 169.39 |
| 25.29 | 55.37 | 73.22 | 170.63 |
| 29.19 | 61.06 | 75.97 | 170.71 |
| 29.50 | 61.68 | 114.69 | 171.19 |
| 31.05 | 62.65 | 128.09 | 173.68 |
| 33.38 | 68.51 | 174.75 | |
| 34.65 | |||
| 35.02 |
| 37.38 | | | |
UV-Vis Spectroscopy Data
For chromatographic analysis, detection is commonly performed in the low UV region. The peptide backbone shared by Caspofungin and its impurities provides a good response at these wavelengths.[1]
| Wavelength (nm) | Application |
| 210 nm | HPLC Detection[1][][9] |
| 225 nm | HPLC Detection[1] |
Experimental Protocols
Accurate characterization of this compound relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the primary technique for separation and quantification.[1]
High-Performance Liquid Chromatography (HPLC) for Separation
Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing Caspofungin and its impurities, leveraging hydrophobic interactions for separation.[1]
-
Column: A YMC-Pack Polyamine II column (150 x 4.6 mm, 5 µm particle size) is a reported stationary phase.[][9]
-
Mobile Phase: An isocratic mobile phase can consist of a mixture of a 0.02 M phosphoric acid buffer (pH 3.5), acetonitrile, and 2-propanol.[][9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[][9]
-
Column Temperature: The column is often maintained at 30°C.[][9]
-
Detection: UV detection at 210 nm or 225 nm is commonly employed.[1][][9]
-
Sample Preparation: For analysis, a sample of Caspofungin is dissolved in an appropriate diluent (e.g., a mixture of phosphoric acid buffer and methanol) to a target concentration.[9]
Hyphenated Techniques for Identification and Structural Elucidation
For definitive identification and structural confirmation, hyphenated techniques are essential.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass analysis of MS.[1] It allows for the determination of molecular weight and provides structural information through fragmentation analysis, which is crucial for distinguishing Impurity A from Caspofungin and other related substances.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Following isolation via preparative HPLC, NMR spectroscopy is instrumental for the detailed structural assignment of Impurity A.[1] Both ¹H-NMR and ¹³C-NMR are used to confirm the identity and structure, particularly the serine substitution.[1]
Analytical Workflow for Characterization
The logical flow for isolating and characterizing this compound involves a multi-step process combining chromatographic separation with spectroscopic analysis.
Caption: Workflow for the separation and characterization of this compound.
References
- 1. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 2. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]
- 3. Buy this compound | 1202167-57-4 | > 95% [smolecule.com]
- 4. This compound | 1202167-57-4 | IC139026 [biosynth.com]
- 5. This compound - CAS - 1202167-57-4 | Axios Research [axios-research.com]
- 6. scbt.com [scbt.com]
- 7. clearsynth.com [clearsynth.com]
- 9. ijapbjournal.com [ijapbjournal.com]
Toxicological Profile of Caspofungin Impurity A: A Review of Publicly Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin, an echinocandin antifungal agent, is a critical therapeutic option for treating invasive fungal infections. As with any pharmaceutical product, the purity of the active pharmaceutical ingredient (API) is paramount to ensure its safety and efficacy. Impurities that arise during the manufacturing process or through degradation must be carefully characterized and controlled. Caspofungin impurity A is a known related substance to Caspofungin. This technical guide synthesizes the publicly available information regarding the toxicological profile of this compound.
Despite a comprehensive review of available scientific literature and safety data, specific toxicological studies on this compound are not publicly accessible. The majority of information pertains to the general importance of controlling impurities in caspofungin and methods for their detection and quantification.[][2]
General Information on Caspofungin and its Impurities
Caspofungin is a semi-synthetic lipopeptide derived from a fermentation product of Glarea lozoyensis.[3] Its mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the integrity of the fungal cell wall.[3][4] The presence of impurities in the final drug product can potentially impact its stability, efficacy, and safety profile.[][] Regulatory bodies worldwide have stringent requirements for the identification, qualification, and control of impurities in pharmaceutical products.
This compound is identified as a process-related impurity.[3] It is available as a reference standard for analytical purposes, such as in high-performance liquid chromatography (HPLC) methods used for quality control of caspofungin drug substance and product.[][2]
Publicly Available Toxicological Data
A thorough search of scientific databases and regulatory agency websites did not yield any specific in vitro or in vivo toxicological studies on this compound. Consequently, quantitative data such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), or IC50 (half-maximal inhibitory concentration) values are not available in the public domain. Furthermore, no information was found regarding genotoxicity, cytotoxicity, or safety pharmacology studies specifically conducted on this impurity.
While a study on the in vitro toxicity of caspofungin on epithelial cells was identified, it did not provide any data on its specific impurities.[6] The available information primarily focuses on the analytical aspects of detecting and controlling this compound to ensure the overall quality and safety of the caspofungin product.[][2]
Experimental Protocols
Due to the absence of published toxicological studies on this compound, detailed experimental protocols for its toxicological assessment cannot be provided.
Signaling Pathways and Experimental Workflows
There is no publicly available information on signaling pathways that may be modulated by this compound or specific experimental workflows for its toxicological evaluation.
Logical Relationships in Impurity Control
The control of impurities like this compound is a critical aspect of drug development and manufacturing. The logical relationship revolves around the principle that ensuring the purity of the API contributes to the overall safety and efficacy of the final drug product.
Caption: Logical workflow for the control of this compound.
Conclusion
Based on the currently available public information, a detailed toxicological profile of this compound cannot be constructed. The absence of specific toxicity studies in the public domain underscores the proprietary nature of such data held by pharmaceutical manufacturers and regulatory agencies. For drug development professionals, the focus remains on the stringent analytical control of this and other impurities to ensure that their levels in the final caspofungin product are well below the qualification thresholds established by regulatory guidelines, thereby ensuring patient safety. Further information would likely only be available through direct access to regulatory submission documents or proprietary industry data.
References
European Pharmacopoeia Reference for Caspofungin Impurity A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the European Pharmacopoeia (Ph. Eur.) considerations for Caspofungin Impurity A, a critical process-related impurity in the manufacturing of the antifungal agent Caspofungin. This document outlines the analytical methodologies for its identification and quantification, summarizes key quantitative data, and illustrates its relationship to the active pharmaceutical ingredient (API).
Introduction to Caspofungin and Impurity A
Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It is derived from the fermentation product of Glarea lozoyensis, Pneumocandin B0. The European Pharmacopoeia recognizes this compound as a primary impurity that requires careful monitoring during the manufacturing process.[1] Impurity A has been identified as the serine analogue of Caspofungin.[1] Its presence can arise during the semi-synthesis of Caspofungin from Pneumocandin B0 and may also be a degradation product.[1]
Chemical Information:
-
This compound: l-((4R,5S)-5-(2-Aminoethylamino)-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine)-2-L-serine-5-((3R)-3-hydroxy-L-ornithine)-pneumocandin B0[1]
-
Molecular Weight: 1079.31 g/mol [2]
Quantitative Data Summary
The European Pharmacopoeia, in line with ICH Q3A guidelines, sets limits for impurities in drug substances. While specific limits can be found in the official monograph, publicly available data and regulatory documents provide insight into acceptable levels of this compound.
| Parameter | Reported Value | Source |
| Suggested Limit in Final Drug Substance | ≤0.15% | [1] |
| Level in Crude Caspofungin | < 1.0% (typically < 0.6%) | Patent WO2009158034A1[] |
| Level After RP-MPLC Purification | < 0.3% | Patent WO2009158034A1[] |
| Level After Preparative HPLC Purification | < 0.05% | Patent WO2009158034A1[] |
Experimental Protocols: Analytical Methodology
The primary analytical technique for the identification and quantification of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The European Medicines Agency (EMA) confirms that the control of related substances for Caspofungin is performed by HPLC.[5] While the official Ph. Eur. monograph provides the definitive method, the following protocol, adapted from published stability-indicating methods, is representative of a suitable approach.[6]
Principle of the Method
This RP-HPLC method separates Caspofungin from its process-related impurities, including Impurity A, based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The separation is achieved using a gradient elution, and the analytes are detected by UV spectrophotometry.
Materials and Reagents
-
Caspofungin Acetate Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
2-Propanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Sample of Caspofungin Acetate for analysis
Chromatographic Conditions
| Parameter | Condition |
| Column | YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.02 M Phosphoric acid buffer (pH 3.5) |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | 2-Propanol |
| Gradient | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Diluent: A suitable mixture of mobile phase components.
-
Standard Solution: Prepare a standard solution of Caspofungin Acetate of a known concentration in the diluent.
-
Impurity Stock Solution: Prepare a stock solution of this compound of a known concentration in the diluent.
-
Spiked Sample Solution (for validation): Prepare a solution of Caspofungin Acetate and spike it with a known concentration of Impurity A to demonstrate the method's ability to resolve and quantify the impurity.
-
Sample Solution: Prepare a solution of the Caspofungin Acetate sample to be analyzed at a specified concentration in the diluent.
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria. This typically includes:
-
Tailing factor (Asymmetry factor): For the Caspofungin peak.
-
Theoretical plates (N): For the Caspofungin peak.
-
Relative standard deviation (RSD): For replicate injections of the standard solution.
Data Analysis
The percentage of Impurity A in the Caspofungin Acetate sample is calculated by comparing the peak area of Impurity A in the sample chromatogram to the peak area of Caspofungin in the standard chromatogram, taking into account the respective concentrations.
Logical Relationships and Formation Pathway
This compound is primarily a process-related impurity that arises during the semi-synthesis of Caspofungin. The following diagram illustrates this relationship.
Caption: Relationship between the starting material, the final product, and Impurity A.
The following workflow outlines the general process for the analysis of this compound.
Caption: General workflow for the analysis of this compound.
References
Methodological & Application
HPLC method for detection of Caspofungin impurity A
An HPLC Method for the Detection of Caspofungin Impurity A: Application Note and Protocol
Introduction
Caspofungin is a potent, broad-spectrum antifungal agent belonging to the echinocandin class of drugs, used in the treatment of serious fungal infections like invasive candidiasis and aspergillosis.[1][2] It functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][] During the synthesis and storage of Caspofungin, various impurities can form. This compound, identified as the serine analogue of Caspofungin, is a primary impurity recognized by the European Pharmacopoeia that requires careful monitoring to ensure the safety and efficacy of the drug product.[2]
This document provides a detailed application note and a comprehensive protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of this compound in Caspofungin drug substances.
Application Note
Principle
The chromatographic separation is based on the principle of reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.[2] Caspofungin and its impurities are separated based on their hydrophobic interactions with the stationary phase.[2] By employing a gradient elution with a mixture of an aqueous buffer and an organic modifier, compounds with different polarities can be effectively resolved and quantified using UV detection.[2][4]
Instrumentation and Chromatographic Conditions
A high-performance liquid chromatograph system equipped with a gradient pump, autosampler, column oven, and a UV detector is required.[5][6][7] The following conditions have been optimized for the separation of Caspofungin and Impurity A.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity Quaternary Pump or equivalent[6] |
| Detector | MWD or UV-Vis Detector[6][7] |
| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent[6] |
| Mobile Phase A | Buffer: 0.05M Sodium dihydrogen phosphate, pH adjusted to 4.0 with glacial acetic acid[5] |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 for the detailed gradient program |
| Flow Rate | 1.0 mL/minute[6] |
| Column Temperature | 30°C[][6] |
| Autosampler Temp | 4°C[6] |
| Detection | UV at 225 nm[4] |
| Injection Volume | 10 µL[6] |
| Run Time | 70 minutes[6] |
Table 1: Optimized HPLC Chromatographic Conditions.
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 67 | 33 |
| 14.5 | 67 | 33 |
| 35 | 50 | 50 |
| 50 | 20 | 80 |
| 51 | 67 | 33 |
| 70 | 67 | 33 |
Table 2: Gradient Elution Program.[6]
Experimental Protocols
1. Reagent and Sample Preparation
-
Diluent Preparation: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Standard Stock Solution (Caspofungin): Accurately weigh about 55 mg of Caspofungin Acetate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[6]
-
Impurity A Stock Solution: Accurately weigh an appropriate amount of this compound reference standard into a volumetric flask. Dissolve and dilute to the desired concentration with the diluent.
-
System Suitability Solution (Spiked Sample): Prepare a solution of Caspofungin and spike it with a known concentration of Impurity A and other potential related substances.[6]
-
Sample Solution: Accurately weigh and transfer about 55 mg of the Caspofungin sample into a 100 mL volumetric flask.[6] Dissolve and dilute to volume with the diluent, then mix thoroughly.[6] It is recommended to use the prepared solution within 14 hours.[6]
2. Experimental Workflow
Caption: HPLC analysis workflow for this compound.
3. System Suitability Testing (SST)
Before sample analysis, the suitability of the chromatographic system must be verified. Inject the system suitability solution six times and evaluate the parameters against the acceptance criteria.[6]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 for the Caspofungin and Impurity A peaks |
| Theoretical Plates (N) | ≥ 2000 for the Caspofungin and Impurity A peaks |
| Resolution (Rs) | ≥ 2.0 between Caspofungin and Impurity A peaks |
| % RSD of Peak Areas | ≤ 2.0% for replicate injections |
Table 3: System Suitability Acceptance Criteria.
4. Analytical Method Validation Protocol
The analytical method must be validated according to ICH guidelines (Q2A and Q2B) to demonstrate its suitability for the intended purpose.[8][9]
Caption: Key parameters for analytical method validation.
-
Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10] This is demonstrated by showing that the peak for Impurity A is well-resolved from Caspofungin and other potential impurities.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.[10]
-
Protocol: Prepare at least five concentrations of Impurity A reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²).
-
-
Accuracy: Accuracy is the closeness of agreement between the value which is accepted as a conventional true value and the value found.[8]
-
Protocol: Perform recovery studies by spiking a sample matrix with known amounts of Impurity A at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), in triplicate. Calculate the percentage recovery.
-
-
Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations to method parameters such as flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±2°C), and mobile phase pH (e.g., ±0.1 units). Evaluate the effect on system suitability parameters.
-
Data Presentation and Acceptance Criteria
The following tables summarize typical acceptance criteria and provide a template for presenting validation data.
Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| Level 1 (LOQ) | [Data] |
| Level 2 | [Data] |
| Level 3 | [Data] |
| Level 4 | [Data] |
| Level 5 | [Data] |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 4: Linearity Data Summary.
Accuracy (Recovery) Data
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | [Data] | [Data] | [Data] |
| 100% | [Data] | [Data] | [Data] |
| 150% | [Data] | [Data] | [Data] |
| Average % Recovery | 98.0% - 102.0% |
Table 5: Accuracy Data Summary.
Precision Data
| Parameter | Acceptance Criterion |
| Repeatability (% RSD) | ≤ 5.0% |
| Intermediate Precision (% RSD) | ≤ 5.0% |
Table 6: Precision Acceptance Criteria.
References
- 1. Caspofungin - Wikipedia [en.wikipedia.org]
- 2. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 4. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. omicsonline.org [omicsonline.org]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. assayprism.com [assayprism.com]
Application Note: High-Throughput LC-MS/MS Analysis of Caspofungin and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It is a critical therapeutic option for treating invasive fungal infections, particularly those caused by Candida and Aspergillus species. The manufacturing process of Caspofungin can result in the formation of process-related impurities. Additionally, Caspofungin can degrade under various stress conditions such as hydrolysis, oxidation, heat, and light. Therefore, a robust and sensitive analytical method is crucial for the accurate quantification of Caspofungin and the detection and monitoring of its impurities to ensure the quality, safety, and efficacy of the final drug product.
This application note provides a detailed protocol for the simultaneous analysis of Caspofungin and its key process-related and degradation impurities using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to be sensitive, specific, and suitable for high-throughput screening in research and quality control environments.
Analytical Method Overview
This method utilizes a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The chromatographic conditions are optimized to achieve separation of Caspofungin from its known impurities. The mass spectrometric detection provides high sensitivity and selectivity, allowing for accurate quantification of the active pharmaceutical ingredient (API) and its related substances.
Experimental Protocols
Materials and Reagents
-
Caspofungin Acetate reference standard
-
Caspofungin Impurity A, B, D, E, and Pneumocandin B0 reference standards
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Internal Standard (IS): A structurally similar compound not expected to be present in the samples, such as another echinocandin or a stable isotope-labeled Caspofungin.
Standard and Sample Preparation
2.1. Standard Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 10 mg of each reference standard (Caspofungin Acetate and its impurities) into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Store stock solutions at 2-8°C and protect from light.
2.2. Working Standard Solutions
-
Prepare a mixed working standard solution containing Caspofungin and all impurities by diluting the stock solutions with the 50:50 acetonitrile/water mixture to achieve a final concentration suitable for constructing calibration curves (e.g., in the range of 1 ng/mL to 1000 ng/mL).
-
Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL).
2.3. Sample Preparation
-
For Drug Substance: Accurately weigh and dissolve the Caspofungin drug substance in the 50:50 acetonitrile/water mixture to a final concentration within the calibration range.
-
For Forced Degradation Samples: Subject the Caspofungin drug substance to stress conditions (acidic, basic, oxidative, thermal, and photolytic) as described in the forced degradation protocol below. Dilute the stressed samples with the mobile phase to a suitable concentration for analysis.
-
To 100 µL of the prepared sample or standard solution, add 100 µL of the internal standard working solution.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Forced Degradation Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1]
-
Acid Hydrolysis: Dissolve Caspofungin in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve Caspofungin in 0.1 M NaOH and incubate at room temperature for 4 hours.
-
Oxidative Degradation: Dissolve Caspofungin in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Caspofungin to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of Caspofungin to UV light (254 nm) and visible light for an extended period (e.g., 1.2 million lux hours).
After exposure, neutralize the acid and base-stressed samples and dilute all samples to an appropriate concentration before analysis.
LC-MS/MS Instrumentation and Conditions
4.1. Liquid Chromatography
| Parameter | Condition |
| LC System | UPLC/HPLC system capable of binary gradient elution |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | See table below |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 20 |
| 12.0 | 20 |
4.2. Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow | Optimized for the specific instrument |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Caspofungin and Impurities
The following table lists the proposed MRM transitions for Caspofungin and its key impurities. These transitions are based on the known molecular weights and predicted fragmentation patterns of these cyclic lipopeptides. It is important to note that the collision energies should be optimized for the specific instrument being used to achieve the best sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Caspofungin | 547.3 [M+2H]²⁺ | 137.1 | 50 | 35 |
| 547.3 [M+2H]²⁺ | 286.1 | 50 | 30 | |
| Impurity A | 540.1 [M+2H]²⁺ | Proposed: 120.1 | 50 | Optimize |
| 540.1 [M+2H]²⁺ | Proposed: 269.1 | 50 | Optimize | |
| Impurity B | Determine MW | Propose fragments | 50 | Optimize |
| Impurity D | Determine MW | Propose fragments | 50 | Optimize |
| Impurity E | Determine MW | Propose fragments | 50 | Optimize |
| Pneumocandin B0 | 533.1 [M+2H]²⁺ | Proposed: 120.1 | 50 | Optimize |
| 533.1 [M+2H]²⁺ | Proposed: 255.1 | 50 | Optimize | |
| Internal Standard | Specific to IS | Specific to IS | 50 | Optimize |
Note: The precursor ion for Caspofungin is the doubly charged molecule [M+2H]²⁺. It is likely that the impurities will also ionize as doubly charged species. The proposed product ions for the impurities are based on common fragmentation pathways for cyclic peptides, including the loss of amino acid residues or side chains. The exact m/z values for impurities B, D, and E require knowledge of their specific molecular weights.
Data Presentation
The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Quantitative Analysis of Caspofungin and its Impurities
| Analyte | Retention Time (min) | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Caspofungin | ||||||
| Impurity A | ||||||
| Impurity B | ||||||
| Impurity D | ||||||
| Impurity E | ||||||
| Pneumocandin B0 |
This table should be populated with the experimental data obtained from the method validation.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of Caspofungin and its impurities.
Caption: Experimental workflow for the LC-MS/MS analysis of Caspofungin.
Logical Relationship of Caspofungin and its Impurities
The diagram below illustrates the relationship between the precursor molecule, the final drug substance, and its process-related and degradation impurities.
Caption: Relationship between Caspofungin and its impurities.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous determination of Caspofungin and its key impurities. This application note offers a comprehensive protocol for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Caspofungin. The detailed experimental conditions, data presentation format, and visual workflows aim to facilitate the implementation of this method in a laboratory setting. Further method validation according to ICH guidelines is recommended before its use in a regulated environment.
References
Application Notes & Protocols: Development of a Stability-Indicating Method for Caspofungin
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing a stability-indicating analytical method for Caspofungin. The protocols outlined below are based on established high-performance liquid chromatography (HPLC) techniques and forced degradation studies compliant with ICH guidelines.
Introduction
Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It is crucial to develop a stability-indicating analytical method to ensure the quality, safety, and efficacy of Caspofungin drug products. This method must be able to accurately quantify the active pharmaceutical ingredient (API) and distinguish it from any degradation products that may form under various stress conditions. This document details the protocol for developing and validating such a method using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Analytical Method Development
A stability-indicating RP-HPLC method was developed to separate Caspofungin from its potential degradation products. The following chromatographic conditions were found to be optimal.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | 0.01 M Sodium Acetate buffer, pH adjusted to 4.0 with glacial acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 14.5 | |
| 35 | |
| 50 | |
| 60 | |
| 70 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Sample Tray Temperature | 4°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Phosphoric acid buffer: Methanol (20:80 v/v) |
Experimental Protocols
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 55 mg of Caspofungin acetate standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]
-
Sample Stock Solution (approx. 1000 µg/mL): For a vial containing 54.6 mg of Caspofungin, reconstitute with 11 mL of 0.9% Sodium Chloride. Further dilute 10 mL of this solution to 50 mL with the diluent.[2]
-
Working Standard and Sample Solutions: Further dilute the stock solutions with the diluent to achieve a final concentration of approximately 100 µg/mL.
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3]
-
Acid Hydrolysis: To the sample solution, add 0.5 M Hydrochloric acid. Heat the solution at 50°C for 30 minutes.[1] Cool the solution and neutralize it with an equivalent amount of 0.5 M Sodium hydroxide.
-
Alkaline Hydrolysis: To the sample solution, add 0.5 M Sodium hydroxide. Keep the solution at room temperature for 30 minutes.[1] Neutralize the solution with an equivalent amount of 0.5 M Hydrochloric acid.
-
Oxidative Degradation: Treat the sample solution with 0.2% hydrogen peroxide (H₂O₂) at room temperature for 20 minutes.[1]
-
Thermal Degradation: Expose the solid drug substance or the drug product to heat at 60°C for 120 hours.[1] For the solution, heat at 80°C for a sufficient time to achieve degradation.[2]
-
Photolytic Degradation: Expose the drug substance/product to UV light at 200 watt-hours/meter² and white fluorescent light for 1.2 million lux hours.[1]
Following exposure to the stress conditions, the samples are diluted with the diluent to the target concentration and analyzed by the developed HPLC method.
Data Presentation
The results of the forced degradation studies are summarized in the table below. The percentage of degradation is calculated by comparing the peak area of Caspofungin in the stressed sample to that of an unstressed sample.
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Caspofungin |
| Acid Hydrolysis | 0.5 M HCl | 30 min | 50°C | Data to be filled from experimental results |
| Alkaline Hydrolysis | 0.5 M NaOH | 30 min | Room Temp | Data to be filled from experimental results |
| Oxidative Degradation | 0.2% H₂O₂ | 20 min | Room Temp | Data to be filled from experimental results |
| Thermal Degradation | Dry Heat | 120 hours | 60°C | Data to be filled from experimental results |
| Photolytic Degradation | UV & White Light | - | - | Data to be filled from experimental results |
Method Validation
The developed analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2] The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[2] Forced degradation studies are the primary means of demonstrating specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be not less than 0.999.[2]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of spiked samples at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[2]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[2] This can include changes in flow rate (±10%), column temperature (±5°C), and pH of the mobile phase buffer (±0.2 units).[2]
-
Solution Stability: The stability of the standard and sample solutions at room temperature and under refrigerated conditions over a specified period.[1]
Visualizations
Caption: Workflow for the development of a stability-indicating method.
Caption: The process of subjecting Caspofungin to forced degradation.
References
Application Note & Protocol: Reference Standard for Caspofungin Impurity A Quantification
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide for the quantification of Caspofungin Impurity A, a critical process-related impurity in the manufacturing of the antifungal drug Caspofungin.[1] This guide includes information on the reference standard, analytical methodologies, and a comprehensive experimental protocol.
Introduction to Caspofungin and Impurity A
Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class.[1][] It is derived from pneumocandin B0, a fermentation product of the fungus Glarea lozoyensis.[1] Caspofungin's mechanism of action involves the inhibition of β-(1,3)-D-glucan synthesis, an essential component of the fungal cell wall, leading to cell death.[1][3]
This compound has been identified as the serine analogue of Caspofungin.[1] Its systematic chemical name is l-((4R,5S)-5-(2-Aminoethylamino)-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine)-2-L-serine-5-((3R)-3-hydroxy-L-ornithine)-pneumocandin B0.[1] The European Pharmacopoeia recognizes it as a primary impurity that requires careful monitoring during the manufacturing process.[1] The presence and quantity of this impurity are critical quality attributes that can impact the safety and efficacy of the final drug product.
This compound Reference Standard
A well-characterized reference standard is essential for the accurate quantification of this compound. Several suppliers offer this reference material, which is crucial for analytical method development, validation, and routine quality control testing.[4][5][6]
Table 1: this compound Reference Standard Information
| Parameter | Details | Source(s) |
| Chemical Name | l-((4R,5S)-5-(2-Aminoethylamino)-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine)-2-L-serine-5-((3R)-3-hydroxy-L-ornithine)-pneumocandin B0 | [1] |
| CAS Number | 1202167-57-4 | [4][6] |
| Molecular Formula | C₅₁H₈₆N₁₀O₁₅ | [4][6] |
| Molecular Weight | 1079.31 g/mol | [4][6] |
| Typical Form | Acetate Salt | [7][8] |
| Storage Conditions | Store at < -15°C, keep dry.[9] Hygroscopic.[8] | [8][9] |
| Suppliers | Axios Research, SynZeal, SRIRAMCHEM, LGC Standards, BOC Sciences, Biosynth | [4][5][6][7][9][] |
Note: Researchers should always obtain a batch-specific Certificate of Analysis (CoA) from the supplier for detailed information on purity, identity, and storage.[6]
Analytical Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and robust technique for the separation and quantification of Caspofungin and its impurities, including Impurity A.[1] This method offers high resolution and sensitivity, which are necessary to separate structurally similar compounds.[1]
The separation is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase (typically C18).[1] A polar mobile phase is used to elute the compounds. Both isocratic and gradient elution methods can be employed, with gradient elution often providing better resolution for complex impurity profiles.[1] Ultraviolet (UV) detection is commonly used for quantification, with wavelengths in the low UV region providing optimal sensitivity.[1] A wavelength of 225 nm has been noted as preferable for detecting Impurity A.[11]
Experimental Protocol for Quantification of this compound
This protocol outlines a general procedure for the quantification of this compound in a Caspofungin drug substance or product sample using a reference standard. Method validation in the user's laboratory is required to ensure suitability.
4.1. Materials and Reagents
-
This compound Reference Standard
-
Caspofungin Acetate Reference Standard
-
Caspofungin sample for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Glacial Acetic Acid (or Phosphoric Acid, HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
HPLC vials
4.2. Instrumentation
-
A High-Performance Liquid Chromatograph (HPLC) system equipped with:
-
Quaternary or Binary pump capable of gradient elution
-
Autosampler with temperature control (e.g., 4°C)
-
Column oven (e.g., 30°C)
-
UV or Diode Array Detector (DAD)
-
4.3. Chromatographic Conditions
The following conditions are a starting point and may require optimization:
| Parameter | Condition |
| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | Buffer: 0.06 M Phosphoric Acid, pH adjusted to 2.0 with ammonia |
| Mobile Phase B | Acetonitrile:Water (85:15, v/v) |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Sample Tray Temp. | 4°C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 70 minutes |
Table 2: Example Gradient Program
| Time (minutes) | % Mobile Phase B |
| 0 | 33 |
| 14.5 | 33 |
| 35 | 50 |
| 50 | 80 |
| 51 | 33 |
| 70 | 33 |
4.4. Preparation of Solutions
-
Diluent: Prepare a suitable diluent based on the mobile phase composition, for example, a mixture of Mobile Phase A and B.
-
Reference Standard Stock Solution (this compound):
-
Accurately weigh approximately 1 mg of this compound reference standard into a 20 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
-
-
Working Standard Solution (for calibration):
-
Prepare a series of dilutions from the stock solution to create calibration standards at different concentration levels.
-
-
Sample Solution:
-
Accurately weigh approximately 55 mg of the Caspofungin sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly. It is recommended to use the prepared solution within 14 hours.[12]
-
-
System Suitability Solution:
-
Prepare a solution containing both Caspofungin Acetate and this compound at appropriate concentrations to verify system performance.
-
4.5. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the system suitability solution to verify resolution, peak symmetry, and reproducibility.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the sample solutions.
-
Inject a calibration standard periodically to monitor system drift.
4.6. Data Analysis and Calculation
-
Integrate the peak area for this compound in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the percentage of this compound in the Caspofungin sample using the following formula:
% Impurity A = (Area of Impurity A in Sample / Area of Impurity A in Standard) x (Concentration of Standard / Concentration of Sample) x Purity of Standard x 100
Alternatively, the amount of impurity A can be determined by comparing the area of the impurity A peak in the sample to the area of the caspofungin peak in a reference standard with a known amount of caspofungin.[11]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound.
References
- 1. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 3. Caspofungin acetate | 179463-17-3 [chemicalbook.com]
- 4. This compound - CAS - 1202167-57-4 | Axios Research [axios-research.com]
- 5. Caspofungin Impurities | SynZeal [synzeal.com]
- 6. This compound - SRIRAMCHEM [sriramchem.com]
- 7. This compound Acetate Salt | LGC Standards [lgcstandards.com]
- 8. This compound Acetate Salt - Drug Delivery [ebclink.com]
- 9. This compound | 1202167-57-4 | IC139026 [biosynth.com]
- 11. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]
- 12. impactfactor.org [impactfactor.org]
Application Note and Protocol: Sample Preparation for the Analysis of Caspofungin Impurity A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin is an antifungal agent belonging to the echinocandin class, which functions by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[] During the synthesis and storage of Caspofungin, various related substances or impurities can arise. Caspofungin Impurity A is a known related substance that requires careful monitoring to ensure the quality, safety, and efficacy of the drug product.[][2]
This document provides a detailed protocol for the preparation of Caspofungin samples for the quantitative analysis of Impurity A, primarily utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies outlined are based on established analytical practices for Caspofungin and its related substances.
Materials and Reagents
| Material/Reagent | Grade/Specification |
| Caspofungin Acetate | Reference Standard or Sample |
| This compound | Reference Standard |
| Acetonitrile | HPLC Grade |
| Methanol | HPLC Grade |
| Water | HPLC Grade/Milli-Q or equivalent |
| Phosphoric Acid | GR Grade (e.g., 85%) |
| Sodium Hydroxide | GR Grade |
| Hydrochloric Acid | GR Grade |
| Hydrogen Peroxide | GR Grade (e.g., 30%) |
| Glacial Acetic Acid | GR Grade |
| 0.9% Sodium Chloride | Pharmaceutical Grade |
| Volumetric flasks | Class A |
| Pipettes | Calibrated |
| HPLC vials | Amber, with septa |
| Syringe filters | 0.45 µm, compatible with diluent |
Experimental Protocols
Diluent Preparation
The selection of an appropriate diluent is crucial for sample stability and chromatographic performance. A commonly used diluent for Caspofungin and its impurities is a mixture of an acidic buffer and an organic solvent.
Protocol:
-
Prepare a phosphoric acid buffer by dissolving an appropriate amount of phosphoric acid in water and adjusting the pH to 3.5 with an ammonia solution.[3]
-
A common diluent is a 20:80 (v/v) mixture of this phosphoric acid buffer and methanol.[3]
-
Alternatively, a mixture of water and acetonitrile can be used. One study specifies a diluent of Milli-Q water and Acetonitrile in a 1:1 (v/v) ratio.[4]
-
For some methods, water with the pH adjusted to 4.0 ± 0.05 using glacial acetic acid is used as the diluent.[5]
Standard Solution Preparation
3.2.1. Caspofungin Acetate Standard Stock Solution:
-
Accurately weigh approximately 55 mg of Caspofungin Acetate reference standard.[5]
-
Transfer the weighed standard into a 100 mL volumetric flask.[5]
-
Add a portion of the chosen diluent to dissolve the standard.
-
Dilute to the mark with the diluent and mix thoroughly. This yields a concentration of approximately 550 µg/mL.
3.2.2. Impurity A Standard Stock Solution:
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Transfer into a 20 mL volumetric flask.
-
Dissolve and dilute to volume with the appropriate diluent and mix well.[5][6] This results in a concentration of about 50 µg/mL.
3.2.3. Working Standard and System Suitability Solution:
For system suitability, a solution containing both Caspofungin and its known impurities is often prepared.
-
To prepare a system suitability solution, transfer a known volume of the Caspofungin Acetate standard stock solution and the Impurity A standard stock solution into a volumetric flask.
-
Dilute to the desired concentration with the diluent.
-
For routine analysis, a working standard solution of Caspofungin at a concentration of about 1000 µg/mL is sometimes used.[3]
Sample Preparation
3.3.1. Caspofungin for Injection (Lyophilized Powder):
-
Allow the vial containing the Caspofungin drug product (e.g., 54.6 mg of Caspofungin as acetate) to equilibrate to room temperature.[3]
-
Reconstitute the lyophilized powder by adding a specified volume of a suitable solvent, such as 11 mL of 0.9% Sodium Chloride, and gently mix until a clear solution is obtained.[3]
-
Further dilute a known volume of the reconstituted solution to a suitable concentration with the chosen HPLC diluent. For instance, dilute 10 mL of the reconstituted solution to 50 mL with the diluent to achieve a concentration of approximately 1000 µg/mL of Caspofungin.[3]
-
It is recommended to use the prepared sample solution for injection within 14 hours of its preparation.[5]
3.3.2. Bulk Drug Substance:
-
Accurately weigh a quantity of the Caspofungin Acetate bulk drug substance equivalent to the desired final concentration (e.g., 55 mg).[5]
-
Transfer the weighed sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the appropriate diluent.
-
Mix the solution thoroughly.
Forced Degradation Sample Preparation
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.
Protocol:
-
Acid Degradation: Treat the drug substance or product solution with an acid, such as 0.1N Hydrochloric acid or 0.5 M HCl, and incubate at a specific temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).[3][5]
-
Base Degradation: Treat the sample with a base, like 0.1N Sodium hydroxide or 0.5 M NaOH, at room temperature for a set duration (e.g., 30 minutes).[3][5]
-
Oxidative Degradation: Expose the sample solution to an oxidizing agent, such as 0.2% Hydrogen Peroxide, for a specific time (e.g., 20 minutes) at room temperature.[5]
-
Thermal Degradation: Subject the standard drug solution to heat, for example, at 60°C for 120 hours.[5]
-
Photolytic Degradation: Expose the drug solution to white fluorescent light (e.g., 1.2 million lux hours) and UV light (e.g., 200-watt hours/meter square).[5]
-
After the specified stress period, neutralize the acid and base-stressed samples as appropriate and dilute all samples to the target concentration with the diluent before HPLC analysis.
Data Presentation
Table 1: Summary of Sample and Standard Preparation Parameters
| Parameter | Value/Range | Reference |
| Standard Concentration | ||
| Caspofungin Acetate | ~550 µg/mL (stock) | [5] |
| Impurity A | ~50 µg/mL (stock) | [5][6] |
| Working Concentration | 50% to 150% of target | [3] |
| Sample Concentration | ||
| Caspofungin for Injection | ~1000 µg/mL | [3] |
| Forced Degradation Conditions | ||
| Acid Stress | 0.1N - 0.5M HCl, RT - 50°C, 30 min | [3][5] |
| Base Stress | 0.1N - 0.5M NaOH, RT, 30 min | [3][5] |
| Oxidative Stress | 0.2% H₂O₂, RT, 20 min | [5] |
| Thermal Stress | 60°C, 120 hours | [5] |
| Solution Stability | ||
| Prepared Sample Solution | Use within 14 hours | [5] |
Visualization
Sample Preparation Workflow
References
Application Notes and Protocols for the Chromatographic Separation of Caspofungin from Impurity A
Introduction
Caspofungin is a semi-synthetic lipopeptide antifungal agent used in the treatment of invasive fungal infections.[][2] During its synthesis and storage, several process-related impurities and degradation products can arise, which require careful monitoring and control to ensure the safety and efficacy of the drug product.[][3] One of the primary process-related impurities is Impurity A, which has been identified as the serine analogue of Caspofungin.[4] The European Pharmacopoeia recognizes Impurity A as a critical impurity that necessitates rigorous control during the manufacturing process.[4]
This document provides a detailed application note and protocol for the reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Caspofungin from Impurity A. RP-HPLC is the most widely employed technique for the analysis of Caspofungin and its related substances due to its high resolution and sensitivity in separating structurally similar compounds.[4]
Principle of the Method
The chromatographic separation is based on the principle of reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. The separation of Caspofungin and Impurity A is achieved due to their differences in hydrophobicity.[4] A gradient elution is employed to ensure optimal resolution between the main component and its impurities. Detection is typically performed using an ultraviolet (UV) detector at a low UV wavelength for optimal sensitivity.[4]
Experimental Protocols
1. Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC): A system equipped with a gradient pump, autosampler, column oven, and a UV detector is required. An Agilent 1260 Infinity Quaternary Pump module and MWD Detector or an equivalent system can be used.[3]
-
Chromatographic Column: A YMC Hydrosphere C18 column (150 x 4.6 mm, 3 µm) or equivalent is recommended.[3] Other columns that have been used include YMC-Pack Polyamine II (150 × 4.6 mm i.d., 5µ particle size) and Synergi Hydro-RP.[5][6]
-
Chemicals and Reagents:
-
Caspofungin Acetate Reference Standard
-
Caspofungin Impurity A Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Glacial Acetic Acid (AR grade)[3]
-
Phosphoric Acid (AR grade)
-
Water (HPLC grade)
-
-
Sample Diluent: A mixture of acetonitrile and water in a 1:1 ratio can be used as a diluent.[6]
2. Preparation of Solutions
-
Mobile Phase A: Prepare a suitable buffer solution. For example, a solution of 0.02 M phosphoric acid adjusted to pH 3.5.[5] Alternatively, an aqueous buffer containing acetic acid (typically between 0.03% and 0.2%) can be used to enhance ionization.[4]
-
Standard Solution Preparation:
-
Accurately weigh about 55 mg of Caspofungin Acetate reference standard into a 100 mL volumetric flask.[3]
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
-
-
Impurity Stock Solution:
-
Sample Solution Preparation:
3. Chromatographic Conditions
The following chromatographic conditions have been shown to be effective for the separation of Caspofungin and its impurities:
| Parameter | Condition |
| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) |
| Mobile Phase A | Water with pH adjusted to 4.0 ± 0.05 using glacial acetic acid[3] |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-14.5 min: 33% B, 14.5-35 min: 33-50% B, 35-50 min: 50-80% B, 50-70 min: 80-33% B[3] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30°C[5] |
| Detection Wavelength | 210 nm[5] or 225 nm[6] |
| Injection Volume | 20 µL |
4. System Suitability
Before sample analysis, the chromatographic system should be equilibrated with the mobile phase until a stable baseline is achieved. A system suitability solution containing both Caspofungin and Impurity A should be injected to verify the performance of the system. The acceptance criteria for system suitability may include parameters such as resolution between Caspofungin and Impurity A, theoretical plates, and tailing factor for the Caspofungin peak.
5. Data Analysis
The identification of Impurity A in the sample chromatogram is based on its retention time relative to the retention time of the Caspofungin peak. The amount of Impurity A can be quantified by comparing its peak area in the sample chromatogram to the peak area of the Caspofungin reference standard, using a correction factor if necessary.[3]
Data Presentation
The following table summarizes the typical retention times and relative retention times for Caspofungin and Impurity A based on a published method.[3]
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Correction Factor |
| Impurity A | 19.8 | ~ 0.97 | 1.48 |
| Caspofungin | 20.5 | 1.00 | 1.00 |
Visualization of the Experimental Workflow
Caption: Workflow for the chromatographic separation of Caspofungin from Impurity A.
Forced Degradation Studies
To demonstrate the specificity and stability-indicating nature of the HPLC method, forced degradation studies should be performed on Caspofungin.[3] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
-
Acid Degradation: Treat the drug with 0.5 M HCl at 50°C for 30 minutes.[3]
-
Base Degradation: Treat the drug with 0.5 M NaOH at room temperature for 30 minutes.[3]
-
Oxidative Degradation: Treat the drug with 0.2% H2O2 for 20 minutes at room temperature.[3]
-
Thermal Degradation: Expose the standard drug solution to heat at 60°C for 120 hours.[3]
-
Photolytic Degradation: Expose the drug to both white fluorescent light (1.2 million lux hours) and UV light (200-watt hours/meter square).[3]
The developed HPLC method should be able to resolve the main Caspofungin peak from any peaks generated during these stress conditions, thus demonstrating its specificity.
References
- 2. Caspofungin | C52H88N10O15 | CID 16119814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 5. ijapbjournal.com [ijapbjournal.com]
- 6. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Note: Forced Degradation Studies of Caspofungin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin acetate is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class.[1] It is a potent inhibitor of β-(1,3)-D-glucan synthase, an enzyme crucial for the integrity of the fungal cell wall.[2] Caspofungin is primarily used in the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species.[1]
Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, and helping to elucidate potential degradation pathways.[3] These studies involve subjecting the drug to conditions more severe than accelerated stability testing to generate degradation products. The information gleaned from these studies is invaluable for developing stability-indicating analytical methods, understanding the degradation mechanisms, and ensuring the safety and efficacy of the final drug product. Caspofungin acetate is known to be susceptible to degradation, primarily through hydrolysis and oxidation, which can lead to the formation of impurities and a loss of potency.[][5]
This application note provides a detailed protocol for conducting forced degradation studies on Caspofungin acetate and for the analysis of its degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Data Presentation
The following tables summarize the typical stress conditions applied in forced degradation studies of Caspofungin acetate and the known related substances and their Relative Retention Times (RRTs).
Table 1: Summary of Forced Degradation Conditions for Caspofungin Acetate
| Stress Condition | Reagent/Parameter | Concentration/Level | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.5 M | 50°C | 30 minutes |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.5 M | Room Temperature | 30 minutes |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 0.2% | Room Temperature | 20 minutes |
| Thermal Degradation | Heat | N/A | 60°C | 120 hours |
| Photolytic Degradation | White Fluorescent Light & UV Light | 1.2 million lux hours & 200 watt hours/m² | Ambient | N/A |
Source:[1]
Table 2: Known Related Substances of Caspofungin Acetate and their Relative Retention Times (RRTs)
| Substance Name | Relative Retention Time (RRT) |
| Impurity E | 0.29 |
| Impurity D | 0.38 |
| Impurity A | 0.90 |
| Caspofungin Acetate | 1.00 |
| Impurity B | 1.10 |
| Pneumocandin B0 | 1.25 |
Note: The Retention Time (RT) for Caspofungin acetate was determined to be approximately 20.5 minutes under the specified HPLC conditions. RRT values may vary slightly based on the specific chromatographic system and column used.[1]
Experimental Protocols
Preparation of Stock and Working Solutions
a. Diluent Preparation: Prepare a suitable diluent for the dissolution of Caspofungin acetate and for use as a blank in HPLC analysis. A common diluent is a mixture of water and a suitable organic solvent like acetonitrile or methanol.
b. Standard Stock Solution Preparation: Accurately weigh approximately 55 mg of Caspofungin acetate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a stock solution.
c. Sample Stock Solution Preparation: Accurately weigh approximately 55 mg of the Caspofungin acetate sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Forced Degradation Sample Preparation
a. Acid Degradation:
-
To a suitable volume of the sample stock solution, add an equal volume of 0.5 M HCl.
-
Incubate the solution in a water bath at 50°C for 30 minutes.[1]
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.5 M NaOH.
-
Dilute the resulting solution with the diluent to a final concentration suitable for HPLC analysis.
b. Base Degradation:
-
To a suitable volume of the sample stock solution, add an equal volume of 0.5 M NaOH.
-
Keep the solution at room temperature for 30 minutes.[1]
-
After the specified time, neutralize the solution with an appropriate volume of 0.5 M HCl.
-
Dilute the resulting solution with the diluent to a final concentration suitable for HPLC analysis.
c. Oxidative Degradation:
-
To a suitable volume of the sample stock solution, add an equal volume of 0.2% hydrogen peroxide solution.[1]
-
Keep the solution at room temperature for 20 minutes.[1]
-
After the incubation period, dilute the solution with the diluent to a final concentration suitable for HPLC analysis.
d. Thermal Degradation:
-
Transfer a portion of the solid Caspofungin acetate sample into a suitable container.
-
Place the container in a hot air oven maintained at 60°C for 120 hours.[1]
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a sample solution from the heat-stressed solid for HPLC analysis.
e. Photolytic Degradation:
-
Expose the solid Caspofungin acetate sample to white fluorescent light providing an overall illumination of 1.2 million lux hours.[1]
-
Separately, expose the solid sample to UV light at an energy of 200 watt hours per square meter.[1]
-
After exposure, prepare a sample solution from the light-stressed solid for HPLC analysis.
Analytical Methodology: RP-HPLC
A stability-indicating RP-HPLC method is essential for separating the degradation products from the parent drug. The following is a representative method:
Chromatographic Conditions:
-
Column: YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent.[1]
-
Mobile Phase A: 0.01 M Sodium Acetate solution with the pH adjusted to 4.0 using glacial acetic acid.[1]
-
Mobile Phase B: A mixture of acetonitrile and water.
-
Gradient Elution:
-
Initial: A suitable starting percentage of Mobile Phase B.
-
A gradient program should be developed to ensure the separation of all degradation products. A representative gradient involves increasing the proportion of Mobile Phase B over time. For example, starting with 33% B, increasing to 50% B, then to 80% B, before returning to the initial conditions.[1]
-
-
Flow Rate: 1.0 mL/minute.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: UV detection at an appropriate wavelength (e.g., 210 nm or 220 nm).
-
Run Time: Approximately 70 minutes to ensure elution of all components.[1]
Mandatory Visualizations
Diagram 1: Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation of Caspofungin Acetate.
Diagram 2: Logical Relationship of Forced Degradation Studies
References
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the identification and quantification of process-related impurities in drug substances and drug products. These impurities can arise from various stages of the manufacturing process and can potentially impact the safety, efficacy, and stability of the final product.[1] Adherence to stringent regulatory guidelines for impurity profiling is critical for ensuring drug quality.[2][3][4][5][6]
Host Cell Proteins (HCPs)
Host cell proteins are process-related impurities produced by the host cells used in the manufacturing of biopharmaceuticals.[7] Even at low levels, HCPs can elicit an immune response in patients or degrade the drug product.[7][8] Therefore, their levels must be carefully monitored and controlled.[7][9]
Analytical Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful and widely used technique for the identification and quantification of individual HCPs.[7][10][11] This method offers high sensitivity and specificity, allowing for the detection of low-abundance proteins.[12][13]
This protocol outlines a general workflow for the analysis of HCPs in a monoclonal antibody (mAb) product.
1. Sample Preparation (Tryptic Digestion):
-
To 100 µg of the mAb sample, add denaturation buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0) to a final volume of 100 µL.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Add iodoacetamide (IAM) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteines.
-
Dilute the sample 10-fold with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 0.8 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C for 16-18 hours.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 40% Mobile Phase B over 90 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) capable of data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition:
-
DDA: A full MS scan followed by MS/MS scans of the top 10-20 most intense precursor ions.
-
DIA: A full MS scan followed by MS/MS scans across predefined m/z windows.
-
3. Data Analysis:
-
The acquired MS/MS data is searched against a protein database of the host cell line (e.g., CHO, E. coli) using a search engine (e.g., Mascot, Sequest).
-
Identified HCPs are quantified based on the peak areas of their corresponding peptides. Label-free quantification or labeled internal standards can be used for absolute quantification.
The following table summarizes typical quantitative data for HCP analysis in a monoclonal antibody product at different purification stages.
| Purification Step | Total HCP Level (ng/mg) | Number of Identified HCPs |
| Harvest | 250,000 | >1500 |
| Protein A Chromatography | 1,500 | 150 |
| Ion-Exchange Chromatography | 50 | 25 |
| Final Drug Substance | <10 | <5 |
Data is representative and can vary depending on the specific process and product.
Caption: Workflow for Host Cell Protein (HCP) analysis by LC-MS/MS.
Residual Host Cell DNA
Residual DNA from the host cells used in production is another critical process-related impurity.[13][14][15] Regulatory agencies have set strict limits for the amount of residual DNA in the final drug product, typically in the range of picograms per dose.[16]
Analytical Technique: Quantitative Polymerase Chain Reaction (qPCR)
qPCR is the gold standard for the quantification of residual host cell DNA due to its high sensitivity, specificity, and accuracy.[1][14][16]
This protocol describes the quantification of residual Chinese Hamster Ovary (CHO) cell DNA.
1. DNA Extraction:
-
Extract DNA from the drug product sample using a commercially available DNA extraction kit optimized for low DNA concentrations. It is crucial to include a spike recovery control to assess the extraction efficiency.
2. qPCR Reaction Setup:
-
qPCR Instrument: A real-time PCR detection system.
-
Reagents: A qPCR master mix containing DNA polymerase, dNTPs, and a fluorescent probe (e.g., TaqMan®) specific for a highly repetitive sequence in the CHO genome (e.g., Alu-like sequences).[17]
-
Primers and Probe:
-
Forward Primer: Specific to the target CHO DNA sequence.
-
Reverse Primer: Specific to the target CHO DNA sequence.
-
Probe: A fluorescently labeled oligonucleotide that binds to the target sequence between the primers.
-
-
Standard Curve: Prepare a standard curve using a certified CHO genomic DNA standard, typically ranging from femtograms to nanograms per reaction.[16]
-
Reaction Plate: Set up a 96-well or 384-well PCR plate with standards, samples, no-template controls (NTC), and spike recovery controls in triplicate.
3. qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds (with fluorescence data collection).
-
4. Data Analysis:
-
The qPCR instrument software will generate a standard curve by plotting the cycle threshold (Ct) values against the logarithm of the standard DNA concentrations.
-
The concentration of residual DNA in the samples is determined by interpolating their Ct values from the standard curve.
-
The final concentration is adjusted based on the spike recovery percentage to account for any loss during DNA extraction.
The following table presents typical quantitative results for residual CHO DNA analysis.
| Sample | Mean Ct Value | Calculated DNA (pg/µL) | Spike Recovery (%) | Final DNA (pg/µL) |
| Standard 1 (100 pg/µL) | 20.5 | 100 | N/A | 100 |
| Standard 2 (10 pg/µL) | 23.8 | 10 | N/A | 10 |
| Standard 3 (1 pg/µL) | 27.1 | 1 | N/A | 1 |
| Standard 4 (0.1 pg/µL) | 30.4 | 0.1 | N/A | 0.1 |
| Drug Product Lot A | 32.2 | 0.035 | 92% | 0.038 |
| Drug Product Lot B | 31.5 | 0.058 | 95% | 0.061 |
| No-Template Control | Undetermined | < LOD | N/A | < LOD |
LOD: Limit of Detection. Data is representative.
Caption: Workflow for Residual DNA Quantification by qPCR.
Protein Aggregates
Protein aggregation is a common process-related impurity in biopharmaceuticals, which can impact product efficacy and potentially induce immunogenicity.[10] Aggregates can range in size from small soluble oligomers to large insoluble particles.
Analytical Technique: Size-Exclusion Chromatography (SEC)
SEC is the most widely used technique for the separation and quantification of protein aggregates based on their hydrodynamic size.[18]
This protocol is for the analysis of aggregates in a monoclonal antibody sample.
1. Sample Preparation:
-
Dilute the mAb sample to a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.
2. UHPLC-SEC Analysis:
-
UHPLC System: An ultra-high-performance liquid chromatography system with a UV detector.
-
Column: A silica-based SEC column with a pore size suitable for mAb separation (e.g., 200-300 Å).
-
Mobile Phase: 150 mM sodium phosphate, 150 mM sodium chloride, pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 280 nm.
3. Data Analysis:
-
The chromatogram will show peaks corresponding to the monomer, dimer, and higher-order aggregates.
-
Integrate the peak areas for each species.
-
Calculate the percentage of each species relative to the total peak area.
The following table shows a typical summary of SEC analysis for a mAb product.
| Species | Retention Time (min) | Peak Area (%) |
| High Molecular Weight Species (Aggregates) | 8.5 | 0.8 |
| Dimer | 9.2 | 1.2 |
| Monomer | 10.5 | 97.5 |
| Low Molecular Weight Species (Fragments) | 12.1 | 0.5 |
Data is representative and can vary based on the product and storage conditions.
Caption: Workflow for Protein Aggregate Analysis by SEC.
Other Important Process-Related Impurities and Techniques
Beyond HCPs, residual DNA, and aggregates, other process-related impurities may need to be monitored. The choice of analytical technique depends on the nature of the impurity.
Charge Variants
Charge variants of therapeutic proteins can arise from post-translational modifications or degradation. Ion-exchange chromatography (IEX) is the primary technique for their separation and quantification.[14][15]
1. Sample Preparation:
-
Dilute the protein sample to 1 mg/mL in Mobile Phase A.
2. HPLC-IEX Analysis:
-
HPLC System: An HPLC system with a UV detector.
-
Column: A weak or strong cation-exchange column, depending on the protein's isoelectric point (pI).
-
Mobile Phase A: 20 mM MES, pH 6.0.
-
Mobile Phase B: 20 mM MES, 500 mM NaCl, pH 6.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
3. Data Analysis:
-
Integrate the peak areas of the main peak and the acidic and basic variants.
-
Express the abundance of each variant as a percentage of the total peak area.
Small Molecule Impurities
For small molecule drugs, process-related impurities can include starting materials, intermediates, by-products, and degradation products. Capillary electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for their analysis.[8][18]
1. Sample Preparation:
-
Dissolve the drug substance in the background electrolyte (BGE) to a final concentration of 1 mg/mL.
2. CE Analysis:
-
CE System: A capillary electrophoresis instrument with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 7.0.
-
Voltage: 25 kV.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV absorbance at a relevant wavelength for the drug and its impurities.
3. Data Analysis:
-
Identify impurity peaks based on their migration times relative to the main drug peak.
-
Quantify impurities using an internal or external standard method.
Conclusion
The analytical techniques and protocols described in this document provide a robust framework for the identification and quantification of process-related impurities in drug development. The selection of the appropriate analytical method is crucial and should be based on the specific impurity and the drug product matrix. Rigorous method validation is essential to ensure the accuracy, precision, and reliability of the data generated, ultimately contributing to the development of safe and effective medicines.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. regulink.com [regulink.com]
- 5. Host Cell Proteins (HCPs) Analysis Using Mass Spectrometry [mabion.eu]
- 6. researchgate.net [researchgate.net]
- 7. Detection and quantitation of host cell proteins in monoclonal antibody drug products using automated sample preparation and data-independent acquisition LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Host cell protein quantification workflow using optimized standards combined with data-independent acquisition mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Analytical workflows for charge variant analysis of monoclonal antibodies | Quality Assistance [quality-assistance.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Development and Validation of Quantitative Real-Time PCR for the Detection of Residual CHO Host Cell DNA and Optimization of Sample Pretreatment Method in Biopharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade | Semantic Scholar [semanticscholar.org]
- 18. rroij.com [rroij.com]
Application Notes and Protocols for the Quantification of Caspofungin Impurity A in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin is a potent antifungal agent from the echinocandin class, crucial in treating invasive fungal infections.[1] Like all pharmaceutical products, its purity is critical to ensure safety and efficacy. Caspofungin Impurity A, a structurally similar related substance, is a primary impurity that requires careful monitoring and quantification during the manufacturing process.[1][2] This document provides detailed application notes and protocols for the accurate quantification of this compound in pharmaceutical formulations, primarily utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the cornerstone method for this analysis.[1]
Analytical Methodologies
The most widely used technique for the separation and quantification of Caspofungin and its impurities is RP-HPLC.[1] This method offers high resolution and sensitivity, which is necessary to distinguish between structurally similar compounds.[1] For more detailed characterization, Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is considered a gold standard, allowing for differentiation based on distinct multi-charge quasi-molecular ions and fragmentation patterns.[1]
Experimental Workflow
The general workflow for the quantification of this compound involves sample preparation, chromatographic separation, and data analysis.
Caption: Experimental workflow for this compound quantification.
Detailed Experimental Protocols
Protocol 1: RP-HPLC Method for Quantification of this compound
This protocol is based on a stability-indicating RP-HPLC method.
1. Materials and Reagents:
-
Caspofungin Acetate for injection (Sample)
-
This compound reference standard
-
Phosphoric acid
-
Acetonitrile (HPLC grade)
-
2-Propanol (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.9% Sodium Chloride solution
2. Equipment:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
YMC-Pack Polyamine II column (150 x 4.6 mm, 5 µm particle size) or equivalent[3][4]
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase | 0.02 M Phosphoric acid buffer (pH 3.5), Acetonitrile, and 2-Propanol in an isocratic method[3] |
| Flow Rate | 1.0 mL/min[3][5] |
| Detection Wavelength | 210 nm or 225 nm[2][3] |
| Column Temperature | 30°C[3][5] |
| Injection Volume | 10 µL[5] |
| Run Time | Approximately 70 minutes[5] |
4. Preparation of Solutions:
-
Diluent: Prepare a mixture of Phosphoric acid buffer and Methanol in a 20:80 (v/v) ratio.[3]
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
Sample Solution:
-
Bring the Caspofungin for injection vial (containing 54.6 mg of Caspofungin as acetate) to room temperature.[3]
-
Reconstitute the vial with 11 mL of 0.9% Sodium Chloride and mix gently until a clear solution is obtained.[3]
-
Further dilute 10 mL of this solution to 50 mL with the diluent to achieve a final concentration of approximately 1000 µg/mL of Caspofungin.[3]
-
5. System Suitability: Before sample analysis, inject the standard solution multiple times to ensure the analytical system is precise. The relative standard deviation (RSD) for the peak area and retention time of replicate injections should be not more than 2.0%.[3]
6. Analysis: Inject the prepared sample solution into the HPLC system and record the chromatogram.
7. Quantification: The amount of this compound in the sample can be determined by comparing the peak area of Impurity A in the sample chromatogram to the peak area of the Impurity A reference standard.[2]
Protocol 2: Gradient RP-HPLC Method for Related Substances
This protocol describes a gradient method suitable for the determination of Caspofungin and its related substances, including Impurity A.[5]
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent[5] |
| Mobile Phase A | Buffer solution |
| Mobile Phase B | Acetonitrile:Water (85:15) and Methanol:Buffer (80:18) mixture[2] or a gradient of Acetonitrile |
| Gradient Program | Initial: 33% B, hold for 14.5 min; Ramp to 50% B by 35 min; Ramp to 80% B by 50 min; Return to 33% B by 70 min.[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30°C[5] |
| Sample Tray Temperature | 4°C[5] |
| Detection Wavelength | 225 nm[2] |
| Injection Volume | 10 µL[5] |
2. Preparation of Impurity Mixture Solution: Accurately weigh approximately 1 mg each of Impurity A, B, D, E, and Pneumocandin B0 and dissolve in a 20 mL volumetric flask with an appropriate diluent. Dilute 1 mL of this solution into a 10 mL volumetric flask.[5] This solution is used for system suitability and to confirm the resolution of the method.
Data Presentation
The following tables summarize the quantitative data for the analysis of this compound based on method validation studies.
Table 1: System and Method Precision
| Parameter | Specification |
| System Precision (%RSD of Peak Area) | ≤ 2.0%[3] |
| Method Precision (%RSD) | ≤ 2.0%[3] |
| Intermediate Precision (%RSD) | ≤ 2.0%[5] |
Table 2: Linearity
| Parameter | Range | Correlation Coefficient (r²) |
| Linearity | 50% to 150% of the target concentration[3] | ≥ 0.999[3] |
Table 3: Accuracy (% Recovery)
| Spiked Level | Acceptance Criteria |
| 50% | 97.0% - 103.0%[3] |
| 75% | 97.0% - 103.0%[3] |
| 100% | 97.0% - 103.0%[3] |
| 125% | 97.0% - 103.0%[3] |
| 150% | 97.0% - 103.0%[3] |
Table 4: Limits of Detection and Quantification
| Parameter | Reported Values |
| Limit of Detection (LOD) | 0.01 to 0.1 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.05 to 0.2 µg/mL[4] |
Impurity Control and Formation
This compound is primarily formed during the synthesis and purification of Caspofungin acetate.[1] It is a serine analogue of Caspofungin.[2] The European Pharmacopoeia recognizes this compound as a key impurity that requires stringent control.[1] Degradation of Caspofungin under stress conditions such as hydrolysis, oxidation, and thermal stress can also lead to the formation of Impurity A.[1] Purification processes, particularly preparative RP-HPLC, are crucial in reducing the levels of Impurity A in the final drug substance to below regulatory limits, often less than 0.3% by area HPLC.[2]
Logical Relationship of Caspofungin and Impurity A
The relationship between the precursor, the active pharmaceutical ingredient (API), and the formation of Impurity A is a critical aspect of quality control.
Caption: Formation and control of this compound.
Conclusion
The robust and validated RP-HPLC methods detailed in these application notes provide a reliable framework for the routine quality control and quantification of this compound in pharmaceutical formulations. Adherence to these protocols will enable researchers, scientists, and drug development professionals to ensure the purity, safety, and efficacy of Caspofungin products.
References
Application Notes: Caspofungin Impurity A as a Reference Marker
Introduction
Caspofungin is a potent, semi-synthetic lipopeptide antifungal agent from the echinocandin class, widely used in treating invasive fungal infections, particularly those caused by Candida and Aspergillus species.[1][2][3] Its mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, an enzyme crucial for the synthesis of the fungal cell wall.[3][][5] The manufacturing process of Caspofungin, derived from the fermentation of the fungus Glarea lozoyensis, can result in the formation of process-related impurities.[1][2] One such significant impurity is Caspofungin Impurity A, identified as the serine analogue of Caspofungin.[1] Additionally, Caspofungin can degrade under stress conditions such as heat, hydrolysis, and oxidation, which can also lead to the formation of Impurity A.[1][][]
Given that the presence of impurities can impact the safety and efficacy of the final drug product, regulatory bodies require strict monitoring and control of their levels.[] this compound is utilized as a reference standard for the accurate identification and quantification of this impurity in Caspofungin drug substances and finished products, ensuring they meet the stringent quality control specifications.[] These application notes provide detailed protocols and data for the use of this compound as a reference marker in analytical testing.
Chemical Information
-
Compound Name: this compound
-
Systematic Name: l-((4R,5S)-5-(2-Aminoethylamino)-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine)-2-L-serine-5-((3R)-3-hydroxy-L-ornithine)-pneumocandin B0[1]
-
CAS Number: 1202167-57-4[7]
-
Molecular Formula: C₅₁H₈₆N₁₀O₁₅[][7]
-
Molecular Weight: 1097.31 g/mol (Note: some sources list 1079.31 or 1079.29, likely due to rounding or salt form differences)[][7]
Data Presentation
Quantitative data from various analytical methods for the detection and quantification of this compound are summarized below.
Table 1: Comparative Chromatographic Conditions for Caspofungin and Impurity A Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Technique | RP-HPLC (Gradient)[2] | RP-HPLC (Isocratic)[][8] | RP-HPLC[9] |
| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm)[2] | YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm)[][8] | Synergi Hydro-RP[9] |
| Mobile Phase A | Buffer (pH 4.0 ± 0.05 with glacial acetic acid)[2][10] | 0.02 M Phosphoric Acid Buffer (pH 3.5)[][8] | Buffer, Acetonitrile:Water (85:15)[9] |
| Mobile Phase B | Acetonitrile/Water Mixture[2] | Acetonitrile and 2-Propanol[][8] | Methanol:Buffer Mix (80:18)[9] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[8] | Not Specified |
| Column Temp. | 30°C[2] | 30°C[][8] | Not Specified |
| Detection (UV) | Not Specified | 210 nm[8] | 225 nm[1][9] |
| Injection Volume | 10 µL[2] | Not Specified | Not Specified |
Table 2: System Suitability and Validation Data
| Parameter | Value | Source |
|---|---|---|
| Retention Time (RT) - Impurity A | ~14.3 min | [8] |
| Retention Time (RT) - Caspofungin | ~16.1 min | [8] |
| Relative Retention Time (RRT) - Impurity A | ~0.95 | [9] |
| Linearity (Correlation Coefficient) | > 0.99 | [11] |
| Accuracy (% Recovery) | 97.8 - 102.5% | [11] |
| Precision (RSD) | 0.17 - 2.54% | [11] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | [11] |
| Limit of Quantification (LOQ) | 0.05 - 0.2 µg/mL |[11] |
Experimental Protocols
Protocol 1: Preparation of Solutions for HPLC Analysis
This protocol outlines the preparation of the reference standard, impurity mixture, and test sample solutions for quantifying this compound.
A. Diluent Preparation
-
Prepare a suitable aqueous buffer solution (e.g., pH 4.0 with acetic acid).[2]
-
Mix with an organic solvent like acetonitrile as required by the specific HPLC method.
B. Reference Solution (Impurity A)
-
Accurately weigh approximately 1 mg of this compound reference standard into a suitable volumetric flask (e.g., 20 mL).[2]
-
Dissolve and dilute to volume with the appropriate diluent and mix thoroughly.[2]
-
Perform further serial dilutions as necessary to achieve a final concentration suitable for the analytical method's calibration range.[2]
C. System Suitability Solution (Impurity Mixture)
-
Accurately weigh ~1 mg of each known impurity (e.g., Impurity A, B, D, E, and Pneumocandin B0) into a 20 mL volumetric flask.[2][10]
-
Accurately weigh ~5.5 mg of Caspofungin Acetate reference standard into the same flask.[10]
-
Dissolve and dilute to volume with the diluent and mix well. This solution is used to verify the resolution and performance of the chromatographic system.
D. Test Sample Preparation
-
Accurately weigh approximately 55 mg of the Caspofungin Acetate test sample into a 100 mL volumetric flask.[2]
-
Dissolve in and dilute to volume with the diluent and mix thoroughly.[2]
-
It is recommended to use the prepared solution within 14 hours.[2]
Protocol 2: RP-HPLC Quantification of this compound
This protocol provides a general method for the quantification of Impurity A. Specific parameters should be adapted from a validated method, such as those summarized in Table 1.
-
System Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Use the chromatographic conditions as specified (e.g., Method 1 or 2 from Table 1).
-
System Suitability: Inject the System Suitability Solution. Verify that the resolution between Caspofungin and Impurity A peaks meets the predefined criteria (typically >2.0) and that other system suitability parameters (e.g., tailing factor, theoretical plates) are within acceptable limits.
-
Calibration: Inject the Reference Solution (Impurity A) at various concentration levels to establish a calibration curve.
-
Analysis: Inject the Test Sample Preparation in replicate (e.g., n=2).
-
Data Processing:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.[9]
-
Measure the peak area of Impurity A in the sample.
-
Quantify the amount of Impurity A in the sample by comparing its peak area to the calibration curve or by using the response factor relative to the main Caspofungin peak.[9]
-
Protocol 3: Forced Degradation Study
Forced degradation studies are essential to demonstrate the stability-indicating capability of the analytical method, ensuring that degradation products do not interfere with the quantification of Impurity A.[2]
-
Prepare Stock Solution: Prepare a stock solution of Caspofungin Acetate.
-
Apply Stress Conditions: Expose the stock solution to the following conditions in separate experiments:
-
Acid Hydrolysis: Add 0.5 M HCl and maintain at 50°C for 30 minutes.[2]
-
Base Hydrolysis: Add 0.5 M NaOH and maintain at room temperature for 30 minutes.[2]
-
Oxidative Degradation: Add 0.2% H₂O₂ and maintain at room temperature for 20 minutes.[2]
-
Thermal Degradation: Heat the standard drug solution at 60°C for 120 hours.[2]
-
Photolytic Degradation: Expose the solution to white fluorescent light (1.2 million lux hours) and UV light (200 watt-hours/m²).[2]
-
-
Neutralization: After the specified time, neutralize the acid and base-stressed samples.
-
Analysis: Dilute all stressed samples to the target concentration and analyze using the validated HPLC method (Protocol 2).
-
Evaluation: Examine the chromatograms to assess the purity of the Impurity A peak and ensure it is well-resolved from any degradation products formed.
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Potential degradation pathways of Caspofungin under stress.
Caption: Role of Impurity A reference standard in pharmaceutical QC.
References
- 1. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Caspofungin | C52H88N10O15 | CID 16119814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 7. This compound | 1202167-57-4 | IC139026 [biosynth.com]
- 8. ijapbjournal.com [ijapbjournal.com]
- 9. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Buy this compound | 1202167-57-4 | > 95% [smolecule.com]
Troubleshooting & Optimization
minimizing Caspofungin impurity A formation during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Caspofungin impurity A during its synthesis.
Troubleshooting Guide
This guide addresses specific issues that may lead to elevated levels of this compound.
| Issue | Potential Cause | Recommended Action |
| High levels of impurity A in the crude product | Presence of serine analogue of Pneumocandin B0 in the starting material. | Ensure the purity of the starting material, Pneumocandin B0, is high. Structurally related impurities in the starting material can carry through the synthetic steps.[1] |
| Side reactions during the semi-synthesis from Pneumocandin B0. | Optimize reaction conditions such as temperature, pH, and choice of solvents and reagents to minimize unwanted side reactions.[1][] | |
| Incomplete reactions or presence of reactive intermediates. | Carefully control reaction parameters to drive the reaction to completion and minimize the presence of reactive intermediates that can lead to by-product formation.[1] | |
| Increased impurity A formation during purification | Degradation of Caspofungin under certain pH and temperature conditions. | Maintain optimal pH and temperature during purification. For example, using an aqueous buffer with 0.15% acetic acid can improve separation.[3] Control the temperature to minimize degradation, as Caspofungin is sensitive to thermal stress.[1] |
| Inefficient separation of impurity A from Caspofungin. | Optimize the reversed-phase HPLC purification method. Adjusting the mobile phase composition, such as the acetonitrile to water ratio (e.g., 20:80 to 40:60 v/v), can enhance resolution.[1] | |
| Elevated impurity A in the final product after storage | Degradation of Caspofungin over time due to hydrolysis, oxidation, or thermal stress. | Store the final product under recommended conditions (typically at low temperatures, protected from light and moisture) to prevent degradation.[1][][4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the serine analogue of Caspofungin.[3] It is a known related substance that can form during the synthesis of Caspofungin or as a degradation product.[1][4] The European Pharmacopoeia recognizes it as a critical impurity to monitor during manufacturing.
Q2: At what stages of the synthesis is impurity A most likely to form?
A2: Impurity A can form at several stages:
-
During the semi-synthesis from Pneumocandin B0 due to side reactions.[1]
-
If the starting material, Pneumocandin B0, contains its own serine analogue , this impurity can be carried through the synthesis.[1]
-
During degradation under stress conditions such as acid/base hydrolysis, oxidation, and exposure to heat.[1][4]
Q3: What are the key process parameters to control to minimize impurity A formation?
A3: Key parameters to control include:
-
Purity of Pneumocandin B0 : Using a highly pure starting material is crucial.[1]
-
Reaction Temperature : Elevated temperatures can accelerate the formation of degradation-related impurities. Specific steps, such as the reaction of the sulfone intermediate with amines, may require controlled low temperatures.[1][5]
-
pH : The pH of the reaction and purification buffers can significantly impact the stability of Caspofungin and the separation of impurity A. A mobile phase containing a phosphoric acid buffer at pH 3.5 or 0.1% acetic acid has been shown to be effective for separation.[1]
-
Solvents and Reagents : The choice of solvents and reagents is critical to minimize unwanted side reactions.[1]
Q4: What analytical methods are recommended for detecting and quantifying impurity A?
A4: The most common analytical method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1]
-
Column : A C18 column is often used.
-
Mobile Phase : A typical mobile phase consists of an aqueous buffer (e.g., containing acetic acid or phosphoric acid) and an organic modifier like acetonitrile.[1][3]
-
Detection Wavelength : UV detection is commonly performed at 210 nm or 225 nm.[3]
Q5: What level of impurity A is typically acceptable?
A5: Crude Caspofungin can contain up to 1.0% of impurity A.[1] Through effective purification processes, this level can be significantly reduced to less than 0.1%, and in some cases, to below the limit of detection.[3]
Quantitative Data on Impurity A Formation
The following table summarizes data from forced degradation studies, indicating the conditions that can lead to the formation of this compound.
| Stress Condition | Parameters | Resulting Degradation of Caspofungin | Potential for Impurity A Formation |
| Acid Hydrolysis | 0.5 M HCl at 50°C for 30 minutes | Measurable degradation | Significant[4][6] |
| Base Hydrolysis | 0.5 M NaOH at room temperature for 30 minutes | Measurable degradation | Significant[4][6] |
| Oxidation | 0.2% H₂O₂ for 20 minutes at room temperature | Measurable degradation | Significant[6] |
| Thermal Stress | 60°C for 120 hours | Measurable degradation | Significant[6] |
| Thermal Stress | Above 80°C for 120 hours | Substantial impurity formation | High[4] |
Experimental Protocols
While specific, proprietary synthesis protocols are not publicly available, the following outlines a general methodology for key experimental stages focused on minimizing impurity A.
Purity Analysis of Pneumocandin B0 (Starting Material)
-
Objective : To ensure the starting material has minimal levels of the serine analogue.
-
Method : Utilize a validated RP-HPLC method similar to the one used for final product analysis.
-
Prepare a standard of Pneumocandin B0 and its potential serine analogue impurity.
-
Dissolve a sample of the Pneumocandin B0 starting material in a suitable diluent.
-
Analyze by RP-HPLC, comparing the chromatogram of the sample to the standards to identify and quantify any pre-existing serine analogue.
-
General Semi-Synthesis Step (Example)
This is a generalized step based on patent literature and does not represent a complete, optimized process.
-
Objective : To convert an intermediate to Caspofungin while minimizing side reactions.
-
Procedure :
-
Dissolve the intermediate in an appropriate anhydrous, non-protonic solvent under an inert atmosphere (e.g., Nitrogen).[5]
-
Cool the reaction mixture to a controlled low temperature (e.g., -20°C to -15°C).[5]
-
Slowly add the subsequent reagent (e.g., ethylenediamine) dropwise to maintain the low temperature.[5]
-
Monitor the reaction progress by HPLC to ensure completion.
-
Quench the reaction by adding an acid (e.g., 2 N hydrochloric acid) at a controlled temperature.[5]
-
Purification by Preparative RP-HPLC
-
Objective : To remove impurity A from the crude Caspofungin product.
-
Method :
-
Load the crude Caspofungin solution onto a preparative C18 RP-HPLC column.
-
Elute with a gradient of aqueous buffer (e.g., water with 0.15% acetic acid) and an organic solvent (e.g., acetonitrile).[3][5]
-
Monitor the eluent by UV detection at 225 nm.[3]
-
Collect fractions corresponding to the pure Caspofungin peak, ensuring separation from the earlier-eluting impurity A peak.
-
Analyze the collected fractions for purity by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Visualizations
Caption: Caspofungin synthesis and Impurity A formation pathway.
Caption: Troubleshooting workflow for high Impurity A levels.
Caption: Relationship between parameters and Impurity A formation.
References
- 1. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 3. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]
- 4. Buy this compound | 1202167-57-4 | > 95% [smolecule.com]
- 5. US20130231457A1 - Preparation method for caspofungin - Google Patents [patents.google.com]
- 6. impactfactor.org [impactfactor.org]
Caspofungin Stability and Degradation: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of storage conditions on the degradation of Caspofungin.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized Caspofungin powder?
A1: Lyophilized Caspofungin vials should be stored in a refrigerator at a temperature of 2°C to 8°C (36°F to 46°F).[1][2][3][4]
Q2: How long is Caspofungin stable after reconstitution and dilution?
A2: The stability of reconstituted and diluted Caspofungin solution is dependent on the storage temperature:
-
At room temperature (up to 25°C or 77°F), the diluted infusion solution should be used within 24 hours.[1][3][5][6]
-
When refrigerated at 2°C to 8°C (36°F to 46°F), the diluted solution is stable for up to 48 hours.[1][3][5][6]
-
The reconstituted concentrate in the vial may be stored for up to one hour at up to 25°C (77°F) before being added to the infusion bag.[2][6]
Q3: What are the primary degradation pathways for Caspofungin?
A3: The primary degradation pathways for Caspofungin are hydrolysis and N-acetylation.[1][7][8][9] It can also undergo spontaneous chemical degradation to form an open-ring peptide compound, L-747969.[1][9][10] Oxidative degradation can also occur upon exposure to oxygen, light, or certain excipients.[7]
Q4: Which solvents are compatible for reconstituting and diluting Caspofungin?
A4: Caspofungin should be reconstituted with Water for Injection. The reconstituted solution can then be diluted with 0.9%, 0.45%, or 0.225% Sodium Chloride Injection, or Lactated Ringer's Injection.[3][6] Crucially, diluents containing glucose must not be used as Caspofungin is not stable in these solutions. [3]
Q5: How does pH affect the stability of Caspofungin?
A5: Caspofungin is sensitive to alkaline conditions. Forced degradation studies have shown significant degradation at a pH of 12.[11][12] The pH of a saturated aqueous solution of Caspofungin acetate is approximately 6.6.[13]
Troubleshooting Guide
Issue: I am observing unexpected degradation of my Caspofungin sample during my experiment.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both the lyophilized powder and the reconstituted solutions have been stored at the recommended temperatures (2-8°C for powder and diluted solution, or ≤25°C for limited periods for the diluted solution).[1][2][3][6]
-
Check Reconstitution and Dilution Practices: Ensure that only compatible diluents (e.g., saline solutions, Lactated Ringer's) were used and that glucose-containing solutions were avoided.[3]
-
Assess pH of the Solution: If possible, measure the pH of your experimental solution. A shift to a more alkaline pH could be accelerating degradation.[11][12]
-
Evaluate Light Exposure: Caspofungin should be protected from light.[5][7] If your experimental setup involves prolonged exposure to light, this could be a contributing factor to degradation.
-
Review Experimental Temperature: Elevated temperatures can significantly increase the rate of degradation. A forced degradation study showed a 48.9% to 78.1% reduction in Caspofungin concentration when exposed to 60°C.[11]
Quantitative Data on Caspofungin Degradation
The following tables summarize the stability of Caspofungin under various conditions.
Table 1: Stability of Reconstituted and Diluted Caspofungin Solutions
| Storage Condition | Concentration | Duration | Stability |
| Refrigerated (2°C - 8°C) | 50 mg/100 mL | 4 weeks | >90% of initial concentration remaining[8] |
| Room Temperature (≤25°C) | 0.5% eye drops | 3 days | Stable (≥90% of initial concentration)[11] |
| Refrigerated (4.0 ± 1.0°C) | 0.5% eye drops | 28 days | Stable (≥90% of initial concentration)[11] |
| Room Temperature (≤25°C) | Diluted Infusion | 24 hours | Stable[1][3][5][6] |
| Refrigerated (2°C - 8°C) | Diluted Infusion | 48 hours | Stable[1][3][5][6] |
Table 2: Impact of Forced Degradation Conditions on Caspofungin
| Stress Condition | Temperature | Duration | Result |
| Alkaline Hydrolysis | Room Temperature | 30 minutes | Significant degradation observed[14] |
| Acid Hydrolysis | 50°C | 30 minutes | Degradation observed[14] |
| Oxidation (0.2% H₂O₂) | Room Temperature | 20 minutes | Degradation observed[14] |
| Thermal | 60°C | 120 hours | Degradation observed[14] |
| Thermal | 80°C | Not specified | Significant degradation, first-order kinetics[15][16] |
| Alkaline pH (pH 12) | Not specified | Not specified | 48.9% to 78.1% reduction in concentration[11][12] |
| Thermal | 60°C | Not specified | 48.9% to 78.1% reduction in concentration[11] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Caspofungin
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to quantify Caspofungin and separate it from its degradation products.
-
Chromatographic System: Reversed-Phase High-Performance Liquid Chromatograph (RP-HPLC) with UV detection.
-
Column: YMC-Pack Polyamine II (150×4.6 mm i.d., 5µ particle size).[11]
-
Mobile Phase: An isocratic mixture of 0.02 M phosphoric acid buffer (pH 3.5), acetonitrile, and 2-propanol.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[11]
-
Detection Wavelength: 210 nm.[11]
-
Procedure:
-
Prepare standard solutions of Caspofungin in the mobile phase.
-
Prepare samples for analysis (e.g., from stability studies) by diluting them to a suitable concentration with the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of Caspofungin by comparing the peak area of the sample to the peak areas of the standards.
-
Protocol 2: Forced Degradation Study of Caspofungin
This protocol describes the conditions for intentionally degrading Caspofungin to study its degradation products and pathways.
-
Objective: To generate degradation products for method validation and stability assessment. An optimal degradation of 10-30% is typically targeted.[17][18]
-
Acid Hydrolysis:
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photodegradation:
-
Expose a solution of Caspofungin to a combination of UV and visible light.[14]
-
The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Visualizations
Caption: Factors influencing Caspofungin degradation pathways.
Caption: Experimental workflow for forced degradation studies.
Caption: Caspofungin's mechanism of action on the fungal cell wall.
References
- 1. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antifungal activity and potential mechanism of action of caspofungin in combination with ribavirin against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessment and Development of the Antifungal Agent Caspofungin for Aerosolized Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspofungin | C52H88N10O15 | CID 16119814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 11. ijapbjournal.com [ijapbjournal.com]
- 12. Stability of Extemporaneously Prepared 0.5-Percent Caspofungin Eye Drops: a Potential Cost-Savings Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. impactfactor.org [impactfactor.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biopharminternational.com [biopharminternational.com]
- 18. ijrpp.com [ijrpp.com]
resolving co-elution of Caspofungin and impurity A in HPLC
Welcome to the technical support center for the HPLC analysis of Caspofungin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you resolve common issues encountered during the chromatographic analysis of Caspofungin and its related substances, with a specific focus on resolving the co-elution of Caspofungin and Impurity A.
Troubleshooting Guide: Resolving Co-elution of Caspofungin and Impurity A
Co-elution of the active pharmaceutical ingredient (API) Caspofungin with its process-related impurity, Impurity A (the serine analogue of Caspofungin), is a common challenge in HPLC analysis.[1] This guide provides a systematic approach to troubleshoot and resolve this issue.
Initial System Checks
Before modifying the HPLC method, ensure the system is functioning optimally. Poor peak shape, such as broadening or tailing, can contribute to apparent co-elution.[2]
| Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks for both Caspofungin and Impurity A | Column contamination or degradation. | Flush the column with a strong solvent. If the issue persists, replace the column. |
| High extra-column volume. | Minimize the length and diameter of tubing between the injector, column, and detector. | |
| Inconsistent pump flow rate. | Ensure the pump is delivering a stable and accurate flow rate. | |
| Inappropriate injection solvent. | Dissolve the sample in the initial mobile phase composition to prevent peak distortion. |
Method Optimization for Improved Resolution
If the HPLC system is performing correctly, the next step is to optimize the chromatographic method to enhance the separation between Caspofungin and Impurity A.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Caspofungin and Impurity A | Suboptimal mobile phase composition. | Adjust Organic Modifier Ratio: Vary the ratio of acetonitrile to the aqueous buffer. An optimal range is often between 20:80 and 40:60 (v/v) of acetonitrile to water.[3] Modify Mobile Phase pH: Since Caspofungin and Impurity A are ionizable compounds, adjusting the pH of the aqueous buffer can alter their retention times. Using an acidic buffer, such as phosphoric acid or acetic acid (typically between 0.03% and 0.2%), can improve peak resolution and symmetry.[3][4][5] A pH of around 3.5 to 4.0 is often effective.[4][6] |
| Inadequate gradient profile. | If using a gradient method, try a shallower gradient to increase the separation window between the two peaks. | |
| Unsuitable stationary phase. | While C18 columns are common, consider a column with a different selectivity, such as a YMC-Pack Polyamine II or a Synergi Hydro-RP column.[1][4] | |
| Inappropriate column temperature. | Optimize the column temperature. A common starting point is 30°C.[4][7] |
Frequently Asked Questions (FAQs)
Q1: What is Impurity A and why is it difficult to separate from Caspofungin?
A1: Impurity A is the serine analogue of Caspofungin, a process-related impurity that can form during the semi-synthesis of Caspofungin from its precursor, Pneumocandin B0.[1][7] Due to their structural similarity, Caspofungin and Impurity A have very similar physicochemical properties, leading to close elution times in reversed-phase HPLC and making their separation challenging.
Q2: What is a good starting point for an HPLC method to separate Caspofungin and Impurity A?
A2: A good starting point is a reversed-phase HPLC method using a C18 or a specialized column like YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm).[4] A mobile phase consisting of an acidic buffer (e.g., 0.02 M phosphoric acid at pH 3.5) and an organic modifier like acetonitrile is recommended.[4] Detection is typically performed using a UV detector at a wavelength of 210 nm or 225 nm.[1][4]
Q3: How can I confirm the identity of the peaks for Caspofungin and Impurity A?
A3: To confirm peak identities, you can inject a solution containing a reference standard of Impurity A. The retention time of the peak in your sample chromatogram should match that of the reference standard. Additionally, spiking the sample with the Impurity A reference standard should result in an increase in the peak area of the corresponding peak in the sample chromatogram.
Q4: Can forced degradation studies help in resolving co-elution?
A4: While forced degradation studies do not directly resolve co-elution, they are crucial for demonstrating the specificity and stability-indicating nature of your analytical method.[4] By subjecting Caspofungin to stress conditions (e.g., acid, base, oxidation, heat, and light), you can generate degradation products, including Impurity A.[7] A successful stability-indicating method will be able to separate the intact Caspofungin peak from all degradation product peaks, thus confirming that the method is suitable for purity analysis.
Experimental Protocols
Below is a detailed experimental protocol for a validated stability-indicating RP-HPLC method for the analysis of Caspofungin and its impurities.
1. Materials and Reagents
-
Caspofungin Acetate Reference Standard
-
Caspofungin Impurity A Reference Standard
-
Acetonitrile (HPLC grade)
-
2-Propanol (HPLC grade)
-
Phosphoric Acid (analytical grade)
-
Ammonia Solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
2. Chromatographic Conditions
| Parameter | Condition |
| Column | YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.02 M Phosphoric Acid Buffer (pH 3.5), Acetonitrile, and 2-Propanol in the ratio of 28:58:14 (v/v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 210 nm[4] |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
3. Preparation of Solutions
-
Phosphoric Acid Buffer (0.02 M, pH 3.5): Prepare a 0.02 M solution of phosphoric acid in water and adjust the pH to 3.5 using an ammonia solution.
-
Diluent: Mix the phosphoric acid buffer and methanol in a 20:80 (v/v) ratio.[4]
-
Standard Solution (1000 µg/mL of Caspofungin): Accurately weigh and dissolve an appropriate amount of Caspofungin reference standard in the diluent.
-
Sample Solution: Reconstitute the Caspofungin for injection vial with the diluent to achieve a target concentration of 1000 µg/mL.
4. System Suitability
Before sample analysis, perform system suitability tests by injecting the standard solution in replicate (typically 5 or 6 injections). The acceptance criteria are generally:
-
Tailing Factor: Not more than 2.0
-
Theoretical Plates: Not less than 2000
-
Relative Standard Deviation (RSD) for peak area and retention time: Not more than 2.0%
5. Analysis Procedure
Inject the blank (diluent), standard solution, and sample solution into the HPLC system and record the chromatograms. Identify the peaks based on their retention times compared to the standards.
Quantitative Data Summary
The following table summarizes typical retention times for Caspofungin and its impurities using the described method, demonstrating successful separation.
| Analyte | Retention Time (minutes) |
| Impurity A | 14.3[4] |
| Caspofungin | 16.1 [4] |
| Caspofungin Co | 19.1[4] |
| Impurity B1+B2 | 21.7[4] |
| Pneumocandine Bo | 24.3[4] |
Visualizations
Troubleshooting Workflow for Co-elution
References
- 1. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]
- 2. impactfactor.org [impactfactor.org]
- 3. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 4. ijapbjournal.com [ijapbjournal.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
Technical Support Center: Improving the Stability of Caspofungin Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the formulation of caspofungin.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for caspofungin?
A1: Caspofungin primarily degrades through two main pathways:
-
Hydrolysis: Spontaneous chemical degradation, particularly in aqueous solutions, leads to the formation of an open-ring peptide compound, L-747969.[1][2][3] This is a common degradation route for echinocandins.[3]
-
Dimerization: Following hydrolysis, the hydrolyzed product can undergo dimerization.[4] Degradation products at room temperature include various dimers of caspofungin.[5] Additionally, caspofungin is slowly metabolized in the liver via peptide hydrolysis and N-acetylation into inactive metabolites.[1][6]
Q2: Why is the commercial lyophilized formulation of caspofungin (CANCIDAS®) unstable at room temperature?
A2: The lyophilized CANCIDAS® formulation is unstable at room temperature (around 25°C) and is required to be stored at 2-8°C.[4] This instability is due to the inherent susceptibility of caspofungin to degradation, which includes the formation of various dimers and other substances.[5] To mitigate this, strict temperature control is necessary throughout the storage and handling process.
Q3: What are the recommended storage conditions for caspofungin formulations?
A3: Recommended storage conditions vary depending on the state of the formulation:
-
Unopened Lyophilized Vials: Store in a refrigerator at 2°C to 8°C.[4]
-
Reconstituted Solution: The reconstituted solution is stable for up to 24 hours at or below 25°C.[7] Some studies have shown that it can be stored for up to 48 hours at 2-8°C.[5]
-
Infusion Solution (diluted): The final infusion solution must be used within 24 hours if stored at room temperature or within 48 hours if refrigerated at 2-8°C.[5]
Q4: Can certain excipients improve the stability of caspofungin formulations?
A4: Yes, the choice of excipients plays a crucial role in stabilizing caspofungin. Studies have shown that:
-
Amino Acids: Amino acids such as arginine, asparagine, and glycine can significantly improve the stability of solid caspofungin compositions compared to conventional formulations containing mannitol and sucrose.
-
Polyvinylpyrrolidone (PVP): PVP has been investigated as an alternative excipient. It may protect caspofungin from hydrolytic degradation by sequestering residual water in the lyophilized cake.[4]
Q5: What impact does pH have on the stability of caspofungin?
A5: Caspofungin is sensitive to pH. The pH of a saturated aqueous solution of caspofungin is approximately 6.6.[8] It undergoes ionization and ring-opening at neutral or alkaline pH. Therefore, formulations are typically buffered to a slightly acidic pH to ensure chemical stability.
Troubleshooting Guide
Issue 1: Rapid degradation of caspofungin in an aqueous solution.
| Potential Cause | Troubleshooting Step |
| Hydrolysis | Ensure the pH of the solution is maintained in the optimal range (slightly acidic). Consider the use of buffering agents. |
| Elevated Temperature | Prepare and store the solution at recommended temperatures (2-8°C for short-term storage). Avoid exposure to high temperatures.[] |
| Presence of Water in Lyophilized Powder | Ensure the lyophilization process is optimized to achieve a low residual water content in the final product.[4] |
Issue 2: Formation of precipitates or cloudiness in the reconstituted solution.
| Potential Cause | Troubleshooting Step |
| Poor Solubility | Ensure gentle mixing until the lyophilized powder is completely dissolved. Do not use solutions that are cloudy or have precipitated.[8] |
| Incompatible Diluent | Use only the recommended diluents for reconstitution, such as 0.9%, 0.45%, or 0.225% Sodium Chloride Injection, or Lactated Ringers Injection. Do not use diluents containing dextrose. |
| Excipient Interaction | If using novel excipients, assess their compatibility with caspofungin at the intended concentration and storage conditions. |
Issue 3: High levels of impurities detected by HPLC analysis.
| Potential Cause | Troubleshooting Step |
| Degradation during Storage | Verify that the storage conditions for both the lyophilized powder and the reconstituted solution have been strictly followed. |
| Forced Degradation | If conducting forced degradation studies, the presence of impurities is expected. Analyze the degradation profile to understand the stability-indicating nature of the analytical method.[10] |
| Suboptimal Formulation | Consider reformulating with stabilizing excipients like specific amino acids or PVP.[4] |
Data on Formulation Stability
Table 1: Stability of Reconstituted Caspofungin Solutions Under Different Conditions
| Concentration | Storage Temperature | Duration | Remaining Caspofungin (%) | Reference |
| 0.5 mg/mL | 2-8°C | 28 days | > 90% | [11] |
| 0.2, 0.28, 0.5 mg/mL | 5°C ± 3°C | 14 days | ≥ 90% | [12] |
| 10 mg/mL (reconstituted CANCIDAS®) | ≤ 25°C | 1 hour | Stable | [4] |
| 10 mg/mL (reconstituted with PVP) | 25°C | 7 hours | Stable | [4] |
| 0.5% eye drops | 4.0 ± 1.0°C | 28 days | Stable (≥90%) | [13] |
| 0.5% eye drops | 25.0 ± 1.0°C | 3 days | Stable (≥90%) | [13] |
Table 2: Total Impurities in Lyophilized Caspofungin Formulations with Different Excipients (Stored at 25°C)
| Formulation | Storage Time | Total Impurities (%) | Reference |
| CANCIDAS® (Mannitol/Sucrose) | Not specified | Higher | [4] |
| TTI-016 (PVP-based) | Not specified | Significantly less than CANCIDAS® | [4] |
| TTI-017 (PVP-based) | Not specified | Significantly less than CANCIDAS® | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Caspofungin
This protocol describes a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the stability of caspofungin.
1. Materials and Reagents:
-
Caspofungin Acetate reference standard
-
Acetonitrile (HPLC grade)
-
2-Propanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Diluent: Phosphoric acid buffer: Methanol (20:80 v/v)[14]
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm)[14] or YMC hydrosphere C18 (150 x 4.6 mm, 3 µm)[10] |
| Mobile Phase | Isocratic: 0.02 M phosphoric acid buffer (pH 3.5), acetonitrile, and 2-propanol[14] or Gradient: Mobile Phase A (pH 4.0 buffer) and Mobile Phase B (acetonitrile/water mixture)[10] |
| Flow Rate | 1.0 mL/min[14] |
| Column Temperature | 30°C[14] |
| Detection Wavelength | 210 nm[14] |
| Injection Volume | 10-20 µL[10][14] |
3. Standard Solution Preparation:
-
Accurately weigh about 55 mg of Caspofungin Acetate standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with an appropriate diluent and mix well.[10]
-
Perform serial dilutions to achieve a working standard concentration (e.g., 1000 µg/mL).[14]
4. Sample Preparation:
-
Reconstitute the lyophilized caspofungin vial with the appropriate volume of a specified diluent (e.g., 0.9% Sodium Chloride).
-
Gently mix until a clear solution is obtained.[14]
-
Dilute the reconstituted solution with the HPLC diluent to achieve a final concentration within the calibration range.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of caspofungin.
-
Calculate the concentration of caspofungin in the samples by comparing the peak areas with that of the standard solution.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to assess the stability-indicating properties of an analytical method for caspofungin.
1. Acid Degradation:
-
Treat the drug solution with 0.5 M HCl at 50°C for 30 minutes.[10]
2. Base Degradation:
-
Treat the drug solution with 0.5 M NaOH at room temperature for 30 minutes.[10]
3. Oxidative Degradation:
-
Treat the drug solution with 0.2% H₂O₂ for 20 minutes at room temperature.[10]
4. Thermal Degradation:
-
Expose the drug solution to heat at 60°C for 120 hours.[10]
5. Photolytic Degradation:
-
Expose the drug solution to white fluorescent light for 1.2 million lux hours and UV light at 200-watt hours/meter square.[10]
After exposure to each stress condition, the samples are neutralized (if necessary) and analyzed by the stability-indicating HPLC method to observe the degradation products and the decrease in the parent drug peak.
Visualizations
Caption: Major degradation pathways of caspofungin.
Caption: Troubleshooting workflow for caspofungin stability issues.
References
- 1. Caspofungin - Wikipedia [en.wikipedia.org]
- 2. Caspofungin | C52H88N10O15 | CID 16119814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacology and metabolism of anidulafungin, caspofungin and micafungin in the treatment of invasive candidosis - review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment and Development of the Antifungal Agent Caspofungin for Aerosolized Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017185030A1 - Caspofungin formulation with low impurities - Google Patents [patents.google.com]
- 6. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. publications.ashp.org [publications.ashp.org]
- 10. impactfactor.org [impactfactor.org]
- 11. Caspofungin infusion solutions (50 mg/100 mL): chemical stability and antifungal activity against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability and compatibility of reconstituted caspofungin in select elastomeric infusion devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of Extemporaneously Prepared 0.5-Percent Caspofungin Eye Drops: a Potential Cost-Savings Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijapbjournal.com [ijapbjournal.com]
Technical Support Center: Analysis of Caspofungin by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Caspofungin. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the LC-MS/MS analysis of Caspofungin, with a focus on mitigating matrix effects.
Q1: I am observing poor peak shape (tailing or broadening) for my Caspofungin peak. What are the likely causes and solutions?
A1: Poor peak shape for Caspofungin can stem from several factors. One common issue is the non-specific adsorption of the analyte to surfaces such as glass and plastic, which can lead to reduced recovery and peak tailing.[1] Additionally, interactions with metal components in the LC system, particularly the column, can cause peak tailing and signal suppression.
Troubleshooting Steps:
-
Sample Handling: Prepare stock solutions and store samples in polypropylene tubes to minimize adsorption. Some protocols suggest preparing stock solutions directly in plasma.[2]
-
LC System: Consider using a metal-free or PEEK-lined column and tubing to reduce analyte interaction with metal surfaces.
-
Mobile Phase: Ensure the mobile phase pH is appropriate for Caspofungin, which is a large cyclic peptide. The use of a mobile phase containing 0.1% formic acid is common and helps to improve peak shape by ensuring consistent protonation of the analyte.[3][4]
-
Column Contamination: If the problem persists, column contamination may be the cause. Flush the column according to the manufacturer's instructions or replace it if necessary.
Q2: My Caspofungin signal intensity is low and inconsistent, suggesting ion suppression. How can I identify and mitigate this matrix effect?
A2: Ion suppression is a common matrix effect in LC-MS/MS analysis, particularly when using a simple sample preparation method like protein precipitation. Endogenous components from the biological matrix, such as phospholipids, can co-elute with Caspofungin and interfere with its ionization in the mass spectrometer source.
Troubleshooting Steps:
-
Confirm Matrix Effect: A post-column infusion experiment can help identify the regions in your chromatogram where ion suppression is occurring.
-
Improve Sample Preparation: While protein precipitation with acetonitrile is a rapid and common method for Caspofungin analysis, it may not sufficiently remove interfering matrix components.[2][5][6] Consider more rigorous sample preparation techniques:
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively isolating Caspofungin from the matrix. While specific SPE protocols for Caspofungin are less commonly published, developing a method using a suitable sorbent (e.g., mixed-mode or polymeric) could significantly reduce matrix effects. Generally, SPE results in a lower matrix effect compared to protein precipitation.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in removing interfering substances. However, optimizing the extraction solvent is crucial for good recovery of a large molecule like Caspofungin.
-
-
Chromatographic Separation: Optimize your chromatographic method to separate Caspofungin from the regions of significant ion suppression. This may involve adjusting the gradient profile or using a column with a different selectivity.
-
Internal Standard Selection: Use a suitable internal standard (IS) to compensate for matrix effects. An ideal IS is a stable isotope-labeled version of Caspofungin. If unavailable, a structurally similar molecule that co-elutes with Caspofungin can be used. Roxithromycin and bacitracin zinc have been used as internal standards in some published methods.[3][5]
Q3: What are the expected recovery and matrix effect values for Caspofungin analysis?
A3: The recovery and matrix effect are highly dependent on the sample preparation method and the specific LC-MS/MS conditions used. Published methods using protein precipitation report varying results. For example, one study reported extraction recoveries for Caspofungin between 88.65% and 89.84% with matrix effects ranging from 88.65% to 103.94%.[5] Another study utilizing a method for dried blood spots reported recoveries of 62.64% to 76.69% and noted that no obvious matrix effect was observed.[3] A multiplex assay using protein precipitation showed a matrix effect variability of less than 9.2%.[6]
Quantitative Data Summary
The following tables summarize quantitative data from published LC-MS/MS methods for Caspofungin, highlighting key parameters related to method performance and matrix effects.
Table 1: Comparison of Sample Preparation Methods and Reported Matrix Effects for Caspofungin Analysis
| Sample Preparation Method | Biological Matrix | Internal Standard | Reported Matrix Effect | Recovery | Reference |
| Protein Precipitation (Acetonitrile) | Human Plasma | Bacitracin Zinc | 88.65% - 103.94% | 88.65% - 89.84% | [5] |
| Methanol Extraction & Protein Precipitation (Acetonitrile) | Dried Blood Spots | Roxithromycin | No obvious matrix effect observed | 62.64% - 76.69% | [3] |
| Protein Precipitation (Acetonitrile) | Human Plasma | Deuterated azole antifungals | Variability < 9.2% | 80.1% - 107% (analytical recovery) | [6] |
| Protein Precipitation (Acetonitrile) | Human Plasma | Structural Analog | Not explicitly quantified, but no interference observed | ~90% | [2] |
Experimental Protocols
This section provides a detailed methodology for a common approach to Caspofungin analysis in human plasma using protein precipitation.
Objective: To quantify the concentration of Caspofungin in human plasma.
Materials:
-
Caspofungin reference standard
-
Internal Standard (e.g., appropriate stable-isotope labeled Caspofungin or a structural analog)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
-
Polypropylene microcentrifuge tubes
Procedure:
-
Standard and QC Preparation:
-
Prepare a stock solution of Caspofungin in a suitable solvent (e.g., water or plasma). Note: Preparing stock solutions in plasma can help prevent adsorption to surfaces.[2]
-
Prepare working standards and quality control (QC) samples by spiking the appropriate amounts of Caspofungin stock solution into blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC in a polypropylene microcentrifuge tube, add a specified volume of internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: UPLC or HPLC system
-
Column: A C18 or C8 reversed-phase column is commonly used (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 3.0 µm).[5]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]
-
Flow Rate: 0.3 mL/min.[5]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute Caspofungin, followed by a wash and re-equilibration step.
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
MRM Transitions: Caspofungin often forms a doubly charged precursor ion [M+2H]2+. A common transition is m/z 547.3 -> 137.1.[2] The specific transitions for the analyte and internal standard should be optimized on the instrument being used.
-
Visualizations
The following diagrams illustrate key workflows for addressing matrix effects in Caspofungin analysis.
References
- 1. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a UPLC-MS/MS method for simultaneous quantification of polymyxins and caspofungin in human plasma for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiplex ultra-performance liquid chromatography-tandem mass spectrometry method for simultaneous quantification in human plasma of fluconazole, itraconazole, hydroxyitraconazole, posaconazole, voriconazole, voriconazole-N-oxide, anidulafungin, and caspofungin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Caspofungin Impurity Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of mobile phase for the separation of Caspofungin and its impurities by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Caspofungin that I need to separate?
A1: The common process-related impurities and degradation products of Caspofungin include Impurity A, Impurity B, Impurity D, Impurity E, and the precursor Pneumocandin B0.[1][2] These impurities can have similar structures to Caspofungin, making their separation challenging.
Q2: What is a typical starting mobile phase for Caspofungin impurity analysis?
A2: A common starting point for developing a separation method is a reversed-phase HPLC approach using a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.[1][3][4] The initial ratio of aqueous to organic phase can be guided by published methods and further optimized.
Q3: What detection wavelength is recommended for Caspofungin and its impurities?
A3: Caspofungin and its related impurities are typically detected in the low UV range, commonly between 210 nm and 225 nm.[2][3][4]
Q4: Should I use an isocratic or gradient elution method?
A4: Both isocratic and gradient elution methods have been successfully used for Caspofungin impurity analysis.[3][] A gradient elution is often preferred for separating a complex mixture of impurities with varying polarities as it can provide better resolution and shorter analysis times.[] An isocratic method may be suitable for routine analysis once the separation is optimized.[3][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Poor resolution between Caspofungin and its impurities.
Q: I am observing poor separation between the main Caspofungin peak and one or more impurity peaks. What are the first steps to improve resolution?
A:
-
Adjust the organic modifier concentration: In reversed-phase HPLC, decreasing the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase will generally increase the retention time of the analytes and can improve the separation between closely eluting peaks.
-
Modify the mobile phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like Caspofungin and its impurities. Small adjustments to the pH can alter the charge state of the molecules and their interaction with the stationary phase, leading to improved resolution.
-
Change the organic modifier: If you are using acetonitrile, consider switching to methanol or using a ternary mixture of water, acetonitrile, and methanol. Different organic modifiers can offer different selectivities.
-
Optimize the gradient profile: If using a gradient method, try adjusting the slope of the gradient. A shallower gradient can often improve the separation of closely eluting compounds.
Problem 2: Peak tailing for the Caspofungin or impurity peaks.
Q: My chromatogram shows significant peak tailing for some or all of the peaks. What could be the cause and how can I fix it?
A:
-
Check the mobile phase pH: Peak tailing for basic compounds like Caspofungin can occur due to interactions with residual silanol groups on the silica-based stationary phase. Operating the mobile phase at a low pH (e.g., pH 2.5-4) can suppress the ionization of these silanol groups and reduce tailing.
-
Increase the buffer concentration: An inadequate buffer concentration in the mobile phase can lead to pH shifts on the column, causing peak tailing. Try increasing the buffer concentration to ensure consistent pH throughout the analysis.
-
Use a different column: Consider using a column with a different stationary phase, such as one with end-capping to block residual silanol groups, or a column based on a different support material.
-
Sample overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.
Problem 3: Co-elution of an impurity with the main Caspofungin peak.
Q: I suspect an impurity is co-eluting with the main Caspofungin peak. How can I confirm this and achieve separation?
A:
-
Use a photodiode array (PDA) detector: A PDA detector can acquire the UV spectrum across the entire peak. If the spectrum is not consistent across the peak, it indicates the presence of a co-eluting impurity.
-
Employ a different stationary phase: Changing the column to one with a different selectivity (e.g., a phenyl or cyano column instead of a C18) can alter the elution order and resolve the co-eluting peaks.
-
Forced degradation studies: Performing forced degradation studies (e.g., acid, base, oxidation, heat, light) can help to selectively generate impurities and confirm their retention times relative to the main peak.[1]
-
Two-dimensional HPLC (2D-HPLC): For very complex separations, 2D-HPLC can provide significantly higher resolving power by using two different separation mechanisms.
Data Presentation
Table 1: Comparison of Reported HPLC Methods for Caspofungin Impurity Separation
| Parameter | Method 1[1] | Method 2[3] | Method 3[4] |
| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) | Hypersil ODS-C18 (250 mm × 4.6 mm, 2.5 µm) | YMC-Pack Polyamine II (150×4.6 mm, 5µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water | Milli-Q Water | 0.02 M Phosphoric acid buffer, pH 3.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile and 2-propanol |
| Elution Mode | Gradient | Isocratic (1:1 v/v) | Isocratic (28:58:14 buffer:ACN:IPA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 225 nm | UV at 215 nm | UV at 210 nm |
| Column Temp. | 30°C | Not Specified | 30°C |
Table 2: Relative Retention Times (RRT) of Caspofungin Impurities (Relative to Caspofungin)
| Impurity | RRT (Method from[1]) |
| Impurity A | ~0.97 |
| Impurity B | ~1.15 |
| Impurity E | ~1.48 |
| Impurity D | ~1.59 |
| Pneumocandin B0 | ~1.67 |
Experimental Protocols
1. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh about 10 mg of Caspofungin reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).[3]
-
Impurity Stock Solutions: If individual impurity standards are available, prepare stock solutions in a similar manner.
-
Sample Solution: For drug substance, dissolve an accurately weighed amount in the diluent to achieve a target concentration. For drug product, reconstitute the lyophilized powder as directed and then dilute to the target concentration with the diluent.
-
Diluent: A mixture of the mobile phase components is often a suitable diluent. For example, a 1:1 mixture of acetonitrile and water.[3]
2. HPLC Method Protocol (Example based on a Gradient Method)
-
System Preparation:
-
Prepare the mobile phases as described in Table 1, Method 1. Ensure all solvents are HPLC grade and degassed.
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
-
Chromatographic Conditions:
-
Column: YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm)
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-10 min: 20% B
-
10-30 min: 20% to 60% B
-
30-35 min: 60% B
-
35-36 min: 60% to 20% B
-
36-45 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 225 nm
-
-
Analysis:
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and peak area of Caspofungin.
-
Inject the sample solution to analyze for Caspofungin and its impurities.
-
-
Data Processing:
-
Identify and integrate the peaks corresponding to Caspofungin and its impurities.
-
Calculate the amount of each impurity, typically as a percentage of the Caspofungin peak area.
-
Visualizations
Caption: Experimental workflow for Caspofungin impurity analysis.
Caption: Troubleshooting logic for common HPLC issues.
References
troubleshooting peak tailing in Caspofungin HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Caspofungin, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in Caspofungin HPLC analysis?
A1: Peak tailing in the HPLC analysis of Caspofungin, a cyclic lipopeptide, is often a multifactorial issue. The primary causes can be categorized as follows:
-
Chemical Interactions:
-
Silanol Interactions: Caspofungin possesses multiple amine and hydroxyl groups that can engage in secondary interactions with free silanol groups on the surface of silica-based stationary phases (e.g., C18, C8).[1][2][3] These interactions are a major contributor to peak tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH, particularly one close to the pKa of Caspofungin, can lead to the co-existence of ionized and unionized forms of the analyte, resulting in broadened and tailing peaks.[1][4] Caspofungin has a strongly acidic pKa of approximately 8.75 and a strongly basic pKa of around 9.76.[5] Operating near these values can negatively impact peak shape.
-
-
Column-Related Issues:
-
Column Degradation: Over time, HPLC columns can degrade due to contamination, loss of stationary phase, or the formation of voids at the column inlet, all of which can cause peak tailing.[6]
-
Contamination: Accumulation of sample matrix components or strongly retained impurities on the column can lead to active sites that cause peak tailing.
-
-
System and Method Parameters:
-
Extra-Column Effects: Excessive tubing length or diameter, as well as loose fittings, can increase dead volume in the HPLC system, leading to peak broadening and tailing.[1]
-
Sample Overload: Injecting too high a concentration of Caspofungin can saturate the stationary phase, resulting in peak distortion.
-
Inappropriate Injection Solvent: Using a sample solvent that is significantly stronger than the mobile phase can cause poor peak shape.[6]
-
Q2: How does the mobile phase pH affect Caspofungin peak shape?
A2: The mobile phase pH is a critical parameter for achieving symmetrical peaks for ionizable compounds like Caspofungin.[4] Caspofungin has both acidic (pKa ≈ 8.75) and basic (pKa ≈ 9.76) functional groups.[5]
-
At a pH close to the pKa: When the mobile phase pH is near one of the pKa values, Caspofungin will exist in both its protonated and deprotonated forms. These two forms will have different retention characteristics, leading to a broadened or split peak that often manifests as tailing.[1][4]
-
At low pH (e.g., pH 2-4): At a low pH, the amine groups of Caspofungin will be protonated, and the interactions with acidic silanol groups on the stationary phase are minimized, which can lead to improved peak shape.[2] Many successful HPLC methods for Caspofungin analysis utilize an acidic mobile phase.[5]
-
At high pH: While operating at a high pH can also be a strategy for some basic compounds, it can be detrimental to the stability of silica-based columns.
Therefore, maintaining a consistent and appropriate mobile phase pH, typically in the acidic range, is crucial for obtaining sharp and symmetrical peaks for Caspofungin.
Q3: What type of HPLC column is best suited for Caspofungin analysis to minimize peak tailing?
A3: To minimize peak tailing for a compound like Caspofungin, it is advisable to use a high-purity, end-capped silica-based column.
-
End-Capped Columns: These columns have most of the residual silanol groups on the silica surface deactivated, which significantly reduces the secondary interactions that cause peak tailing with basic compounds.[1]
-
Stationary Phase: Both C18 and C8 columns have been successfully used for Caspofungin analysis. The choice between them may depend on the specific retention and selectivity required for the separation.
-
Modern Column Chemistries: Consider using columns with advanced bonding technologies that provide better shielding of the silica surface, further reducing silanol interactions.
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
This guide provides a step-by-step workflow to identify and resolve the cause of peak tailing in your Caspofungin analysis.
Experimental Protocol: Troubleshooting Workflow
-
Initial Assessment:
-
Quantify the peak tailing using the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.5 is generally considered significant tailing.
-
Observe if all peaks in the chromatogram are tailing or only the Caspofungin peak. If all peaks are tailing, it is likely a system-wide issue (e.g., extra-column volume, column void). If only the Caspofungin peak is tailing, it is more likely a chemical interaction issue.
-
-
Mobile Phase and Sample Investigation:
-
Prepare Fresh Mobile Phase: Remake all mobile phase components, ensuring accurate pH adjustment. Degas the mobile phase properly.
-
Check Mobile Phase pH: Verify the pH of the aqueous portion of your mobile phase. For Caspofungin, an acidic pH (e.g., 2.5-3.5) is often optimal.[5]
-
Reduce Sample Concentration: Prepare a dilution of your sample and inject it. If the peak shape improves, you may be experiencing mass overload.
-
Check Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or compositionally similar to the initial mobile phase.[6]
-
-
Column and Hardware Evaluation:
-
Column Flush: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove any strongly retained contaminants.[2]
-
Column Reversal: If you suspect a blocked inlet frit, disconnect the column from the detector, reverse the flow direction, and flush to waste.[2] Always check the column manufacturer's instructions to ensure it can be back-flushed.
-
Replace Guard Column: If you are using a guard column, replace it with a new one.
-
Inspect System for Dead Volume: Check all fittings and tubing for leaks or improper connections. Ensure you are using tubing with a narrow internal diameter.[1]
-
Install a New Column: If the above steps do not resolve the issue, replace the analytical column with a new one of the same type.[6]
-
Troubleshooting Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Caspofungin | antifungal drug | 162808-62-0 | InvivoChem [invivochem.com]
- 5. Caspofungin acetate: an antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspofungin - Wikipedia [en.wikipedia.org]
impact of pH on the stability of Caspofungin and its impurities
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Caspofungin. This resource provides in-depth guidance on the critical impact of pH on the stability of Caspofungin and its impurities. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of Caspofungin in aqueous solutions?
A1: Based on formulation studies, a pH of approximately 6.5 is recommended to ensure the chemical stability of Caspofungin.[1] Formulations are often buffered to maintain this pH, as significant deviations can lead to the formation of various degradation products.
Q2: What are the primary degradation pathways for Caspofungin related to pH?
A2: The primary degradation routes for Caspofungin in aqueous solutions are hydrolysis and subsequent dimerization.[2] Caspofungin is susceptible to degradation under both acidic and alkaline conditions. Spontaneous chemical degradation to an open-ring peptide is another identified pathway.[3][4]
Q3: What are the common impurities of Caspofungin, and how does pH influence their formation?
A3: Common impurities include degradation products from hydrolysis and dimerization, as well as process-related impurities from its synthesis from the precursor Pneumocandin B0.[5] Named impurities include A, B, D, and E. While it is established that acidic and basic conditions promote degradation, specific pH-dependent formation kinetics for each impurity are not extensively detailed in publicly available literature. Impurity B is a known hydrolysis product, and dimer impurities (sometimes referred to as Impurity C) are also a concern.[1][5]
Q4: How should I prepare and store Caspofungin solutions to minimize degradation?
A4: For maximal stability, Caspofungin for injection is typically reconstituted with a sterile liquid vehicle to a specific concentration and should be used within a designated timeframe.[6] The lyophilized powder should be stored at refrigerated temperatures (2-8 °C).[2] Once reconstituted, the solution's stability is limited, even at room temperature. For longer-term storage of stock solutions for research purposes, freezing at -70°C may be considered, though stability under these conditions should be validated for your specific application.
Q5: Can I use buffers other than acetate to stabilize my Caspofungin solution?
A5: While acetate buffers are commonly mentioned in formulation patents, other pharmaceutically acceptable buffer systems such as phosphate or citrate could potentially be used to maintain a pH around 6.5.[1] However, it is crucial to perform compatibility and stability studies with any new buffer system to ensure it does not accelerate degradation or introduce new impurities.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving Caspofungin.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high levels of impurities in my Caspofungin sample. | 1. Inappropriate pH of the solution: The pH may have shifted to acidic or alkaline conditions, accelerating degradation. 2. Improper storage: The solution may have been stored for too long at room temperature or at an inappropriate temperature. 3. Contaminated diluent or buffer: The solvents used may contain impurities or have an incorrect pH. | 1. Verify and adjust pH: Immediately measure the pH of your solution and adjust it to approximately 6.5 using a suitable buffer (e.g., acetate). 2. Review storage conditions: Ensure solutions are freshly prepared and stored at recommended temperatures (refrigerated for short-term, -70°C for potential longer-term, with validation) for the briefest time necessary. 3. Use high-purity solvents: Prepare solutions with high-purity, sterile water and freshly prepared buffers. Verify the pH of the buffers before use. |
| Multiple unknown peaks appear in my HPLC chromatogram. | 1. Forced degradation: The experimental conditions (e.g., high temperature, extreme pH) may have caused extensive degradation. 2. Interaction with excipients or container: Caspofungin may be reacting with other components in your formulation or adsorbing to the container surface. | 1. Optimize stress conditions: If conducting a forced degradation study, consider reducing the stress duration or intensity (e.g., lower temperature, less extreme pH). 2. Evaluate excipient compatibility: Perform compatibility studies with individual excipients to identify any interactions. 3. Assess container adsorption: Analyze solutions stored in different container types (e.g., glass vs. polypropylene) to check for adsorption phenomena. |
| Loss of Caspofungin potency over a short period. | 1. Rapid hydrolysis: The solution pH is likely outside the optimal stability range. 2. Photodegradation: Although less commonly reported as the primary pathway, exposure to light could contribute to degradation. | 1. Strict pH control: Maintain the pH of the solution at approximately 6.5. 2. Protect from light: Store solutions in light-resistant containers or protected from direct light exposure. |
Impact of pH on Caspofungin Stability: Data Summary
| pH Condition | Observed Effect on Caspofungin Stability | Primary Degradation Products | Reference |
| Acidic (e.g., 0.1 N to 0.5 M HCl) | Significant degradation | Hydrolysis products | [5][6] |
| Neutral (around pH 6.5) | Region of greatest stability | Minimal degradation | [1] |
| Alkaline (e.g., 0.1 N to 0.5 M NaOH) | Significant degradation, often more rapid than acidic conditions | Hydrolysis and other degradation products | [5][7] |
Experimental Protocols
Protocol: Forced Degradation Study of Caspofungin under Different pH Conditions
This protocol outlines a general procedure for assessing the stability of Caspofungin in response to pH stress.
1. Materials:
-
Caspofungin Acetate reference standard
-
High-purity water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Phosphate or Acetate buffer solutions (e.g., 0.02 M) at various pH values (e.g., 4, 5, 6.5, 7.5, 9)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid or other suitable acid for mobile phase pH adjustment
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., YMC-Pack Polyamine II, 150x4.6 mm, 5 µm or equivalent)[6]
-
pH meter
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve Caspofungin Acetate in high-purity water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., room temperature or 40°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 N NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Follow the same incubation, sampling, and neutralization (with 0.1 N HCl) procedure as for acid hydrolysis.
-
Buffered Solutions: Prepare a series of solutions by diluting the stock solution in the prepared buffer solutions of varying pH. Incubate these solutions under the same controlled temperature and time points as the acid and alkali stress conditions.
4. HPLC Analysis:
-
Mobile Phase: An example mobile phase consists of a mixture of a buffered aqueous solution (e.g., 0.02 M phosphoric acid buffer, pH 3.5) and organic solvents like acetonitrile and isopropanol.[6] The exact composition should be optimized for your specific column and system to achieve good separation of Caspofungin and its degradants.
-
Chromatographic Conditions:
-
Inject the prepared samples from the stress conditions into the HPLC system.
5. Data Analysis:
-
Identify the peak corresponding to intact Caspofungin based on its retention time from an unstressed standard.
-
Calculate the percentage of Caspofungin remaining at each time point for each pH condition.
-
Monitor the formation and increase of impurity peaks. Quantify them as a percentage of the total peak area.
-
Plot the percentage of remaining Caspofungin against time for each pH to determine the degradation kinetics.
Visualizations
Caption: General degradation pathways of Caspofungin under different pH conditions.
Caption: Experimental workflow for assessing the pH-dependent stability of Caspofungin.
Caption: Troubleshooting decision tree for unexpected Caspofungin degradation.
References
- 1. WO2017185030A1 - Caspofungin formulation with low impurities - Google Patents [patents.google.com]
- 2. Assessment and Development of the Antifungal Agent Caspofungin for Aerosolized Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. ijapbjournal.com [ijapbjournal.com]
- 7. Stability of Extemporaneously Prepared 0.5-Percent Caspofungin Eye Drops: a Potential Cost-Savings Exercise - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce levels of impurity A in crude Caspofungin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of crude Caspofungin, with a specific focus on reducing the levels of Impurity A.
Frequently Asked Questions (FAQs)
Q1: What is Impurity A in Caspofungin?
A1: Impurity A is a primary degradation product and a process-related impurity of Caspofungin. Structurally, it is the serine analogue of Caspofungin, where the threonine residue at position 2 of the cyclic peptide core is replaced by a serine residue.[1] It is recognized as a critical impurity that requires careful monitoring during the manufacturing of Caspofungin.
Q2: How is Impurity A formed?
A2: Impurity A can be formed through two main pathways:
-
As a by-product during synthesis: The semi-synthesis of Caspofungin from its precursor, Pneumocandin B0, can lead to the formation of Impurity A through side reactions. The purity of the starting material, Pneumocandin B0, is crucial in minimizing the formation of impurities in the final product.
-
Degradation of Caspofungin: Caspofungin is susceptible to degradation under various stress conditions, particularly hydrolysis and thermal stress, which can lead to the formation of Impurity A.[]
Q3: What are the common methods to reduce the levels of Impurity A in crude Caspofungin?
A3: The most common and effective methods for reducing Impurity A levels are preparative reversed-phase high-performance liquid chromatography (RP-HPLC) and crystallization.[1][3] RP-HPLC can significantly reduce Impurity A to levels below 0.1% or even to undetectable limits.[1]
Q4: What level of Impurity A is acceptable in the final Caspofungin product?
A4: While specific limits depend on the pharmacopeial standards and regulatory requirements, purified Caspofungin should ideally have Impurity A levels below 0.1%, with some processes achieving levels below 0.05%.[4] Crude Caspofungin can contain up to 1.0% of Impurity A.[1][4]
Troubleshooting Guide for RP-HPLC Purification
This guide addresses common issues encountered during the RP-HPLC purification of Caspofungin to remove Impurity A.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Caspofungin and Impurity A | Inappropriate mobile phase composition. | Optimize the mobile phase. Adjust the concentration of acetic acid in the aqueous phase (typically 0.05-0.1%) to improve peak shape. Vary the gradient slope of the organic modifier (acetonitrile) to enhance separation. |
| Incorrect column chemistry. | Ensure the use of a suitable stationary phase. C8 and C18 columns are most commonly used and effective for this separation. | |
| Column overloading. | Reduce the amount of crude Caspofungin loaded onto the column. Overloading can lead to peak broadening and co-elution. | |
| Peak Tailing for Caspofungin or Impurity A | Secondary interactions with the stationary phase. | Ensure the mobile phase pH is acidic (around 4.0-5.0) by using an acetic acid buffer. This suppresses the ionization of silanol groups on the silica-based stationary phase, reducing secondary interactions.[5] |
| Column contamination or aging. | If the problem persists, flush the column with a strong solvent or replace the guard column. If the column is old, it may need to be replaced. | |
| Dead volume in the HPLC system. | Check all fittings and tubing for proper connections to minimize dead volume, which can cause peak broadening and tailing.[5] | |
| Fluctuating Retention Times | Inconsistent mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times. | |
| Column equilibration issues. | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. | |
| High Backpressure | Blockage in the system. | Check for blockages in the guard column, column frits, or tubing. Back-flushing the column (disconnected from the detector) may help. |
| Precipitated buffer in the mobile phase. | Ensure the buffer components are fully dissolved in the mobile phase and are compatible with the organic modifier concentration. |
Data Presentation
Table 1: Comparison of Purification Strategies for Reducing Impurity A in Caspofungin
| Purification Method | Stationary Phase/Solvent System | Typical Impurity A Level in Crude Product | Achievable Impurity A Level in Final Product | Reference |
| Preparative RP-HPLC | Reversed-phase C8 or C18 resin with a water/acetonitrile/acetic acid mobile phase. | ~1.0% | < 0.1% (in some cases < 0.05%) | [1][4] |
| RP-MPLC | Reversed-phase resin with a water-immiscible organic solvent and water. | ~1.0% | < 0.3% | [4] |
| Crystallization | Ethanol, water, and acetic acid with ethyl acetate as an anti-solvent. | Variable | Significantly reduced (quantitative data not specified in the search results) | [6][7] |
Experimental Protocols
Protocol 1: Preparative RP-HPLC for the Removal of Impurity A
This protocol provides a general guideline for the purification of crude Caspofungin using preparative RP-HPLC. Optimization may be required based on the specific crude material and HPLC system.
1. Sample Preparation: a. Dissolve the crude Caspofungin in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Acetic Acid). b. Filter the solution through a 0.45 µm filter to remove any particulate matter.
2. HPLC Conditions:
- Column: C18, 10 µm particle size, 50 x 250 mm (or similar preparative column).
- Mobile Phase A: Water with 0.1% Acetic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.
- Flow Rate: 50 mL/min (will vary depending on column dimensions).
- Detection: UV at 210 nm.
- Column Temperature: 30°C.
3. Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 67 | 33 |
| 14.5 | 67 | 33 |
| 35.0 | 50 | 50 |
| 50.0 | 20 | 80 |
| 55.0 | 20 | 80 |
| 60.0 | 67 | 33 |
| 70.0 | 67 | 33 |
Note: This gradient is adapted from an analytical method and may require adjustment for preparative scale.[8] The gradient should be optimized to achieve baseline separation between Impurity A and Caspofungin.
4. Fraction Collection: a. Begin collecting fractions as the main Caspofungin peak begins to elute. b. Collect smaller fractions across the peak to isolate the purest portions. c. Analyze the collected fractions using analytical HPLC to determine their purity.
5. Post-Purification: a. Pool the fractions that meet the desired purity specifications. b. Remove the solvent (e.g., by lyophilization) to obtain the purified Caspofungin.
Protocol 2: Crystallization of Caspofungin
This protocol describes a method for purifying Caspofungin by crystallization.
1. Dissolution: a. Dissolve the crude Caspofungin in a mixture of absolute ethanol and water (e.g., 10:1 v/v).[7] b. Adjust the pH of the solution to approximately 5.0 with acetic acid.[7]
2. Crystallization: a. Slowly add ethyl acetate as an anti-solvent to the solution with stirring.[6][7] b. The addition of a small seed crystal of pure Caspofungin can help induce crystallization.[7] c. Continue to add ethyl acetate and stir the mixture for several hours to allow for complete crystal formation.[6][7]
3. Isolation and Drying: a. Filter the crystals from the solution. b. Wash the crystals with a mixture of ethyl acetate/ethanol/water and then with pure ethyl acetate.[6] c. Dry the crystals under vacuum to remove residual solvents.[6]
Visualizations
Caption: Workflow for the purification and analysis of Caspofungin.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. Caspofungin Impurity A | 1202167-57-4 | Benchchem [benchchem.com]
- 3. US8951958B2 - Purification of caspofungin intermediates - Google Patents [patents.google.com]
- 4. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. WO2014177483A1 - Method for isolating caspofungin - Google Patents [patents.google.com]
- 7. WO2010108637A1 - Crystalline compound - Google Patents [patents.google.com]
- 8. impactfactor.org [impactfactor.org]
preventing hydrolytic degradation of Caspofungin
Welcome to the technical support center for Caspofungin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolytic degradation of Caspofungin during experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Caspofungin solution appears cloudy/has precipitated. What could be the cause?
A1: Cloudiness or precipitation in your Caspofungin solution can be an indicator of degradation or poor solubility. The primary degradation pathway for Caspofungin in aqueous solutions is hydrolysis, which can lead to the formation of less soluble degradation products.[1]
-
Troubleshooting Steps:
-
Verify Solvent: Ensure you are using a recommended solvent. Do not use diluents containing dextrose.[2]
-
Check pH: The pH of the solution is critical. Although specific optimal pH ranges for maximum stability are not extensively published, extreme pH conditions (acidic or alkaline) will accelerate degradation.[3][4]
-
Review Preparation Temperature: Reconstitute lyophilized Caspofungin at room temperature to ensure proper dissolution before any further dilution or use.
-
Consider Concentration: While Caspofungin is soluble in water, preparing solutions at excessively high concentrations might lead to precipitation.
-
Q2: I am seeing unexpected peaks in my HPLC analysis of a Caspofungin sample. What are these?
A2: Unexpected peaks in your chromatogram are likely degradation products of Caspofungin. The most common degradation product is an open-ring peptide, often referred to as L-747969, formed through hydrolysis.[5][6] Other degradation products, including dimers, can also form, particularly under stress conditions such as heat and non-optimal pH.[7]
-
Troubleshooting Steps:
-
Analyze a Fresh Sample: Prepare and immediately analyze a fresh solution of Caspofungin to use as a reference.
-
Review Storage Conditions: Confirm that your stock solutions and samples have been stored under appropriate conditions (see Q3). Improper storage is a primary cause of degradation.
-
Perform Forced Degradation: To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study on a known pure sample of Caspofungin. Exposing the sample to mild acid, base, or heat should intentionally increase the size of these degradation peaks, helping in their identification.
-
Q3: What are the optimal storage conditions for Caspofungin to minimize hydrolytic degradation?
A3: To minimize hydrolytic degradation, proper storage is crucial at all stages, from the lyophilized powder to the final working solution.
-
Lyophilized Powder:
-
Reconstituted Stock Solution:
-
Can be stored at ≤25°C (≤77°F) for up to one hour before further dilution.[7]
-
For longer storage, refrigeration at 2°C to 8°C is recommended, but stability is still limited.
-
-
Final Diluted Infusion Solution:
-
Stability is dependent on the diluent and storage temperature.
-
In 0.9% Sodium Chloride, the solution is stable for up to 24 hours at ≤25°C (≤77°F) or up to 48 hours at 2°C to 8°C.
-
Q4: How does pH affect the stability of Caspofungin in my experiments?
A4: Caspofungin is susceptible to degradation at non-optimal pH. Both acidic and alkaline conditions can catalyze its hydrolysis. Forced degradation studies show significant degradation when Caspofungin is exposed to 0.1N HCl or 0.1N NaOH.[9] While a definitive optimal pH for maximum stability is not consistently reported across all literature, it is advisable to maintain a near-neutral to slightly acidic pH for your solutions. The commercial formulation of Caspofungin for injection is buffered to a pH between 6.0 and 7.0.
Quantitative Data on Caspofungin Stability
The following tables summarize the stability of Caspofungin under various conditions based on available data.
Table 1: Stability of Reconstituted Caspofungin Solutions
| Concentration | Diluent | Storage Temperature | Duration | Remaining Concentration |
| 0.5 mg/mL | 0.9% Sodium Chloride | Room Temperature | 60 hours | ≥90% |
| 0.5 mg/mL | 0.9% Sodium Chloride | 5°C ± 3°C | 14 days | ≥90% |
| 0.5% (5 mg/mL) | Water for Injection | 25.0°C ± 1.0°C | 3 days | Stable (≥90%) |
| 0.5% (5 mg/mL) | Water for Injection | 4.0°C ± 1.0°C | 28 days | Stable (≥90%) |
| 50 mg/100 mL | 0.9% Sodium Chloride | 2-8 °C | 4 weeks | >90% |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Temperature | Duration | Observation |
| Acid Hydrolysis | 0.5 M HCl | 30 minutes at 50°C | Significant degradation observed. |
| Base Hydrolysis | 0.5 M NaOH | 30 minutes at Room Temp | Significant degradation observed. |
| Base Hydrolysis | pH 12 | - | 78.1% reduction in concentration.[4] |
| Thermal Degradation | 60°C | 120 hours | Significant degradation observed.[3] |
| Thermal Degradation | 80°C | - | First-order degradation kinetics observed.[10] |
| Oxidative Degradation | 0.2% H₂O₂ | 20 minutes at Room Temp | Significant degradation observed. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Caspofungin
This protocol provides a general framework for assessing the stability of Caspofungin and detecting its degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials and Reagents:
-
Caspofungin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
2-Propanol (HPLC grade)
-
Phosphoric acid
-
Ammonia solution
-
Water (HPLC grade or equivalent)
-
0.9% Sodium Chloride for injection
2. Instrumentation:
-
HPLC system with a UV detector
-
Analytical column: YMC-Pack Polyamine II (150x4.6 mm, 5µm particle size) or equivalent C18 column.[9]
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.02 M phosphoric acid buffer (pH 3.5, adjusted with ammonia solution), acetonitrile, and 2-propanol in a ratio of 28:58:14 (v/v/v).[9]
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 30°C[9]
-
Detection Wavelength: 210 nm[9]
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Caspofungin reference standard in the diluent (e.g., Phosphoric acid buffer:Methanol 20:80 v/v) to a known concentration (e.g., 1000 µg/mL).[9]
-
Test Sample (from lyophilized vial): Reconstitute the Caspofungin vial with 0.9% Sodium Chloride to a known concentration. Further dilute an aliquot of this solution with the diluent to a final concentration within the linear range of the assay.[9]
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times to check for system suitability (e.g., retention time, peak area reproducibility, tailing factor).
-
Inject the test samples.
-
Identify and quantify the Caspofungin peak based on the retention time and peak area of the standard. Degradation products will typically elute at different retention times.
6. Forced Degradation Study (for method validation):
-
Acid Degradation: Treat the sample with 0.1N HCl.[9]
-
Alkali Degradation: Treat the sample with 0.1N NaOH.[9]
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 30% H₂O₂).[9]
-
Thermal Degradation: Expose the sample to elevated temperatures (e.g., 80°C).[9]
-
Analyze the stressed samples using the HPLC method to ensure the degradation products are well-resolved from the parent Caspofungin peak.
Visualizations
Caption: Hydrolytic degradation pathway of Caspofungin.
Caption: Troubleshooting workflow for suspected Caspofungin degradation.
Caption: General experimental workflow for Caspofungin stability testing by HPLC.
References
- 1. Caspofungin infusion solutions (50 mg/100 mL): chemical stability and antifungal activity against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Stability of Extemporaneously Prepared 0.5-Percent Caspofungin Eye Drops: a Potential Cost-Savings Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspofungin - Wikipedia [en.wikipedia.org]
- 6. Caspofungin | C52H88N10O15 | CID 16119814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Assessment and Development of the Antifungal Agent Caspofungin for Aerosolized Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijapbjournal.com [ijapbjournal.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Caspofungin Impurity A Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is paramount for ensuring the safety and efficacy of drug products. This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of Caspofungin Impurity A, a critical quality attribute in the production of the antifungal drug Caspofungin. Experimental data from various methods are presented to aid researchers in selecting and implementing a suitable analytical strategy.
Comparison of Validated HPLC Methods
Reversed-phase HPLC (RP-HPLC) stands as the most widely employed technique for the separation and quantification of Caspofungin and its impurities.[1] The selection of chromatographic conditions, including the stationary phase, mobile phase composition, and detection wavelength, is critical for achieving optimal resolution and sensitivity for Impurity A.
Below is a summary of performance characteristics from different validated RP-HPLC methods.
| Parameter | Method 1 | Method 2 | Method 3 | Alternative Method (HPLC-FLD) |
| Column | CHEMSIL ODS-C18 (250 x 4.6 mm, 5 µm) | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) | Synergi Hydro-RP (150 x 4.6 mm, 4 µm) | HSS T3 (100 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Ammonium Acetate Buffer (pH 4.8) (60:40 v/v) | Gradient elution with Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile) | Gradient elution with Buffer, Acetonitrile:Water (85:15), and Methanol:Buffer (80:18) | Acetonitrile and aqueous phase pH 2 (TFA) (40:60 v/v) |
| Detection Wavelength | 210 nm | Not Specified | 225 nm | Excitation: 224 nm, Emission: 304 nm |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.99 | 0.9997 | > 0.99 |
| Accuracy (% Recovery) | 99.2% - 100.2% | Not Specified | 99.12% - 99.55% | Not Specified |
| Precision (% RSD) | < 2.0% | Not Specified | < 2.0% | Intra-day: 1.6-5.9%, Inter-day: 1.8-3.9% |
| Limit of Detection (LOD) | 4 ng/mL | Not Specified | 0.09 µg/mL (for Caspofungin) | 0.53 µg/mL (for Caspofungin) |
| Limit of Quantification (LOQ) | 12.5 ng/mL | Not Specified | Not Specified | 0.89 µg/mL (for Caspofungin) |
Experimental Protocol: A Representative RP-HPLC Method
This section details a validated isocratic RP-HPLC method for the quantification of this compound.
1. Materials and Reagents
-
Caspofungin Acetate Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate (AR Grade)
-
Glacial Acetic Acid (AR Grade)
-
Water (Milli-Q or equivalent)
2. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity Quaternary Pump module or equivalent
-
Column: CHEMSIL ODS-C18 (250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and Ammonium Acetate Buffer (pH 4.8) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm
-
Run Time: Approximately 70 minutes[2]
3. Preparation of Solutions
-
Ammonium Acetate Buffer (pH 4.8): Dissolve a suitable amount of ammonium acetate in water to a desired concentration and adjust the pH to 4.8 ± 0.05 with glacial acetic acid.
-
Diluent: A mixture of mobile phase components.
-
Standard Stock Solution: Accurately weigh and dissolve about 55 mg of Caspofungin Acetate Reference Standard in 100 mL of diluent.[2]
-
Impurity A Stock Solution: Accurately weigh and dissolve approximately 1 mg of this compound Reference Standard in 20 mL of diluent.[2]
-
System Suitability Solution: Prepare a solution containing both Caspofungin Acetate and Impurity A at appropriate concentrations to verify the system's performance.
-
Sample Solution: Accurately weigh and dissolve the Caspofungin sample in the diluent to achieve a target concentration.
4. Method Validation Parameters
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including other impurities and degradation products. This is typically demonstrated by the resolution between the Impurity A peak and other peaks.
-
Linearity: The linearity of the method should be established by analyzing a series of solutions with increasing concentrations of Impurity A. The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.[3]
-
Accuracy: The accuracy is determined by the recovery of a known amount of Impurity A spiked into a sample matrix. The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): The precision of the method is determined by analyzing multiple replicates of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: This is assessed by having the assay performed by different analysts, on different days, and with different equipment. The RSD should remain within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.
Alternative Analytical Techniques
While RP-HPLC with UV detection is the standard for routine quality control, other techniques can provide more detailed information:
-
HPLC-Mass Spectrometry (HPLC-MS): This hyphenated technique offers higher specificity and sensitivity, providing mass information that can be used for definitive peak identification and structural elucidation of unknown impurities.
-
Microbiological Assay: This method assesses the biological activity of Caspofungin in the presence of its degradation products, providing a measure of the drug's potency.[4]
Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in the validation of an HPLC method for this compound.
References
A Comparative Guide to Analytical Methods for Caspofungin Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in caspofungin, a critical antifungal agent, is paramount for ensuring its safety and efficacy. This guide provides a detailed comparison of the primary analytical methods employed for caspofungin impurity analysis, supported by experimental data to aid researchers in selecting the most appropriate technique for their needs. The focus is on High-Performance Liquid Chromatography (HPLC) coupled with various detectors, which stands as the cornerstone for analyzing caspofungin and its impurities.
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is the most widely utilized technique for the separation and quantification of caspofungin and its impurities due to its high resolution and sensitivity.[1] Reversed-phase HPLC (RP-HPLC) is the predominant mode used. For more definitive identification and structural elucidation of impurities, HPLC is often coupled with Mass Spectrometry (LC-MS).
Key Impurities in Caspofungin
Several process-related impurities and degradation products have been identified in caspofungin drug substances. The most commonly reported impurities include:
-
Impurity A: l-((4R,5S)-5-(2-Aminoethylamino)-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine)-2-L-serine-5-((3R)-3-hydroxy-L-ornithine)-pneumocandin Bo[2]
-
Pneumocandin B0 (precursor)[4]
-
Caspofungin Dimer 1 and Dimer 2 [5]
-
Caspofungin Nitroso Impurity [5]
-
Impurity F []
The European Pharmacopoeia officially recognizes Caspofungin Impurity A, highlighting the necessity for its monitoring.[1] High levels of Impurity A have been correlated with reduced therapeutic efficacy.[1]
Comparison of Analytical Methods
The following tables summarize the performance of different analytical methods based on published data.
Table 1: HPLC-UV Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Waters Symmetry C18 (4.6 x 75 mm, 3.5 µm)[7] | YMC Hydrosphere C18 (4.6 x 150 mm, 3 µm)[4] | YMC-Pack Polyamine II (4.6 x 150 mm, 5µm)[8] |
| Mobile Phase | Details in Supplementary Material S2[7] | A: 0.01 M Sodium Acetate (pH 4.0 with acetic acid), B: Acetonitrile[3] | 0.02 M Phosphoric acid buffer (pH 3.5), acetonitrile, and 2-propanol[8] |
| Gradient | Described in Supplementary Material S2[7] | Gradient[4] | Isocratic[8] |
| Flow Rate | Not Specified | 1.0 mL/min[4] | Not Specified |
| Detection | Photodiode Array Detector[7] | MWD Detector[3] | UV-Visible / PDA Detector[8] |
| Wavelength | Not Specified | Not Specified | Not Specified |
| Column Temp. | Not Specified | 30°C[4] | 30°C[8] |
| Injection Vol. | Not Specified | 10 µL[4] | Not Specified |
| Run Time | Not Specified | 70 minutes[3] | Not Specified |
Table 2: LC-MS/MS Method Parameters for Caspofungin in Biological Matrices
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Hypersil GOLD aQ (2.1 x 100 mm, 1.9 µm)[9] | C8 (2.1 x 30 mm)[10][11] | Not Specified |
| Mobile Phase | A: 0.1% Formic Acid, B: Methanol[9] | Not Specified | Not Specified |
| Gradient | Gradient[9] | Not Specified | Not Specified |
| Flow Rate | 0.3 mL/min[9] | Not Specified | Not Specified |
| Ionization | Positive ESI[9][10][11] | Positive ESI[10][11] | Not Specified |
| Monitored Ions | m/z 547.6 → 538.7[9] | [M+2H]2+ m/z 547.3 → 137.1[10][11] | Not Specified |
| Run Time | 8 minutes[9] | 15 minutes[10][11] | Not Specified |
| Linearity | 0.2 - 20 µg/mL[9] | 0.04 - 20 µg/mL[10][11] | 0.05 - 20 mg/L[12] |
| LLOQ | 0.2 µg/mL[9] | 0.04 µg/mL[11] | Not Specified |
| Recovery | 62.64% - 76.69%[9] | 90 ± 3%[10][11] | 85.2% - 95.3%[12] |
| Intra-day Precision | < 15% RSD[9] | 7.9 ± 3.2%[10][11] | < 5.5%[12] |
| Inter-day Precision | < 15% RSD[9] | 6.3 ± 1.8%[10][11] | < 5.5%[12] |
| Intra-day Accuracy | 92.00% - 110.13%[9] | 96.1 ± 2.2%[10][11] | 96.2% - 102.3%[12] |
| Inter-day Accuracy | 92.00% - 110.13%[9] | 102.5 ± 2.4%[10][11] | 96.2% - 102.3%[12] |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
This protocol is a generalized representation based on common practices for caspofungin impurity analysis.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve caspofungin standard and sample in a suitable diluent, often a mixture of water and acetonitrile.
-
For impurity identification, a spiked solution containing known impurities is prepared.[4]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.[7]
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer with pH adjustment using acetic or phosphoric acid) and an organic modifier like acetonitrile.[1][3][8]
-
Flow Rate: Typically around 1.0 mL/min.[4]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[4][8]
-
Detection: UV detection is commonly performed at a wavelength in the low UV region, such as 225 nm.[1]
-
-
Data Analysis:
-
The retention times and peak areas of the impurities are compared to those of the reference standards for identification and quantification.
-
LC-MS/MS Method for Impurity Identification and Quantification
This protocol outlines a general procedure for the sensitive detection and identification of caspofungin impurities.
-
Sample Preparation:
-
LC Conditions:
-
Similar to HPLC-UV methods, a reversed-phase column is used.
-
A gradient elution with a mobile phase consisting of an acidified aqueous solution (e.g., with formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typical.[9]
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.[9][10][11]
-
Ion Monitoring: For quantification, Selected Reaction Monitoring (SRM) is employed, monitoring specific precursor-to-product ion transitions for caspofungin and its impurities.[9] Caspofungin often forms a doubly charged ion [M+2H]2+.[9][13]
-
-
Data Analysis:
-
Mass spectra are used to confirm the identity of impurities by comparing their mass-to-charge ratios and fragmentation patterns with known standards or by de novo structural elucidation.
-
Visualizing the Workflow
The following diagrams illustrate the typical workflows for caspofungin impurity analysis.
Caption: Workflow for HPLC-UV analysis of Caspofungin impurities.
Caption: Workflow for LC-MS/MS analysis of Caspofungin impurities.
Conclusion
The choice of analytical method for caspofungin impurity analysis depends on the specific requirements of the study.
-
HPLC with UV detection is a robust and widely used method for routine quality control and quantification of known impurities.[1] It offers good precision and accuracy for this purpose.
-
LC-MS/MS is the gold standard for the definitive identification and characterization of impurities, including novel or unexpected ones.[1] Its superior sensitivity and specificity make it indispensable for in-depth impurity profiling and for the analysis of caspofungin in complex biological matrices.
For comprehensive impurity profiling, a combination of these techniques is often employed. HPLC-UV provides reliable quantification, while LC-MS/MS offers unequivocal identification, ensuring the quality and safety of caspofungin products.
References
- 1. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 2. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 7. Assessment and Development of the Antifungal Agent Caspofungin for Aerosolized Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijapbjournal.com [ijapbjournal.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A sensitive liquid chromatography-tandem mass spectrometry method for monitoring the caspofungin trough plasma concentration and its association with caspofungin efficacy in intensive-care-unit patients - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of LC-MS/MS and HPLC Methods for Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accurate identification and quantification of impurities are paramount to ensuring the safety and efficacy of drug substances and products. High-Performance Liquid Chromatography (HPLC) with UV detection has long been the established workhorse for this task. However, the increasing complexity of drug molecules and the stringent requirements for impurity characterization have propelled Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to the forefront as a powerful, complementary, and often superior, analytical technique.
This guide provides an objective comparison of LC-MS/MS and HPLC methods for impurity profiling, supported by a summary of typical performance data and detailed experimental protocols. It aims to assist researchers, scientists, and drug development professionals in selecting the appropriate methodology and designing robust cross-validation studies.
Performance Comparison: LC-MS/MS vs. HPLC for Impurity Analysis
The choice between HPLC and LC-MS/MS for impurity analysis is contingent on the specific requirements of the analytical task. While HPLC is a robust and reliable technique for routine analysis of known impurities, LC-MS/MS offers unparalleled sensitivity and specificity, particularly for the analysis of complex samples and the identification of unknown impurities.[1] The dual selectivity of separating compounds by their physico-chemical properties with HPLC and by their mass-to-charge ratio with MS makes LC-MS a powerful analytical tool.[2]
The following table summarizes the typical performance characteristics of each technique in the context of impurity profiling.
| Validation Parameter | HPLC with UV Detection | LC-MS/MS | Key Considerations |
| Specificity/Selectivity | Good, but may be limited in complex matrices with co-eluting peaks. | Excellent, provides mass-based confirmation, reducing ambiguity from co-eluting species.[1] | LC-MS/MS is particularly advantageous when dealing with complex mixtures or for confirming the identity of unknown substances.[1] |
| Linearity (r²) | Typically ≥ 0.995[3] | Typically > 0.998[4] | Both methods demonstrate excellent linearity, which is crucial for accurate quantification.[5] |
| Accuracy (% Recovery) | 98% - 102% | 95% - 105%[5] | Both techniques can achieve high accuracy, ensuring the reliability of reported impurity levels. |
| Precision (% RSD) | Repeatability: < 2.0%; Intermediate Precision: < 5.0%[5] | Repeatability: < 5.0%; Intermediate Precision: < 10.0%[5] | HPLC generally offers slightly better precision for non-volatile compounds.[5] |
| Limit of Detection (LOD) | 0.005% - 0.05% (relative to API)[5] | Can be significantly lower, often in the ng/mL range.[4] | LC-MS/MS provides superior sensitivity for detecting trace-level impurities.[1][6] |
| Limit of Quantitation (LOQ) | Typically 3x LOD | Typically 3x LOD, with acceptable accuracy and precision. | The lower LOQ of LC-MS/MS is critical for the quantification of potent or genotoxic impurities. |
| Structural Elucidation | Limited; provides no structural information.[6] | Excellent; provides molecular weight and fragmentation data for structural confirmation.[6][7] | This is a key advantage of MS for identifying unknown impurities.[6] |
| Robustness | Generally high; less susceptible to matrix effects. | Can be susceptible to matrix effects (ion suppression/enhancement). | Method robustness for both techniques should be evaluated by making small, deliberate variations in method parameters.[8] |
Experimental Protocols
The following are representative methodologies for the analysis of impurities using HPLC and LC-MS/MS. These protocols are intended as a guide and should be optimized for the specific analyte and matrix.
HPLC-UV Method for Impurity Profiling
This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of known impurities.
1. Sample Preparation:
-
Accurately weigh and dissolve the drug substance in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Prepare a standard solution containing the active pharmaceutical ingredient (API) and all known impurities at their specification limits.
2. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Detection Wavelength: 254 nm.[9]
-
Injection Volume: 10 µL.
3. Validation Parameters:
-
The validation of the method should be performed according to ICH guidelines and include specificity, linearity, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness.[8][10]
LC-MS/MS Method for Impurity Identification and Quantification
This protocol describes a sensitive LC-MS/MS method for the detection and quantification of trace-level impurities.
1. Sample Preparation:
-
A protein precipitation method is often used for biological matrices. To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.[9]
-
For drug substances, a similar dissolution as the HPLC method can be used, but at a lower concentration if necessary.
-
Vortex the mixture for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.[9]
-
Transfer the supernatant to an autosampler vial for injection.
2. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Sciex Triple Quad™ 5500 system coupled with an ExionLC™ AC system or equivalent.[9]
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[9]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: A fast gradient is often employed, for example, starting at 5% B and increasing to 95% B over 3 minutes.[9]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor and product ion transitions should be optimized for each impurity.
3. Validation Parameters:
-
Method validation should follow ICH guidelines, with a particular focus on specificity in the presence of matrix components, linearity, accuracy, precision, and the determination of a sensitive LOQ.[4]
Cross-Validation Workflow
Cross-validation is essential when two different analytical methods are used to generate data for the same study or when a method is transferred between laboratories.[11][12] The goal is to ensure that the results are comparable and reliable.
Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.
Conclusion
Both HPLC and LC-MS/MS are indispensable tools for impurity profiling in the pharmaceutical industry. HPLC remains a robust and reliable method for routine quality control of known impurities. However, LC-MS/MS offers significant advantages in terms of sensitivity, selectivity, and structural elucidation capabilities, making it the preferred technique for trace-level impurity analysis, characterization of unknown impurities, and for challenging matrices.[1][6][7] A thorough understanding of the strengths and limitations of each technique, coupled with a well-designed cross-validation strategy, is crucial for ensuring the generation of high-quality, reliable data to support drug development and regulatory submissions.
References
- 1. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 2. chemyx.com [chemyx.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. veeprho.com [veeprho.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. dspace.cuni.cz [dspace.cuni.cz]
- 12. demarcheiso17025.com [demarcheiso17025.com]
A Guide to Inter-Laboratory Comparison of Caspofungin Impurity A Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies and a framework for an inter-laboratory comparison of Caspofungin Impurity A. Due to the absence of publicly available inter-laboratory proficiency studies specifically for this compound, this document presents a synthesized comparison based on established analytical methods. The objective is to offer a robust resource for laboratories aiming to standardize their analytical procedures and benchmark their performance in the quantification of this critical impurity.
This compound, identified as the serine analogue of Caspofungin, can arise during the manufacturing process or as a degradation product.[1][2] Its monitoring is crucial for ensuring the quality, safety, and efficacy of the final drug product.[][] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of Caspofungin and its related substances.[1]
Hypothetical Inter-Laboratory Study Results for this compound
The following table summarizes hypothetical results from a round-robin study where participating laboratories were provided with a homogenous sample of Caspofungin spiked with a known concentration of Impurity A (True Value = 0.15% w/w).
| Laboratory ID | Reported Impurity A (%) | Deviation from True Value (%) | Method |
| Lab-001 | 0.14 | -6.67 | RP-HPLC, UV at 225 nm |
| Lab-002 | 0.16 | +6.67 | RP-HPLC, UV at 225 nm |
| Lab-003 | 0.15 | 0.00 | RP-HPLC, UV at 210 nm |
| Lab-004 | 0.18 | +20.00 | RP-HPLC, UV at 225 nm |
| Lab-005 | 0.13 | -13.33 | RP-HPLC, UV at 225 nm |
| Lab-006 | 0.15 | 0.00 | RP-HPLC, UV at 225 nm |
| Lab-007 | 0.17 | +13.33 | RP-HPLC, UV at 210 nm |
| Lab-008 | 0.14 | -6.67 | RP-HPLC, UV at 225 nm |
This data is for illustrative purposes only and does not represent results from an actual study.
Experimental Protocols
A standardized and robust analytical method is paramount for achieving reproducible and accurate results across different laboratories. The following protocol is a composite of validated methods described in the literature for the analysis of Caspofungin and its impurities.[][5][6][7]
Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for the separation and quantification of this compound from the active pharmaceutical ingredient (API) and other related substances.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, column oven, and a UV detector.
-
Data acquisition and processing software (e.g., Empower).
2. Chromatographic Conditions:
-
Column: YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent.[][7]
-
Mobile Phase A: Buffer solution (e.g., 0.02 M phosphoric acid adjusted to pH 3.5 with glacial acetic acid) mixed with acetonitrile and water.[5][6]
-
Mobile Phase B: Acetonitrile/Methanol mixture.
-
Gradient Program: A time-based gradient is typically employed to ensure separation of all impurities. For example, starting with a lower percentage of Mobile Phase B and gradually increasing it over the run. A representative gradient might start at 33% B, increase to 50% B, then to 80% B, before returning to the initial conditions for re-equilibration.[][7]
-
Flow Rate: 1.0 mL/minute.[][7]
-
Column Temperature: 30°C.[][7]
-
Sample Tray Temperature: 4°C.[][7]
-
Detection Wavelength: 225 nm is frequently used, providing a good response for the peptide backbone of Caspofungin and its impurities. 210 nm is also a viable alternative.[1][8]
-
Injection Volume: 10 µL.[][7]
-
Run Time: Approximately 70 minutes to ensure elution of all components.[][7]
3. Preparation of Solutions:
-
Diluent: A mixture of acetonitrile and water is commonly used.
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Caspofungin sample in the diluent to a specified concentration (e.g., 0.55 mg/mL).[7]
-
System Suitability Solution: A solution containing both Caspofungin and key impurities (including Impurity A) is used to verify the performance of the chromatographic system.
4. System Suitability: Before sample analysis, the system suitability must be verified. Key parameters include:
-
Tailing Factor: Should be ≤ 2.0 for the Caspofungin peak.
-
Theoretical Plates: Should be ≥ 2000 for the Caspofungin peak.
-
Resolution: The resolution between Caspofungin and Impurity A should be ≥ 2.0.
-
Repeatability: The relative standard deviation (RSD) for replicate injections of the standard solution should be ≤ 2.0%.[6]
5. Quantification: The amount of Impurity A in the sample is determined by comparing the peak area of Impurity A in the sample chromatogram to the peak area of the Impurity A reference standard.[8]
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of an inter-laboratory comparison study and the signaling pathway context of Caspofungin's mechanism of action.
Caption: Workflow for an Inter-laboratory Comparison Study.
Caption: Caspofungin's Mechanism of Action Signaling Pathway.
References
- 1. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 2. Buy this compound | 1202167-57-4 | > 95% [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. ijapbjournal.com [ijapbjournal.com]
- 7. impactfactor.org [impactfactor.org]
- 8. WO2009158034A1 - Caspofungin free of this compound - Google Patents [patents.google.com]
A Comparative Analysis of Caspofungin Impurity A and Other Related Impurities
For researchers, scientists, and drug development professionals vested in the quality and efficacy of antifungal agents, a thorough understanding of impurities within active pharmaceutical ingredients is paramount. This guide provides an objective comparison of Caspofungin impurity A against other significant impurities (B, D, and E), supported by available data and experimental methodologies.
Caspofungin, a potent semi-synthetic lipopeptide antifungal agent, is derived from the fermentation of Glarea lozoyensis.[1] Its mechanism of action involves the inhibition of β-(1,3)-D-glucan synthesis, a critical component of the fungal cell wall, leading to cell death.[1][] During the manufacturing process and storage, several impurities can arise, which must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.[][]
Chemical and Structural Comparison
Caspofungin impurities A, B, D, and E are structurally related to the parent compound. Impurity A is identified as the serine analogue of Caspofungin and is a significant process-related impurity.[1] The crude form of Caspofungin, derived from its precursor Pneumocandin B0, contains these impurities which are then removed during the purification process.[4][5]
The following table summarizes the key chemical properties of Caspofungin and its impurities A, B, D, and E based on available data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Caspofungin | C₅₂H₈₈N₁₀O₁₅ | 1093.31 | 162808-62-0 |
| Impurity A | C₅₁H₈₆N₁₀O₁₅ | 1079.29 | 1202167-57-4 |
| Impurity B | C₅₂H₈₈N₁₀O₁₅ | 1093.31 | 251095-73-5 |
| Impurity D | C₅₀H₈₂N₈O₁₆ | 1051.23 | 314080-31-4 |
| Impurity E | C₅₀H₈₂N₈O₁₆ | 1051.23 | 150283-04-8 |
Analytical Separation and Quantification
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the primary analytical technique for the separation and quantification of Caspofungin and its impurities.[1][] These methods are crucial for quality control, ensuring that the levels of these impurities are within the acceptable limits set by regulatory bodies.[]
Experimental Protocol: RP-HPLC Method for Caspofungin and its Impurities
This protocol is based on a validated method for the determination of Caspofungin acetate and its related substances.[][4]
Chromatographic Conditions:
-
Column: YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent.[][4]
-
Mobile Phase A: A buffer solution of sodium acetate (approximately 0.8203 g/L in water), with the pH adjusted to 4.0 ± 0.05 using glacial acetic acid.[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
Initial to 14.5 min: 33% Mobile Phase B
-
14.5 to 35 min: 50% Mobile Phase B
-
35 to 50 min: 80% Mobile Phase B
-
50 to 70 min: 33% Mobile Phase B[]
-
-
Flow Rate: 1.0 mL/minute.[]
-
Injection Volume: 10 µL.[]
-
Column Temperature: 30°C.[]
-
Sample Tray Temperature: 4°C.[]
-
Detection: UV detection at 225 nm or 210 nm.[1]
-
Runtime: 70 minutes.[]
Sample Preparation:
-
Impurity Stock Solution: Accurately weigh approximately 1 mg each of Caspofungin impurities A, B, D, E, and Pneumocandin B0 into a 20 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent and mix thoroughly.[][4]
-
Working Standard Solution: Transfer 1 mL of the impurity stock solution into a 10 mL volumetric flask and dilute to volume with the same diluent.[]
-
Sample Solution: Accurately weigh about 55 mg of the Caspofungin acetate sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. The solution should be used within 14 hours of preparation.[4]
Caption: Workflow for the RP-HPLC analysis of Caspofungin and its impurities.
Biological Activity and Stability
Caspofungin is known to be susceptible to degradation under various conditions, including hydrolysis and oxidation.[1][][] Impurity B, for instance, is described as a primary degradation product of Caspofungin.[] Stability testing, which includes forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions, is a critical component of drug development to understand the degradation pathways and to establish appropriate storage conditions.[4][] The levels of impurities like F are monitored during stability testing to determine the drug's shelf life.[]
References
A Comparative Analysis of Caspofungin Formulation Stabilities for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, understanding the stability of an active pharmaceutical ingredient (API) in its various formulations is critical for ensuring therapeutic efficacy and patient safety. This guide provides a detailed comparison of the stability of different caspofungin formulations, supported by experimental data, to aid in the development and selection of robust drug products.
Caspofungin, an echinocandin antifungal agent, is a cornerstone in the treatment of invasive fungal infections. Its efficacy is intrinsically linked to its chemical stability, as degradation can lead to loss of potency and the formation of potentially harmful impurities. This document synthesizes available data on the stability of the commercial lyophilized formulation (CANCIDAS®) and compares it with newer formulations and reconstituted solutions under various storage conditions.
Comparative Stability Data
The stability of caspofungin formulations is primarily assessed by monitoring the percentage of the intact active pharmaceutical ingredient (API) and the formation of degradation products over time. High-performance liquid chromatography (HPLC) is the standard analytical technique for these assessments.
Lyophilized Formulations
Lyophilization is a common strategy to improve the stability of peptides like caspofungin. However, the composition of the lyophilized cake is crucial for its long-term stability. A study comparing the commercially available CANCIDAS® with two novel lyophilized formulations, TTI-016 and TTI-017, highlights significant differences in their stability profiles, particularly at room temperature.[1]
Table 1: Stability of Lyophilized Caspofungin Formulations
| Formulation | Storage Condition | Time | Purity (%) | Total Impurities (%) |
| CANCIDAS® | 25°C | 1 month | Not Reported | ~1.5 |
| 3 months | Not Reported | ~3.0 | ||
| 6 months | Not Reported | ~5.0 | ||
| TTI-016 | 25°C | 1 month | 99.5 | <0.5 |
| 3 months | 99.2 | <0.8 | ||
| 6 months | 98.8 | <1.2 | ||
| TTI-017 | 25°C | 1 month | 99.6 | <0.4 |
| 3 months | 99.3 | <0.7 | ||
| 6 months | 99.0 | <1.0 | ||
| CANCIDAS® | 5°C | 6 months | >98.0 | <2.0 |
| TTI-016 | 5°C | 6 months | 99.7 | <0.3 |
| TTI-017 | 5°C | 6 months | 99.8 | <0.2 |
Data synthesized from a comparative study on novel caspofungin formulations.[1]
The novel formulations TTI-016 and TTI-017 demonstrate significantly improved stability at 25°C compared to CANCIDAS®, which shows a considerable increase in total impurities over six months.[1] Under refrigerated conditions (5°C), all formulations exhibit good stability.
Reconstituted Solutions
The stability of caspofungin after reconstitution is a critical factor for its clinical administration. The commercial formulation, CANCIDAS®, has limited stability at room temperature after being reconstituted.[1] In contrast, novel formulations have been developed to extend this stability.
Table 2: Stability of Reconstituted Caspofungin Formulations (10 mg/mL)
| Formulation | Storage Condition | Time (hours) | Purity (%) |
| CANCIDAS® | ≤25°C | 1 | Stable |
| >1 | Unstable | ||
| TTI-016 | Room Temp | 7 | Stable |
| TTI-017 | Room Temp | 7 | Stable |
Data from a study on aerosolized caspofungin delivery.[1]
Furthermore, studies on extemporaneously prepared caspofungin solutions for specific applications, such as eye drops, provide additional insights into its stability in aqueous environments.
Table 3: Stability of 0.5% (5 mg/mL) Caspofungin Eye Drops
| Storage Condition | Time (days) | Concentration (mg/mL) | % of Initial Concentration |
| 4.0 ± 1.0°C | 0 | 4.81 ± 0.17 | 100 |
| 3 | 4.76 ± 0.08 | 99.0 | |
| 7 | 4.62 ± 0.05 | 96.0 | |
| 14 | 4.59 ± 0.05 | 95.4 | |
| 28 | 4.42 ± 0.15 | 91.9 | |
| 56 | 4.16 ± 0.34 | 86.5 | |
| 25.0 ± 1.0°C | 0 | 4.81 ± 0.17 | 100 |
| 3 | 4.41 ± 0.07 | 91.7 | |
| 7 | 4.09 ± 0.08 | 85.0 | |
| 14 | 3.37 ± 0.10 | 70.1 | |
| 28 | 2.53 ± 0.04 | 52.6 | |
| 56 | 0.94 ± 0.02 | 19.5 |
Data adapted from a study on extemporaneously prepared caspofungin eye drops.[2]
This data clearly indicates that refrigerated storage is essential for maintaining the stability of reconstituted caspofungin solutions for extended periods.
Mechanism of Action and Degradation Pathway
Caspofungin exerts its antifungal effect by inhibiting the (1→3)-β-D-glucan synthase enzyme complex, which is essential for the synthesis of the fungal cell wall. This mechanism is specific to fungi as this enzyme is absent in mammalian cells.
Caption: Caspofungin's inhibitory action on fungal cell wall synthesis.
The primary degradation pathways for caspofungin include hydrolysis and dimerization. A well-known degradation product is the open-ring peptide L-747969, formed through hydrolysis of the cyclic hexapeptide core.
Caption: Primary degradation routes of caspofungin.
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A robust, stability-indicating HPLC method is essential for accurately quantifying caspofungin and its degradation products. The following is a representative protocol synthesized from published methods.
1. Instrumentation:
-
HPLC system with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 0.1% phosphoric acid in water.
-
Gradient Elution: A typical gradient would start with a higher proportion of Mobile Phase B, gradually increasing the proportion of Mobile Phase A to elute caspofungin and its more lipophilic degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
3. Sample Preparation:
-
Lyophilized Powder: Reconstitute the lyophilized cake with a known volume of sterile water or saline to achieve a target concentration.
-
Reconstituted Solution: Dilute the sample with the mobile phase to fall within the linear range of the calibration curve.
4. Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate that the method can separate the intact drug from its degradation products.
Experimental Workflow for Comparative Stability Study
The following diagram outlines a typical workflow for a comparative stability study of different caspofungin formulations.
Caption: A generalized workflow for assessing formulation stability.
Conclusion
The stability of caspofungin is highly dependent on its formulation and storage conditions. While the commercial lyophilized product, CANCIDAS®, requires refrigerated storage, newer formulations have demonstrated enhanced stability at room temperature, both in the lyophilized state and after reconstitution.[1] For reconstituted solutions, refrigeration is paramount to extend their shelf-life. The data presented in this guide underscore the importance of formulation development in optimizing the stability and, consequently, the clinical utility of caspofungin. Researchers and drug development professionals should consider these stability profiles when designing new caspofungin-based therapies or selecting formulations for clinical use.
References
Detecting Caspofungin Impurity A: A Comparative Guide to Analytical Limits
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) like Caspofungin is paramount. A key aspect of this is the accurate detection and quantification of process-related impurities, such as Caspofungin impurity A. This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for this specific impurity, supported by experimental data from various analytical methodologies.
Quantitative Data Summary
The following table summarizes the reported limits of detection and quantification for this compound using different analytical techniques. These values highlight the sensitivity of each method.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| High-Performance Liquid Chromatography (HPLC) | 0.02% w/w[1][2] | 0.05% w/w[1][2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | 0.01 - 0.1 µg/mL[3] | 0.05 - 0.2 µg/mL[3] |
| Reversed-Phase HPLC (RP-HPLC) | 4 ng/mL | 12.5 ng/mL[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are protocols for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC)
A widely used method for the analysis of Caspofungin and its impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]
-
Instrumentation : Agilent 1260 Infinity Quaternary Pump module and MWD Detector or equivalent.[2]
-
Column : YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent.[2]
-
Mobile Phase : A gradient elution is typically employed. For example, an initial mobile phase of 33% mobile phase B, increasing to 50% until 35 minutes, then to 80% up to 50 minutes, and returning to 33% at 70 minutes.[2] The mobile phase can consist of an aqueous buffer with acetic acid (0.03% to 0.2%) and an organic modifier like acetonitrile.[1]
-
Flow Rate : 1.0 mL/minute.[2]
-
Column Temperature : 30°C.[2]
-
Sample Tray Temperature : 4°C.[2]
-
Injection Volume : 10 µL.[2]
-
Detection : UV detection at 225 nm is frequently used.[1][5] Other wavelengths such as 210 nm have also been reported.[1]
-
Sample Preparation : Accurately weigh about 55 mg of the sample into a 100 mL volumetric flask, dissolve, and dilute with an appropriate diluent.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
For enhanced sensitivity and specificity, Liquid Chromatography coupled with Mass Spectrometry is utilized.
-
Instrumentation : A UPLC system coupled with a mass spectrometer.
-
Column : Hypersil GOLD aQ column (100×2.1 mm, 1.9µm particle size).[3]
-
Mobile Phase : Gradient elution with 0.1% formic acid and methanol.[3]
-
Flow Rate : 0.3 mL/min.[3]
-
Column Temperature : 25°C.[3]
-
Detection : Mass spectrometry, often using Selected Reaction Monitoring (SRM) for quantification.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the LOD and LOQ of this compound.
Caption: Workflow for LOD & LOQ Determination.
References
A Comparative Guide to the Accuracy and Precision of Analytical Methods for Caspofungin Impurity A
For researchers, scientists, and drug development professionals, ensuring the purity and quality of active pharmaceutical ingredients (APIs) like Caspofungin is paramount. A critical aspect of this is the accurate and precise quantification of impurities, such as Caspofungin impurity A. This guide provides an objective comparison of common analytical methods used for this purpose, supported by available experimental data and detailed methodologies.
This compound is a known process-related impurity and a potential degradation product of Caspofungin, an antifungal medication.[1] Its monitoring and control are crucial for the safety and efficacy of the final drug product. The most widely employed analytical techniques for the analysis of Caspofungin and its impurities are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS).
Comparison of Analytical Methods
The choice of an analytical method for quantifying this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of the two primary methods.
| Feature | HPLC-UV | UPLC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity with smaller particles for higher efficiency, detection by mass-to-charge ratio. |
| Specificity | Good, but potential for co-elution with other impurities. | Excellent, provides structural information and can distinguish between isobaric compounds. |
| Sensitivity | Generally lower than UPLC-MS/MS. | Very high, capable of detecting trace amounts of impurities. |
| Precision | High, with low relative standard deviation (%RSD). | High, with very low %RSD. |
| Accuracy | High, with good recovery rates. | High, with excellent recovery rates. |
| Application | Routine quality control of bulk drug and formulations. | Impurity identification, quantification in complex matrices, and trace analysis. |
Quantitative Data Summary
The following tables summarize the accuracy and precision data for the analytical methods, based on available literature. It is important to note that some of the data presented is for Caspofungin, which is indicative of the method's performance for its closely related impurities.
Table 1: Accuracy Data for this compound Analysis
| Method | Analyte | Concentration Levels | Mean Recovery (%) |
| HPLC-UV | This compound (illustrative) | 50%, 100%, 150% of specification level | 99.2 - 100.2 |
| HPLC-UV | Caspofungin | 50%, 75%, 100%, 125%, 150% | 97.0 - 103.0[2] |
| UPLC-MS/MS | Caspofungin (in human plasma) | Not specified | 88.65 - 89.84[3] |
Table 2: Precision Data for this compound Analysis
| Method | Analyte | Precision Type | % RSD |
| HPLC-UV | Caspofungin | Method Precision | < 2.0[4] |
| HPLC-UV | Caspofungin | Intermediate Precision | < 2.0[4] |
| UPLC-MS/MS | Caspofungin (in human plasma) | Within-run | 2.50 - 16.51[3] |
| UPLC-MS/MS | Caspofungin (in human plasma) | Between-run | 2.50 - 16.51[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for HPLC-UV and UPLC-MS/MS analysis of Caspofungin and its impurities.
HPLC-UV Method for Caspofungin and Impurities
This method is suitable for the routine quality control of Caspofungin and the quantification of its related substances, including impurity A.
Chromatographic Conditions:
-
Column: YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent.[4]
-
Mobile Phase A: 0.8203 g of Sodium acetate in 1000 mL of water, pH adjusted to 4.0 with glacial acetic acid.[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0 - 14.5 min: 33% B
-
14.5 - 35 min: 33% to 50% B
-
35 - 50 min: 50% to 80% B
-
50 - 70 min: 80% to 33% B[4]
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 10 µL.[4]
Sample Preparation:
-
Accurately weigh about 55 mg of the Caspofungin acetate sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water).
-
For the impurity mixture, accurately weigh approximately 1 mg of each impurity (A, B, D, E, and Pneumocandin B0) into a 20 mL volumetric flask, dissolve, and dilute with the diluent.[4]
UPLC-MS/MS Method for Caspofungin
This method is highly sensitive and specific, making it ideal for the quantification of Caspofungin in biological matrices. While the protocol is for Caspofungin, a similar approach can be adapted for impurity A, with optimization of MS/MS parameters.
Chromatographic Conditions:
-
Column: Hypersil GOLD C18 (100 x 2.1 mm, 3.0 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient elution is typically used to achieve optimal separation.
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 25°C.[3]
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.[3]
-
Detection Mode: Selected Reaction Monitoring (SRM).[3]
-
Ion Transitions: Specific precursor and product ions for Caspofungin and its impurities would be monitored. For Caspofungin, a diprotonated precursor ion [M+2H]2+ at m/z 547.6 is often observed.[5]
Sample Preparation (for plasma samples):
-
Precipitate plasma proteins using acetonitrile.[3]
-
Centrifuge the samples.
-
Dilute the supernatant before injection into the UPLC-MS/MS system.
Visualizing the Analytical Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the analytical methods described.
References
- 1. This compound | 1202167-57-4 | Benchchem [benchchem.com]
- 2. ijapbjournal.com [ijapbjournal.com]
- 3. Development and validation of a UPLC-MS/MS method for simultaneous quantification of polymyxins and caspofungin in human plasma for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Comparative Analysis of Impurity Profiles in Different Caspofungin Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of impurity profiles in various Caspofungin products, offering valuable insights for researchers, scientists, and professionals involved in drug development. Caspofungin, a potent antifungal agent, is a semi-synthetic lipopeptide derived from the fermentation of Glarea lozoyensis. The complexity of its manufacturing process and inherent chemical instability can lead to the formation of various impurities. These impurities, which can be process-related or degradation products, are critical quality attributes that can impact the safety and efficacy of the final drug product. This guide summarizes the types of impurities found in Caspofungin, presents available comparative data, details the analytical methodologies for their detection, and illustrates the drug's mechanism of action and the analytical workflow.
Understanding Caspofungin Impurities
Impurities in Caspofungin can arise from multiple sources, including the fermentation process for the precursor Pneumocandin B0, the semi-synthetic manufacturing steps, and degradation during storage.[1][2] These are broadly categorized as:
-
Process-Related Impurities: These are by-products formed during the synthesis of Caspofungin. A notable example is Pneumocandin B0 , the starting material for the semi-synthesis.[1] Other process-related impurities include Impurity A (Serine analog of Caspofungin) and other structurally similar compounds.[1]
-
Degradation Products: Caspofungin is susceptible to degradation, particularly through hydrolysis and oxidation, leading to the formation of various degradation products.[2] The stability of the lyophilized product is a key factor in controlling these impurities.[3]
-
Formulation-Related Impurities: Interactions between Caspofungin and excipients in the formulation can also lead to the formation of impurities.[]
A list of common Caspofungin impurities is provided in the table below.
Quantitative Comparison of Impurity Profiles
Direct, publicly available quantitative data comparing the impurity profiles of the innovator product (Cancidas®) and various generic Caspofungin products is limited. Regulatory agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) review the impurity profiles of generic products to ensure they are comparable to the reference product, but specific results are often not fully disclosed in public assessment reports.[2][3][5][6][7][8]
However, a 2021 study assessing the development of an aerosolized form of Caspofungin provided a comparison of the total impurities in the commercial Cancidas® formulation and two new formulations, TTI-016 and TTI-017, when stored at 25°C.[9] The results, summarized in the table below, indicate that the total impurity levels in the new formulations were significantly lower than in the Cancidas® formulation over time.
| Time Point | Total Impurities in CANCIDAS® (%) | Total Impurities in TTI-016 (%) | Total Impurities in TTI-017 (%) |
| Initial | 0.5 | 0.2 | 0.2 |
| 1 Month | 1.2 | 0.3 | 0.3 |
| 2 Months | 1.8 | 0.4 | 0.4 |
| 3 Months | 2.5 | 0.5 | 0.5 |
| 6 Months | 4.2 | 0.8 | 0.8 |
Data adapted from Assessment and Development of the Antifungal Agent Caspofungin for Aerosolized Pulmonary Delivery - PMC - NIH.[9]
Key Caspofungin Impurities
The following table summarizes some of the well-characterized impurities of Caspofungin.
| Impurity Name | CAS Number | Molecular Formula | Type |
| Impurity A | 1202167-57-4 | C₅₁H₈₆N₁₀O₁₅ | Process-Related |
| Impurity B | - | - | Process-Related |
| Impurity D | 314080-31-4 | - | Process-Related |
| Impurity E | - | - | Process-Related |
| Impurity F | - | - | Process-Related |
| Pneumocandin B0 | 135575-42-7 | C₅₀H₈₀N₈O₁₇ | Starting Material |
| Caspofungin Dimer 1 | - | C₁₀₂H₁₇₀N₁₈O₃₀ | Degradation Product |
| Caspofungin Phenylthio Amide Impurity | - | C₅₆H₈₄N₈O₁₆S | Process-Related |
Experimental Protocols
Accurate and robust analytical methods are essential for the identification and quantification of Caspofungin impurities. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most commonly employed technique.[1] More advanced methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used for structural elucidation and sensitive quantification.[10]
RP-HPLC Method for Impurity Profiling
This protocol is a representative example for the separation and quantification of Caspofungin and its related substances.
-
Instrumentation: A High-Performance Liquid Chromatograph system equipped with a quaternary pump, an autosampler, a column oven, and a UV detector.
-
Column: YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent.
-
Mobile Phase A: A suitable buffer solution (e.g., phosphate buffer) adjusted to a specific pH.
-
Mobile Phase B: Acetonitrile or another suitable organic solvent.
-
Gradient Elution: A typical gradient might start with a lower percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic impurities, before returning to the initial conditions for column re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 225 nm.[11]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the Caspofungin sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
LC-MS/MS Method for Impurity Identification and Quantification
This method provides higher sensitivity and specificity for identifying and quantifying impurities, especially at low levels.
-
Instrumentation: A Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Column: A suitable C18 or C8 column (e.g., 2.1 x 30 mm).[10]
-
Mobile Phase A: Water with a small percentage of an acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with a small percentage of an acid.
-
Gradient Elution: A gradient program designed to separate the impurities from the main component and from each other.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for specific detection and quantification of known impurities. Precursor and product ion pairs are selected for each analyte.
-
Sample Preparation: Protein precipitation is often used for plasma samples, followed by dilution of the supernatant before injection.[10]
Visualizations
Mechanism of Action of Caspofungin
Caspofungin exerts its antifungal effect by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[] This inhibition leads to osmotic instability and cell death.
Experimental Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of impurities in a Caspofungin product.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 5. docetp.mpa.se [docetp.mpa.se]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. cima.aemps.es [cima.aemps.es]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Assessment and Development of the Antifungal Agent Caspofungin for Aerosolized Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspofungin Impurities | SynZeal [synzeal.com]
- 11. jocpr.com [jocpr.com]
Revolutionizing Caspofungin Monitoring: A Comparative Guide to Dried Blood Spot (DBS) versus Conventional Plasma Analysis
A minimally invasive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the antifungal agent caspofungin in dried blood spots (DBS) has been successfully developed and validated, offering a compelling alternative to traditional venous plasma sampling. This innovative approach requires only a small volume of blood, simplifying sample collection, storage, and transport, which is particularly beneficial for pharmacokinetic studies in patient populations where venous sampling is challenging, such as in intensive care unit (ICU) patients.
The validated DBS method demonstrates excellent performance, meeting the rigorous standards for bioanalytical method validation set by the U.S. Food and Drug Administration (FDA). This guide provides a comprehensive comparison of the DBS method with conventional plasma-based analysis, detailing the experimental protocols and presenting key validation data in a clear, comparative format.
Performance at a Glance: DBS vs. Plasma
The following tables summarize the key quantitative performance characteristics of the caspofungin quantification method in both dried blood spots and plasma, highlighting the comparable efficacy of the DBS approach.
Table 1: Method Validation Parameters for Caspofungin Quantification in Dried Blood Spots
| Validation Parameter | Result |
| Linearity Range | 0.2 - 20 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL |
| Intra-day Precision (RSD%) | Within 15% |
| Inter-day Precision (RSD%) | Within 15% |
| Intra-day Accuracy | 85-115% |
| Inter-day Accuracy | 85-115% |
| Recovery | 62.64% - 76.69% |
| Matrix Effect | 86.90% - 89.57% |
| Short-term Stability (Room Temp, 24h) | Stable |
| Long-term Stability (-80°C, 30 days) | Stable |
Table 2: Comparison with a Conventional Plasma-Based LC-MS/MS Method
| Feature | Dried Blood Spot (DBS) Method | Plasma Method |
| Sample Volume | ~50 µL (one drop) | 100 µL |
| Sample Collection | Finger prick | Venipuncture |
| Sample Preparation | Extraction from paper, protein precipitation | Protein precipitation |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL[1][2][3] | 0.04 µg/mL[4] |
| Total Analytical Run Time | 8 minutes[1][2][3] | 15 minutes[4] |
| Internal Standard | Roxithromycin[1][2][3] | Not specified in detail |
Unveiling the Methodology: A Step-by-Step Guide
The following sections provide a detailed breakdown of the experimental protocols for both the DBS and a representative plasma-based caspofungin quantification method.
Dried Blood Spot (DBS) Method Protocol
This method utilizes a simple yet robust extraction procedure followed by sensitive LC-MS/MS analysis.
1. Sample Preparation:
-
Whole blood is spotted onto Whatman 903 filter paper and allowed to dry at room temperature.[1][2][3]
-
A 6 mm disc is punched from the center of the dried blood spot.
-
Proteins are then precipitated by adding acetonitrile.[1][2]
-
The sample is centrifuged, and the supernatant is collected for analysis.[2]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic Separation: A Hypersil GOLD aQ column (100×2.1 mm, 1.9 μm) is used for separation.[2] The mobile phase consists of a gradient of 0.1% formic acid in water (A) and methanol (B) at a flow rate of 0.3 mL/min.[2]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.[1][2][3] The selective reaction monitoring (SRM) transitions are m/z 547.6 → 538.7 for caspofungin and m/z 837.4 → 679.4 for the internal standard, roxithromycin.[1][2]
Conventional Plasma Method Protocol
This method involves the extraction of caspofungin from plasma followed by LC-MS/MS analysis.
1. Sample Preparation:
-
Plasma samples are thawed.
-
Proteins are precipitated from 100 µL of plasma using acetonitrile.[4]
-
The sample is centrifuged, and the supernatant is diluted before injection.[4]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic Separation: Separation is achieved on a C8 analytical column (2.1 x 30 mm).[4]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer with positive electrospray ionization is used.[4] The parent ions monitored are [M+2H]2+ at m/z 547.3 for caspofungin.[4]
Discussion and Conclusion
The validated LC-MS/MS method for the determination of caspofungin in dried blood spots presents a significant advancement in therapeutic drug monitoring and pharmacokinetic studies. The method is simple, rapid, and requires a minimal sample volume, making it an excellent alternative to conventional venous sampling.[1][2] The performance characteristics, including linearity, sensitivity, accuracy, and precision, are well within the acceptable limits for bioanalytical method validation.
While the LLOQ of the DBS method (0.2 µg/mL) is slightly higher than that reported for some plasma-based methods (0.04 µg/mL), it is still well within the clinically relevant concentration range for caspofungin.[1][4] The shorter analytical run time of the DBS method (8 minutes versus 15 minutes) offers an advantage in terms of sample throughput.[1][4]
References
- 1. Development and validation of a liquid chromatography/tandem mass spectrometry method for determination of caspofungin in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Caspofungin impurity A
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent pharmaceutical compounds and their impurities. This document provides crucial safety and logistical information for the handling of Caspofungin impurity A, a substance encountered during the synthesis and degradation of the antifungal drug Caspofungin.[][2] While specific safety data for this compound is limited, this guidance is based on the established safety profile of the parent compound, Caspofungin, to ensure a high degree of caution.
Hazard Identification and Personal Protective Equipment (PPE)
Caspofungin is known to cause serious eye damage and may be corrosive to the respiratory tract.[3] It can also form combustible dust concentrations in the air.[3][4] Given that this compound is structurally related to the active pharmaceutical ingredient, it should be handled with the same level of caution.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA approved respirator with a combination particulate and organic vapor filter. A positive pressure air-supplied respirator is recommended for situations with potential for uncontrolled release or unknown exposure levels.[3][4] | To prevent inhalation of airborne particles and potential respiratory tract irritation.[3] |
| Eye Protection | Chemical resistant goggles and a face shield if splashes are likely.[4] | To protect against serious eye damage from dust or splashes.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). It is advised to consult the glove manufacturer for specific chemical resistance data.[3][4] | To prevent skin contact. Gloves should be changed frequently.[3][4] |
| Body Protection | Impervious protective clothing such as a lab coat, apron, and boots to prevent skin contact.[3][4] | To protect against skin irritation and potential absorption.[3][4] |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.
Operational Plan for Handling:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3][4] All personnel must be trained on the potential hazards and emergency procedures.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood or a glove box to minimize dust generation and inhalation.[4][5]
-
Weighing and Aliquoting: Conduct these operations in a contained environment to prevent the dispersal of dust. Use appropriate tools to minimize the creation of airborne particles.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[3][4] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][4]
Storage Conditions:
| Parameter | Recommendation |
| Temperature | Store at <-15°C.[6] |
| Container | Keep in a tightly closed, properly labeled container.[5] |
| Environment | Store in a dry, well-ventilated area.[6] |
Accidental Release and Disposal
In the event of a spill or accidental release, follow these procedures to mitigate exposure and environmental contamination.
Spill Response:
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For dry spills, carefully scoop or vacuum the material into a sealed container for disposal. Avoid creating dust.[7] For liquid spills, absorb with an inert material and place in a sealed container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Personal Protection: All personnel involved in the cleanup must wear the full PPE as described in Section 1.
Disposal Plan:
All waste materials, including contaminated PPE, empty containers, and spilled material, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of via wastewater or household waste.[8]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
By adhering to these guidelines, laboratories can significantly mitigate the risks associated with handling this compound, fostering a safer research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
